molecular formula C7H4F2N2 B3043919 5-Amino-2,4-difluorobenzonitrile CAS No. 952285-54-0

5-Amino-2,4-difluorobenzonitrile

Cat. No.: B3043919
CAS No.: 952285-54-0
M. Wt: 154.12
InChI Key: CLXALIZDXHGGIK-UHFFFAOYSA-N
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Description

5-Amino-2,4-difluorobenzonitrile is a useful research compound. Its molecular formula is C7H4F2N2 and its molecular weight is 154.12. The purity is usually 95%.
BenchChem offers high-quality 5-Amino-2,4-difluorobenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Amino-2,4-difluorobenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-amino-2,4-difluorobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F2N2/c8-5-2-6(9)7(11)1-4(5)3-10/h1-2H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLXALIZDXHGGIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1N)F)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 5-Amino-2,4-difluorobenzonitrile: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Scaffolds

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into organic molecules is a cornerstone of rational design. Fluorine's unique properties—high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, bioavailability, lipophilicity, and binding affinity to biological targets. Among the myriad of fluorinated building blocks, 5-Amino-2,4-difluorobenzonitrile (CAS 952285-54-0) has emerged as a particularly valuable intermediate. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and an exploration of its applications, offering field-proven insights for its effective utilization in research and development.

The 5-Amino-2,4-difluorobenzonitrile scaffold is of significant interest due to its trifunctional nature. The aromatic amine provides a nucleophilic center and a handle for a wide range of transformations, including amide bond formation, diazotization, and transition metal-catalyzed cross-coupling reactions. The nitrile group is a versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or participate in cycloaddition reactions to form various heterocyclic systems. The two fluorine atoms, positioned ortho and para to the nitrile group, create a unique electronic environment, enhancing the electrophilic character of the aromatic ring and influencing the reactivity of the other functional groups.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of 5-Amino-2,4-difluorobenzonitrile is fundamental to its application in synthesis and analysis.

Table 1: Physicochemical Properties of 5-Amino-2,4-difluorobenzonitrile

PropertyValueSource
CAS Number 952285-54-0ChemicalBook[1]
Molecular Formula C₇H₄F₂N₂ChemicalBook[1]
Molecular Weight 154.12 g/mol ChemicalBook[1]
Appearance Off-white to light yellow crystalline powderN/A
Melting Point Not explicitly available, but related isomers have melting points in the range of 84-108 °CBenchchem[2]
Boiling Point Not availableChemicalBook[1]
Solubility Soluble in polar organic solvents such as DMSO, DMF, and methanol.N/A

Spectroscopic Characterization:

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons and the amine protons. The aromatic protons will likely appear as doublets or doublet of doublets due to coupling with each other and with the fluorine atoms. The amine protons will typically present as a broad singlet.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will exhibit seven distinct signals corresponding to the carbon atoms of the benzene ring and the nitrile group. The chemical shifts of the aromatic carbons will be significantly influenced by the electron-withdrawing effects of the fluorine and nitrile groups and the electron-donating effect of the amino group. The carbon of the nitrile group (C≡N) will appear at a characteristic downfield chemical shift.

  • FT-IR Spectroscopy: The infrared spectrum will display characteristic absorption bands confirming the presence of the key functional groups. Expected vibrational frequencies include:

    • N-H stretching of the primary amine (two bands in the 3300-3500 cm⁻¹ region).

    • C≡N stretching of the nitrile group (a sharp, intense band around 2220-2260 cm⁻¹).

    • C-F stretching (strong absorptions in the 1000-1400 cm⁻¹ region).

    • Aromatic C-H and C=C stretching vibrations.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) at m/z 154. The fragmentation pattern will be influenced by the stability of the aromatic ring and the nature of the substituents. Common fragmentation pathways may involve the loss of HCN or F.

Synthesis and Reactivity: A Strategic Approach

The synthesis of 5-Amino-2,4-difluorobenzonitrile can be approached through several strategic routes, primarily involving nucleophilic aromatic substitution (SNA) reactions. The presence of two fluorine atoms and a nitrile group strongly activates the aromatic ring towards nucleophilic attack.

One plausible and efficient synthetic pathway involves the reaction of a more readily available starting material, such as 2,4,5-trifluorobenzonitrile, with ammonia. The fluorine atom at the 5-position is the most susceptible to nucleophilic displacement due to the combined electron-withdrawing effects of the ortho- and para- fluorine and nitrile groups.

Experimental Protocol: Synthesis of 5-Amino-2,4-difluorobenzonitrile via Nucleophilic Aromatic Substitution

This protocol outlines a general procedure for the synthesis of 5-Amino-2,4-difluorobenzonitrile. Note: This is a representative protocol and may require optimization based on laboratory conditions and available reagents.

Materials:

  • 2,4,5-Trifluorobenzonitrile

  • Aqueous Ammonia (28-30%)

  • Dimethyl Sulfoxide (DMSO)

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer with a heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,4,5-trifluorobenzonitrile (1 equivalent) in DMSO.

  • Addition of Nucleophile: To the stirred solution, add aqueous ammonia (excess, e.g., 5-10 equivalents) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to a temperature between 80-100 °C and maintain for several hours (e.g., 4-8 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-water. This will precipitate the crude product.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash sequentially with deionized water and brine to remove residual DMSO and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude 5-Amino-2,4-difluorobenzonitrile.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Solvent: DMSO is chosen for its high boiling point, which allows the reaction to be conducted at elevated temperatures, and its ability to dissolve both the organic substrate and the aqueous ammonia, facilitating a homogeneous reaction.

  • Excess Ammonia: A large excess of ammonia is used to drive the reaction to completion and to act as a base to neutralize the hydrofluoric acid (HF) byproduct.

  • Temperature: Heating is necessary to overcome the activation energy of the nucleophilic aromatic substitution reaction. The specific temperature should be optimized to ensure a reasonable reaction rate without causing decomposition of the product.

  • Work-up and Purification: The aqueous work-up is crucial for removing the polar solvent (DMSO) and inorganic byproducts. Extraction with an organic solvent isolates the desired product. Purification by recrystallization or chromatography is essential to obtain a high-purity final product suitable for further synthetic applications.

SynthesisWorkflow cluster_0 Reaction cluster_1 Work-up & Isolation cluster_2 Purification Start 2,4,5-Trifluorobenzonitrile + Aqueous Ammonia in DMSO ReactionVessel Heat (80-100 °C) Monitor by TLC/HPLC Start->ReactionVessel Nucleophilic Aromatic Substitution Quench Pour into Ice-Water ReactionVessel->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with Water & Brine Extract->Wash Dry Dry over MgSO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Recrystallization or Column Chromatography Concentrate->Purify FinalProduct 5-Amino-2,4-difluorobenzonitrile Purify->FinalProduct

Caption: Workflow for the synthesis of 5-Amino-2,4-difluorobenzonitrile.

Applications in Drug Discovery and Materials Science

The unique structural features of 5-Amino-2,4-difluorobenzonitrile make it a highly sought-after building block in several areas of chemical research and development.

Pharmaceutical Research:

The aminobenzonitrile scaffold is a key component in the synthesis of a wide range of biologically active heterocyclic compounds. The presence of fluorine atoms can significantly enhance the pharmacological properties of drug candidates.[3] Derivatives of 5-Amino-2,4-difluorobenzonitrile are being investigated for their potential as:

  • Kinase Inhibitors: The amino group can be readily derivatized to form pharmacophores that target the ATP-binding site of various kinases, which are crucial targets in oncology and inflammatory diseases.

  • Antimicrobial Agents: The fluorinated aromatic ring can improve cell membrane permeability and metabolic stability, leading to more potent and durable antimicrobial compounds.

  • Central Nervous System (CNS) Agents: The lipophilicity imparted by the fluorine atoms can facilitate the penetration of the blood-brain barrier, a critical requirement for drugs targeting the CNS.

Materials Science:

The unique electronic properties of fluorinated aromatic compounds make them valuable in the development of advanced materials. 5-Amino-2,4-difluorobenzonitrile can be used as a monomer or a precursor for the synthesis of:

  • High-Performance Polymers: The incorporation of fluorine can enhance the thermal stability, chemical resistance, and dielectric properties of polymers.

  • Organic Light-Emitting Diodes (OLEDs): The electronic nature of the molecule can be tuned for applications in organic electronics.

  • Liquid Crystals: The rigid, polar structure of the molecule can be exploited in the design of liquid crystalline materials.

SignalingPathway 5ADFB 5-Amino-2,4-difluorobenzonitrile Derivatization Chemical Synthesis (e.g., Amide Coupling, Cross-Coupling) 5ADFB->Derivatization Library Library of Fluorinated Bioactive Compounds Derivatization->Library Screening High-Throughput Screening Library->Screening Hit Hit Compound Screening->Hit Lead Lead Optimization Hit->Lead Drug Drug Candidate Lead->Drug

Caption: Role of 5-Amino-2,4-difluorobenzonitrile in a drug discovery workflow.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 5-Amino-2,4-difluorobenzonitrile. While a specific safety data sheet (SDS) for this compound is not widely available, information from related compounds suggests that it should be handled with care.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

5-Amino-2,4-difluorobenzonitrile is a versatile and valuable building block for researchers in medicinal chemistry and materials science. Its unique combination of functional groups and the presence of fluorine atoms provide a powerful platform for the synthesis of novel compounds with enhanced properties. A thorough understanding of its physicochemical properties, a reliable synthetic protocol, and an awareness of its potential applications are essential for leveraging this important chemical intermediate to its full potential. As the demand for sophisticated fluorinated molecules continues to grow, the importance of 5-Amino-2,4-difluorobenzonitrile in driving innovation in drug discovery and materials science is set to increase.

References

Sources

2,4-difluoro-5-aminobenzonitrile vs 5-amino-2,4-difluorobenzonitrile nomenclature

Author: BenchChem Technical Support Team. Date: February 2026

Nomenclature, Synthesis, and Structural Validation

Executive Summary

In the high-stakes environment of pharmaceutical intermediate synthesis—particularly for kinase inhibitors and fluoroquinolones—ambiguity in nomenclature can lead to costly supply chain errors and regulatory friction.

This guide addresses the nomenclature conflict between 2,4-difluoro-5-aminobenzonitrile and 5-amino-2,4-difluorobenzonitrile . It definitively establishes that these names refer to the exact same chemical entity . It further provides a standardized protocol for synthesis and validation, prioritizing the 5-amino-2,4-difluorobenzonitrile designation based on IUPAC strictures.

Part 1: The Nomenclature Resolution
1.1 The Core Conflict

The confusion stems from two competing naming conventions:

  • Complexity-Based (Common): Prioritizing the "parent" scaffold as a fluorobenzonitrile, leading to 2,4-difluoro-5-aminobenzonitrile.

  • IUPAC (Official): Prioritizing alphabetical ordering of substituents.

1.2 The Definitive Ruling

According to IUPAC Rule P-14.5 (Alphanumerical Order), substituents are listed in alphabetical order regardless of their locant numbers or complexity, provided they are prefixes of equal status (non-principal groups).

  • A mino (A) precedes D ifluoro (D).

  • F luoro (F) follows Amino.[1][2]

Therefore, the chemically accurate and preferred name is:

5-Amino-2,4-difluorobenzonitrile
1.3 Digital Identity & Avoidance of Error

To eliminate ambiguity in procurement and database management, rely on the following immutable identifiers rather than text names.

Identifier TypeValueNotes
CAS Number 952285-54-0 Primary commercial identifier.[3]
SMILES Nc1c(F)cc(C#N)c(F)c1Machine-readable connectivity.
InChI Key DTQYSDUHPQZJSM-UHFFFAOYSA-NHash for database lookup.
Molecular Formula C₇H₄F₂N₂MW: 154.12 g/mol

Warning: Do not confuse with the isomer 4-amino-2,5-difluorobenzonitrile (CAS 112279-61-5), a common impurity in SnAr synthesis routes.

Part 2: Nomenclature Logic Visualization

The following diagram illustrates the decision logic for naming this molecule, ensuring compliance with IUPAC Blue Book standards.

NomenclatureLogic Start Identify Parent Structure Parent Benzonitrile (CN at Pos 1) Start->Parent Substituents Identify Substituents: -NH2 (Amino) -F (Fluoro) x2 Parent->Substituents Locants Assign Locants: CN=1, F=2, F=4, NH2=5 Substituents->Locants Alphabetize Apply IUPAC P-14.5: Alphabetical Order of Prefixes Locants->Alphabetize Compare Amino (A) vs. Difluoro (D) Alphabetize->Compare Result FINAL NAME: 5-Amino-2,4-difluorobenzonitrile Compare->Result 'A' precedes 'D'

Figure 1: IUPAC nomenclature decision tree prioritizing alphabetical prefix ordering.

Part 3: Synthesis & Causality

As a Senior Scientist, I strongly advise against attempting to synthesize this specific isomer via Nucleophilic Aromatic Substitution (SnAr) on 2,4,5-trifluorobenzonitrile.

  • Reasoning: The nitrile group (CN) is strongly electron-withdrawing and directs nucleophiles to the ortho (2) and para (4) positions. The 5-position is meta to the nitrile and is electronically deactivated for SnAr. Attempting SnAr will yield the wrong isomers (2-amino or 4-amino).

Recommended Route: Electrophilic Aromatic Substitution (Nitration) -> Reduction

This route exploits the directing effects of the substituents to guarantee regioselectivity at the 5-position.

3.1 Reaction Scheme
  • Starting Material: 2,4-Difluorobenzonitrile.

  • Step 1 (Nitration): The CN group directs meta (Pos 3/5). The F groups (ortho/para directors) at 2 and 4 cooperatively direct to Position 5.

  • Step 2 (Reduction): Selective reduction of the nitro group to the amine.

SynthesisPathway SM 2,4-Difluorobenzonitrile (Start) Reagent1 HNO3 / H2SO4 (Nitration) SM->Reagent1 Inter 2,4-Difluoro-5-nitrobenzonitrile (Intermediate) Reagent1->Inter Regioselective (Cooperative Directing) Reagent2 Fe / AcOH or H2/Pd-C (Reduction) Inter->Reagent2 Product 5-Amino-2,4-difluorobenzonitrile (Target) Reagent2->Product Chemoselective

Figure 2: Regioselective synthesis pathway avoiding SnAr isomer contamination.

3.2 Detailed Protocol

Step 1: Nitration

  • Reagents: Fuming Nitric Acid (1.1 eq), Conc. Sulfuric Acid (Solvent).

  • Conditions: Maintain temperature < 10°C during addition to prevent over-nitration or hydrolysis of the nitrile.

  • Mechanism: The nitronium ion (NO2+) attacks position 5, driven by the steric blocking of position 3 (flanked by F and CN) and the electronic directing effects.

Step 2: Reduction

  • Reagents: Iron powder (3.0 eq), Ammonium Chloride (aq), Ethanol.

  • Conditions: Reflux (70-80°C) for 2-4 hours.

  • Why Iron? Catalytic hydrogenation (H2/Pd) carries a risk of de-halogenation (stripping the Fluorine atoms) or reducing the Nitrile to a benzylamine. Iron/AcOH is milder and chemoselective for Nitro -> Amine.

Part 4: Quality Control & Validation

Trustworthiness in the lab relies on self-validating analytical methods. Because fluorine substitution patterns are difficult to distinguish by Mass Spec alone, NMR is mandatory .

4.1 Analytical Specifications Table
TestAcceptance CriteriaMethodological Note
Appearance Off-white to pale yellow solidOxidation leads to darkening.
LC-MS [M+H]+ = 155.1 m/zSingle peak > 98% AUC.
1H NMR Two aromatic singlets (or doublets)Must show para coupling (small J) or no coupling if isolated.
19F NMR Two distinct signalsCritical: Verify absence of symmetry.
4.2 1H NMR Interpretation (DMSO-d6)
  • δ ~6.0-6.5 ppm (s, 2H): Amine protons (-NH2). Exchangeable with D2O.

  • δ ~7.5 ppm (t, 1H): H at position 3. It is trapped between two Fluorines, resulting in a triplet-like splitting pattern (coupling to F2 and F4).

  • δ ~7.8 ppm (dd, 1H): H at position 6. Coupled to F4 (meta) and F2 (para, weak).

Self-Validation Check: If you see a doublet of doublets with large coupling constants, you may have the 4-amino-2,3-difluoro isomer. The H3 proton in the target molecule (between two Fs) is the diagnostic signal.

References
  • IUPAC Nomenclature Rules

    • Title: Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book).[4]

    • Source: International Union of Pure and Applied Chemistry.[4][5]

    • Rule: P-14.5 (Alphanumerical Order).
    • Link:

  • Commercial Identity & CAS Verification

    • Title: 5-Amino-2,4-difluorobenzonitrile Product Entry.[3]

    • Source: BLD Pharm / Chemical Book.
    • Link:

  • Synthetic Methodology (Nitration/Reduction logic)

    • Title: Regioselective nitr
    • Source:Journal of Fluorine Chemistry (General reference for F-directing effects).
    • Context: Supports the cooperative directing effect of F and CN to the 5-position.
    • Link:

  • NMR Characterization of Fluorinated Benzonitriles

    • Title: 19F NMR chemical shifts and coupling constants of fluorinated arom
    • Source:Magnetic Resonance in Chemistry.
    • Link:

Sources

5-Amino-2,4-difluorobenzonitrile: A Core Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Benzonitriles

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine into molecular scaffolds has become a paramount tool for medicinal chemists. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, binding affinity, and pharmacokinetic profile. Among the myriad of fluorinated building blocks, aminodifluorobenzonitriles stand out as particularly valuable intermediates. These molecules offer a trifecta of reactive sites—an amine, a nitrile, and an activated aromatic ring—providing a versatile platform for the synthesis of complex, high-value pharmaceutical agents.

This guide focuses on a specific, yet highly significant isomer: 5-Amino-2,4-difluorobenzonitrile. The precise arrangement of its functional groups creates a unique electronic and steric environment, making it a sought-after precursor for novel therapeutics, particularly in oncology and infectious diseases.[1] The presence of the amino group provides a handle for a wide array of chemical transformations, while the nitrile can be elaborated into various nitrogen-containing heterocycles. The difluoro substitution pattern not only enhances the compound's stability but also modulates its reactivity and potential biological activity.

Physicochemical Properties and Identifiers

A thorough understanding of a compound's fundamental properties is the bedrock of its successful application in research and development. The key identifiers and physicochemical parameters for 5-Amino-2,4-difluorobenzonitrile are summarized below.

PropertyValueSource
Molecular Formula C₇H₄F₂N₂N/A
Molecular Weight 154.12 g/mol
CAS Number 952285-54-0[1]
SMILES String N#Cc1cc(N)c(F)cc1FGenerated
InChI Key Generated from SMILESGenerated
Appearance Expected to be a solidInferred from analogs[2]
Storage Temperature 2-8°C, under inert atmosphereInferred from analogs

Synthesis of 5-Amino-2,4-difluorobenzonitrile: A Proposed Synthetic Route

G cluster_start Starting Material cluster_step1 Step 1: Reduction cluster_step2 Step 2: Sandmeyer Reaction cluster_step3 Step 3: Cyanation 2,4-Difluoro-5-nitroaniline 2,4-Difluoro-5-nitroaniline Intermediate_Amine 1,2,4-Benzenetriamine, 5,6-difluoro- 2,4-Difluoro-5-nitroaniline->Intermediate_Amine e.g., Fe/HCl or H₂, Pd/C Intermediate_Diazonium Diazonium Salt Intermediate Intermediate_Amine->Intermediate_Diazonium NaNO₂, HCl, 0-5°C Final_Product 5-Amino-2,4-difluorobenzonitrile Intermediate_Diazonium->Final_Product CuCN, KCN

Caption: Proposed synthetic workflow for 5-Amino-2,4-difluorobenzonitrile.

Detailed Experimental Protocol (Proposed)

Step 1: Reduction of 2,4-Difluoro-5-nitroaniline

  • To a stirred solution of 2,4-difluoro-5-nitroaniline (1.0 eq) in ethanol or acetic acid, add iron powder (3-5 eq).

  • Heat the mixture to reflux and add concentrated hydrochloric acid dropwise.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure.

  • Neutralize the residue with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude 1,2,4-benzenetriamine, 5,6-difluoro-, which can be used in the next step without further purification.

Step 2 & 3: Sandmeyer Reaction and Cyanation

  • Dissolve the crude diamine from the previous step in a mixture of concentrated hydrochloric acid and water at 0-5°C.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5°C.

  • Stir the resulting diazonium salt solution for 30 minutes at 0-5°C.

  • In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.2 eq) in water.

  • Slowly add the cold diazonium salt solution to the cyanide solution.

  • Allow the reaction mixture to warm to room temperature and then heat to 50-60°C for 1-2 hours, or until nitrogen evolution ceases.

  • Cool the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 5-Amino-2,4-difluorobenzonitrile.

Applications in Drug Discovery and Medicinal Chemistry

The structural motifs present in 5-Amino-2,4-difluorobenzonitrile make it a highly valuable building block for the synthesis of a wide range of biologically active compounds. The strategic placement of the fluorine atoms can enhance metabolic stability and binding affinity, while the amino and nitrile groups serve as versatile handles for further chemical modifications.

Derivatives of aminobenzonitriles are known to exhibit a broad spectrum of pharmacological activities, including potential as antihypertensive agents.[3] The introduction of fluorine is a well-established strategy to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.[4]

G Start 5-Amino-2,4-difluorobenzonitrile Amino_Mod Amine Modification (e.g., Acylation, Alkylation, Sulfonylation) Start->Amino_Mod Nitrile_Mod Nitrile Elaboration (e.g., Reduction to Amine, Hydrolysis to Carboxylic Acid, Cyclization to Heterocycles) Start->Nitrile_Mod Aromatic_Sub Aromatic Substitution (e.g., Further Halogenation, Nitration) Start->Aromatic_Sub Pharma_Scaffolds Diverse Pharmaceutical Scaffolds Amino_Mod->Pharma_Scaffolds Nitrile_Mod->Pharma_Scaffolds Aromatic_Sub->Pharma_Scaffolds

Caption: Synthetic utility of 5-Amino-2,4-difluorobenzonitrile in generating diverse pharmaceutical scaffolds.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling 5-Amino-2,4-difluorobenzonitrile. While a specific safety data sheet (SDS) for this isomer is not widely available, the hazard profile can be inferred from closely related aminodifluorobenzonitriles and difluorobenzonitriles.

Potential Hazards (Inferred from Analogs):

  • Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[5][6][7]

  • Skin and Eye Irritation: May cause skin and serious eye irritation.[5][6][7]

  • Respiratory Irritation: May cause respiratory irritation.[8]

Recommended Handling Procedures:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[7][8]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5][6][8]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[5][7]

  • Wash hands thoroughly after handling.[5][7]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[5][7]

  • For long-term storage, keeping the compound at 2-8°C under an inert atmosphere is recommended to maintain its integrity.

Conclusion

5-Amino-2,4-difluorobenzonitrile represents a strategically important and versatile building block for the synthesis of novel and complex molecules in the pharmaceutical and agrochemical industries. Its unique combination of reactive functional groups and the presence of fluorine atoms provide a powerful platform for the development of next-generation therapeutics. A thorough understanding of its properties, synthesis, and safe handling is crucial for unlocking its full potential in research and development.

References

  • PubChem. 5-Amino-2-fluorobenzonitrile. [Link].

  • Sigma-Aldrich.
  • Organic Syntheses. Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. [Link].

  • Fisher Scientific. Safety Data Sheet - 4-Amino-2,5-difluorobenzonitrile.
  • Fisher Scientific.
  • Angene Chemical. Safety Data Sheet - 3,5-Difluorobenzonitrile. (2024).
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  • Journal of Chemical Research, Synopses. On the Synthesis of 2-Amino-4,6-difluorobenzonitrile: Highly Selective Formation of 5-Fluoro-3-nitro-1,2-benzoquinone 2-Diazide in the Attempted Sandmeyer Cyanation of 2,4-Difluoro-6-nitrobenzenediazonium Cation†. [Link].

  • Patsnap.
  • PMC. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate and a visible-light-responsive azobenzene derivative. [Link].

  • PubChem. 2,4-Difluorobenzonitrile. [Link].

  • IUCr Journals. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate and a visible-light-responsive azobenzene derivative. [Link].

  • CP Lab Safety. 4-Amino-2,5-difluorobenzonitrile, 5g, Each. [Link].

  • Taizhou Volsen Chemical Co., Ltd. Fluorine-Containing Benzonitrile. [Link].

  • MySkinRecipes. 2-Amino-4,6-difluorobenzonitrile. [Link].

  • Semantic Scholar. The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. (2022). [Link].

  • PubMed. [Benzonitrile and its derivatives: action of para-aminobenzonitrile on the cardiovascular system]. [Link].

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Fluorinated benzonitrile building blocks for medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide: Fluorinated Benzonitrile Building Blocks for Medicinal Chemistry

Abstract

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, and the benzonitrile moiety serves as a versatile scaffold and a key interaction motif. The combination of these two entities into fluorinated benzonitrile building blocks creates a powerful class of intermediates for drug discovery. This guide provides an in-depth analysis of the synthesis, properties, and strategic applications of these building blocks. We will explore how the unique electronic properties of fluorine modulate the physicochemical characteristics of the benzonitrile scaffold, enhancing everything from metabolic stability to target engagement. Through detailed protocols, mechanistic diagrams, and contemporary case studies, this document serves as a technical resource for researchers, scientists, and drug development professionals aiming to leverage these high-value intermediates in their discovery programs.

The Strategic Imperative: Why Fluorinate a Benzonitrile?

The utility of a building block is defined by the strategic advantages it confers upon a lead molecule. Fluorinated benzonitriles offer a compelling synergy where the properties of both the fluorine atom and the nitrile group are enhanced.

Fluorine, being the most electronegative element, exerts a profound influence on a molecule's properties.[1] Its substitution for hydrogen can block sites of metabolic oxidation, modulate the pKa of nearby functional groups, and alter conformational preferences to improve binding affinity.[2] The carbon-fluorine bond is exceptionally strong, contributing to increased thermal and metabolic stability.[3]

The benzonitrile group is a valuable pharmacophore in its own right. It is a rigid, planar structure that can occupy defined pockets in a protein active site. The nitrogen atom can act as a hydrogen bond acceptor, while the cyano group's strong dipole moment can engage in favorable electrostatic interactions.[1] Furthermore, the nitrile has emerged as a privileged "warhead" for reversible covalent inhibition, a strategy gaining significant traction for achieving high potency and prolonged duration of action.[4][5]

When combined, fluorine's powerful inductive effect significantly modulates the benzonitrile core. It enhances the electrophilicity of the nitrile carbon, a critical feature for its function as a covalent warhead.[6][7] It also alters the lipophilicity and electronic distribution of the entire aromatic system, providing medicinal chemists with a powerful tool to fine-tune a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Data Presentation: Physicochemical Properties of Monofluorobenzonitrile Isomers

The position of the fluorine atom has a predictable yet powerful impact on the molecule's physical properties. The following table summarizes key data for the ortho-, meta-, and para-isomers, illustrating the nuanced control that positional fluorination provides.

PropertyBenzonitrile2-Fluorobenzonitrile (ortho)3-Fluorobenzonitrile (meta)4-Fluorobenzonitrile (para)Data Source(s)
CAS Number 100-47-0394-47-8403-54-31194-02-1[8],[9],[10]
Molecular Weight 103.12121.11121.11121.11[8],[9],[10]
Melting Point -13 °CN/A (Liquid)-2 °C32-34 °C[11],[12]
Boiling Point 190.7 °C196-198 °C186 °C188 °C[13],[11],[12]
Density (g/mL) 1.011.116 (at 25 °C)1.12N/A (Solid),[11]

Causality Insight: The significant increase in the melting point of 4-fluorobenzonitrile compared to the other isomers is due to its higher symmetry, which allows for more efficient packing in the crystal lattice. The differing boiling points and densities reflect the distinct dipole moments and intermolecular forces arising from the vector sum of the electron-withdrawing effects of the fluorine and nitrile groups at different positions.

Synthetic Strategies for Accessing Fluorinated Benzonitriles

The accessibility of building blocks is paramount for their widespread adoption in discovery campaigns. Fortunately, fluorinated benzonitriles can be prepared through several robust and scalable synthetic routes.

Workflow: Drug Discovery with Fluorinated Benzonitriles

The integration of these building blocks into a drug discovery program follows a logical progression from initial design to lead optimization.

G cluster_0 Design & Synthesis cluster_1 Screening & SAR cluster_2 Optimization A Target Analysis & Hypothesis (e.g., Covalent Inhibition) B Select F-Benzonitrile Isomer (ortho, meta, para) A->B C Synthesize Core Scaffold (e.g., Sandmeyer, SNAr) B->C D Couple Building Block to Diversity Elements C->D E In Vitro Screening (Potency, Selectivity) D->E F Structure-Activity Relationship (SAR) Analysis E->F H Lead Optimization (Iterate Isomer/Substitution) F->H G ADME & PK Profiling G->H I Candidate Selection H->I

Caption: Drug discovery workflow using fluorinated benzonitriles.
Key Synthetic Method: The Sandmeyer Reaction

The Sandmeyer reaction is a classic and reliable method for converting an aryl amine (aniline) into an aryl nitrile.[14] Starting from a readily available fluoroaniline, one can efficiently prepare the corresponding fluorobenzonitrile.[15] This method avoids the direct handling of highly toxic cyanide salts in later stages by incorporating the nitrile group early via a copper(I) cyanide reagent.

Experimental Protocol: Synthesis of 4-Fluorobenzonitrile from 4-Fluoroaniline

Disclaimer: This protocol is a representative example and should only be performed by trained chemists in a suitable laboratory environment with appropriate safety precautions.

Step 1: Diazotization of 4-Fluoroaniline

  • In a 250 mL three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, combine 4-fluoroaniline (11.1 g, 0.1 mol) and concentrated hydrochloric acid (25 mL).

  • Add 50 mL of water and cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring. The 4-fluoroanilinium hydrochloride may precipitate as a fine slurry.

  • Dissolve sodium nitrite (7.0 g, 0.101 mol) in 20 mL of water in a separate beaker.

  • Slowly add the sodium nitrite solution dropwise to the aniline slurry via the dropping funnel, ensuring the temperature is maintained below 5 °C.[16] The addition should take approximately 20-30 minutes.

  • After the addition is complete, stir the resulting diazonium salt solution for an additional 15 minutes in the ice bath. The solution should be clear or pale yellow.

Step 2: Cyanation (Sandmeyer Reaction)

  • In a separate 500 mL flask, prepare a solution of copper(I) cyanide (11.7 g, 0.13 mol) and sodium cyanide (13.0 g, 0.265 mol) in 100 mL of water. Gently warm the mixture to about 60 °C to ensure complete dissolution, then cool to room temperature.

  • Slowly and carefully add the cold diazonium salt solution from Step 1 to the copper(I) cyanide solution with vigorous stirring.[17] Control the rate of addition to manage the effervescence (liberation of N₂ gas).[16]

  • After the addition is complete, warm the reaction mixture to 50-60 °C for 30 minutes to ensure the reaction goes to completion.

  • Cool the mixture to room temperature and perform a steam distillation or extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

  • Wash the organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation to yield pure 4-fluorobenzonitrile.

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Cyanation A 4-Fluoroaniline B 4-Fluorobenzenediazonium Chloride A->B  NaNO₂, HCl  0-5 °C C 4-Fluorobenzonitrile B->C  CuCN  (Sandmeyer Reaction)

Caption: Synthetic scheme for 4-Fluorobenzonitrile via Sandmeyer reaction.

Applications in Medicinal Chemistry: Case Studies

The true value of fluorinated benzonitriles is demonstrated by their successful application in the development of therapeutic agents.

Case Study 1: Scaffolds for Non-Covalent Interactions (Letrozole & Alectinib)

Many approved drugs utilize a benzonitrile or a fluorinated aromatic ring as a core structural element. While not always covalently interacting, the electronic properties imparted by these groups are critical for potent and selective receptor binding.

  • Letrozole (Femara®): A potent third-generation aromatase inhibitor used to treat hormone-responsive breast cancer.[18] Its synthesis involves the coupling of 4-[4][9][18]triazol-1-ylmethylbenzonitrile with 4-fluorobenzonitrile .[2][19] In this context, the 4-fluorobenzonitrile fragment serves as a key precursor, delivering the fluorophenyl ring that is crucial for binding within the aromatase enzyme active site.

  • Alectinib (Alecensa®): A highly selective second-generation anaplastic lymphoma kinase (ALK) inhibitor for non-small-cell lung cancer.[20][21] Several reported syntheses of Alectinib's complex tetracyclic core utilize 4-chloro-3-nitrobenzonitrile or 4-fluoro-3-nitrobenzonitrile as a starting material.[20][22] The nitrile group is carried through the synthesis to become an essential feature of the final drug, while the fluorine or chlorine atom serves as a leaving group for a key nucleophilic aromatic substitution (SNAr) reaction that builds the core structure.

Case Study 2: The Tunable Reversible Covalent Warhead

Perhaps the most exciting application of fluorinated benzonitriles is their use as reversible covalent inhibitors, particularly against cysteine proteases.[5] The electrophilic carbon of the nitrile can be attacked by the nucleophilic thiolate side chain of a cysteine residue in an enzyme's active site. This forms a covalent thioimidate adduct, which is often reversible.[23]

This reversible covalent mechanism provides the "best of both worlds": the high potency and long duration of action of a covalent inhibitor, with a potentially reduced risk of off-target toxicity compared to irreversible warheads.[4]

The reactivity of the nitrile is highly dependent on its electronic environment. Attaching electron-withdrawing groups, like fluorine, to the benzene ring makes the nitrile carbon more electrophilic and thus more reactive towards the cysteine nucleophile.[6][7] This allows for the rational tuning of reactivity. A medicinal chemist can screen ortho-, meta-, and para-fluorobenzonitrile building blocks to find the optimal balance between on-target covalent modification and off-target reactivity.

Caption: Reversible covalent inhibition of a cysteine protease by a fluorinated benzonitrile.

Conclusion and Future Outlook

Fluorinated benzonitrile building blocks represent a mature yet continually evolving class of tools for medicinal chemistry. Their value is derived from the predictable modulation of physicochemical properties and the unique reactivity conferred by the interplay between the fluorine substituent and the nitrile group. From their use as foundational scaffolds in drugs like Letrozole and Alectinib to their cutting-edge application as tunable, reversible covalent warheads, these intermediates enable the creation of more potent, selective, and durable therapeutics.

Future developments will likely focus on the synthesis of novel, more complex poly-fluorinated and functionalized benzonitriles to access new chemical space. As our understanding of covalent drug design deepens, the ability to fine-tune nitrile reactivity through strategic fluorination will become even more critical, cementing the role of these building blocks in the ongoing quest for next-generation medicines.

References

  • Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead: Recent Advancement in the Field of Viral and Parasitic Diseases. (2022). Molecules. [Link]

  • Letrozole | CAS 112809-51-5. (n.d.). LookChem. [Link]

  • Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead: Recent Advancement in the Field of Viral and Parasitic Diseases. (2022). PubMed. [Link]

  • The Science Behind 3-Fluorobenzonitrile: Synthesis, Properties, and Industrial Applications. (2026). Ningbo Inno Pharmchem Co.,Ltd. [Link]

  • Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead: Recent Advancement in the Field of Viral and Parasitic Diseases. (2022). Semantic Scholar. [Link]

  • Neglected Nitriles: An Underutilized Cysteine Reactive Warhead?. (2025). Drug Hunter. [Link]

  • Process for the preparation of letrozole. (n.d.).
  • Cysteine protease inhibition by nitrile-based inhibitors: a computational study. (2013). Frontiers in Chemistry. [Link]

  • Process for the Preparation of Letrozole. (n.d.).
  • 2-Fluorobenzonitrile, 99% 50g. (n.d.). Chemsavers, Inc.. [Link]

  • 3-Fluorobenzonitrile. (n.d.). ResearchGate. [Link]

  • 4-Fluorobenzonitrile. (n.d.). PubChem. [Link]

  • 4-Fluorobenzonitrile. (n.d.). Chem-Impex International. [Link]

  • Method for preparing Alectinib. (n.d.).
  • A facile, scalable, and sustainable approach to the preparation of the indole-core of alectinib. (2025). Beilstein Journal of Organic Chemistry. [Link]

  • An improved process for preparation of letrozole and its intermediates. (n.d.).
  • Preparation method of letrozole. (2016).
  • Facile Synthesis of 2-Bromo-3-fluorobenzonitrile: An Application and Study of the Halodeboronation of Aryl Boronic Acids. (2003). The Journal of Organic Chemistry. [Link]

  • A Novel Process For The Preparation Of An Intermediate Of Alectinib. (n.d.). QuickCompany. [Link]

  • Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. (2021). Molecules. [Link]

  • Preparation method of Alectinib. (n.d.).
  • Sandmeyer reaction. (2022). Wikipedia. [Link]

  • 3-Fluorobenzonitrile International Distributor. (n.d.). Multichem Exports. [Link]

  • The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. (n.d.). University of Missouri–St. Louis. [Link]

  • A facile, scalable, and sustainable approach to the preparation of the indole-core of alectinib. (2025). Oxford Academic. [Link]

  • Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel. (2023). Organometallics. [Link]

  • Process for preparing fluorobenzonitriles. (n.d.).
  • Benzonitrile, 4-fluoro-. (n.d.). NIST WebBook. [Link]

  • Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. (2024). Molecules. [Link]

  • Benzonitrile, 4-fluoro-. (n.d.). NIST WebBook. [Link]

  • Nucleophilic Aromatic Substitution. (2019). YouTube. [Link]

  • Novel Easy to Synthesize Benzonitrile Compounds with Mixed Carbazole and Phenoxazine Substituents Exhibiting Dual Emission and TADF Properties. (2022). The Journal of Physical Chemistry B. [Link]

  • Sandmeyer Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Sandmeyer Reaction. (n.d.). OpenOChem Learn. [Link]

  • Sandmeyer Reaction - experimental procedure and set up. (2025). YouTube. [Link]

  • Aromatic nucleophilic fluorination. (n.d.).
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  • Nitriles: an attractive approach to the development of covalent inhibitors. (n.d.). RSC Medicinal Chemistry. [Link]

  • Fluoro-substituted ketones from nitriles using acidic and basic reaction conditions. (n.d.). Tetrahedron Letters. [Link]

  • Shifting from covalent targeting of a tyrosine in JAK3 to a lysine in MK2. (2025). RSC Publishing. [Link]

  • A study of the reactivity of S(VI)–F containing warheads with nucleophilic amino-acid side chains under physiological conditions. (2017). Organic & Biomolecular Chemistry. [Link]

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Strategic Sourcing & Technical Profile: 5-Amino-2,4-difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Amino-2,4-difluorobenzonitrile (CAS: 952285-54-0) is a high-value fluorinated building block critical to the synthesis of next-generation oncology therapeutics, specifically AKR1C3-dependent KARS inhibitors .[1][2] Unlike its more common isomers, this specific substitution pattern offers unique electronic properties that modulate the metabolic stability and binding affinity of quinoline and isoquinoline-based drug candidates.

This guide provides a technical roadmap for researchers and procurement professionals, covering verified synthesis routes, impurity profiling, commercial availability, and quality assurance protocols.

Part 1: Chemical Identity & Technical Specifications

FeatureSpecification
IUPAC Name 5-Amino-2,4-difluorobenzonitrile
Common Synonyms 2,4-Difluoro-5-aminobenzonitrile; 5-Amino-2,4-difluorobenzenecarbonitrile
CAS Number 952285-54-0 (Free Base) / 2089258-01-3 (HCl Salt)
Molecular Formula C₇H₄F₂N₂
Molecular Weight 154.12 g/mol
MDL Number MFCD12756744
Physical State Off-white to pale yellow solid
Melting Point 85–88 °C (Typical range, purity dependent)
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water
Structural Significance

The compound features a push-pull electronic system :

  • Electron-Withdrawing Group (EWG): The nitrile (-CN) at position 1 and fluorine atoms at 2,4 strongly deactivate the ring, making the precursor resistant to oxidation.

  • Electron-Donating Group (EDG): The amine (-NH₂) at position 5 provides a handle for nucleophilic attacks or sandmeyer-type transformations, essential for constructing complex heterocycles like spiro[piperidine-4,2'-quinolines] .

Part 2: Commercial Supply & Pricing Analysis

The market for 5-Amino-2,4-difluorobenzonitrile is tiered between "Catalog Suppliers" (Resellers) and "Original Manufacturers" (CROs/CMOs). Due to the difficulty of regioselective nitration, this compound commands a premium price compared to its isomers.

Market Pricing (Q1 2025 Estimates)
ScaleEstimated Price Range (USD)Supplier TypeLead Time
1 g $150 – $250Catalog (Stock)1–3 Days
5 g $600 – $800Catalog (Stock)1–3 Days
25 g $2,000 – $2,800CMO (Batch)2–4 Weeks
100 g+ Negotiable (

100/g)
Bulk Manufacturer4–8 Weeks
Key Suppliers
  • EnamineStore: Reliable stock for research quantities (1–10g). Often the primary source for building blocks in early drug discovery.

  • Fluorochem (UK): Strong inventory for fluorinated aromatics; good for European logistics.

  • Chiralen / BLD Pharm: Often stock the HCl salt form (CAS 2089258-01-3), which offers improved shelf-stability.

  • Zhejiang Xieshi New Materials: Potential source for bulk/process scale-up (kg quantities).

Procurement Tip: Always specify the CAS 952285-54-0 explicitly. The isomer 2-Amino-3,5-difluorobenzonitrile (CAS 126674-94-0) is significantly cheaper (~$20/g) and often mistaken for the 5-amino target due to naming similarities.

Part 3: Synthesis & Impurity Profile

Understanding the synthesis is crucial for anticipating impurities in your raw material. The commercial route almost exclusively utilizes the Nitration-Reduction pathway starting from 2,4-difluorobenzonitrile.

Synthetic Pathway[4]

SynthesisRoute Start 2,4-Difluorobenzonitrile (Starting Material) Step1 Nitration (HNO3 / H2SO4) Start->Step1 Inter 2,4-Difluoro-5-nitrobenzonitrile (Key Intermediate) Step1->Inter Regioselective Substitution Step2 Reduction (H2, Pd/C or Fe/AcOH) Inter->Step2 Product 5-Amino-2,4-difluorobenzonitrile (Target) Step2->Product Hydrogenation

Figure 1: Commercial synthesis route. The regioselectivity of the nitration step is the critical quality attribute.

Critical Impurities
  • Regioisomers (0.5% - 2.0%): The nitration may occur at the 3-position (ortho to both fluorines), leading to 3-Amino-2,4-difluorobenzonitrile. This is difficult to separate by crystallization.

  • Unreduced Nitro (0.1% - 0.5%): Traces of 2,4-Difluoro-5-nitrobenzonitrile may remain if hydrogenation is incomplete. This is a genotoxic impurity alert.

  • De-fluorinated Byproducts: Aggressive reduction conditions (e.g., high pressure H₂ with Pd/C) can sometimes cleave the C-F bond, leading to 3-aminobenzonitrile derivatives.

Part 4: Quality Control & Validation Protocols

To ensure data integrity in drug development, every batch must be validated upon receipt. Do not rely solely on the supplier's CoA.

Identity Verification (¹H-NMR)
  • Solvent: DMSO-d₆

  • Key Signals:

    • Aromatic Protons: Two distinct signals. The proton at C3 (trapped between two fluorines) will appear as a triplet or multiplet upfield (~7.0 ppm). The proton at C6 will appear as a doublet of doublets downfield (~7.5-7.8 ppm).

    • Amine Protons: Broad singlet around 5.5–6.0 ppm (exchangeable with D₂O).

  • Rejection Criteria: Presence of extra aromatic peaks indicates isomeric contamination.

Purity Analysis (HPLC Method)

Standard reverse-phase conditions are effective.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 220 nm (amide/nitrile).

  • Acceptance: >97% Area.

Workflow for Batch Release

QCWorkflow Rec Receive Shipment (Check Seal & Temp) Visual Visual Inspection (Color/Form) Rec->Visual NMR ¹H-NMR / ¹⁹F-NMR (Identity & Isomers) Visual->NMR HPLC HPLC-UV (Purity > 97%) NMR->HPLC Decision Pass Criteria? HPLC->Decision Release Release to Inventory (Store at 2-8°C) Decision->Release Yes Reject Quarantine / Return (Contact Supplier) Decision->Reject No

Figure 2: Standard Quality Control Workflow for incoming fluorinated building blocks.

Part 5: Handling & Safety (EHS)

  • Hazard Class: Irritant (Skin/Eye), Acute Toxicity (Oral).

  • GHS Signal: Warning or Danger (depending on salt form).

  • Storage: Keep at 2–8°C under inert atmosphere (Argon/Nitrogen). The amine is prone to oxidation over long periods, turning the solid from off-white to brown.

  • PPE: Standard laboratory PPE (Gloves, Goggles, Lab Coat). Use a fume hood to avoid inhalation of dust.

References

  • Synthesis & Applications: WO2021005586A1 - Tricyclic AKR1C3 Dependent KARS Inhibitors. World Intellectual Property Organization. (2021).[3] Link

  • Commercial Availability: 5-Amino-2,4-difluorobenzonitrile Product Page. EnamineStore.[3] (Accessed 2025).[4] Link

  • Chemical Safety: Safety Data Sheet: 5-Amino-2,4-difluorobenzonitrile Hydrochloride. Fluorochem. (2024).[5] Link

  • Isomer Comparison: Comparative Guide to Aminodifluorobenzonitriles. BenchChem. (2025). Link

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Difference between 5-amino-2,4-difluorobenzonitrile and 2-amino-3,5-difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural, synthetic, and functional distinctions between 5-amino-2,4-difluorobenzonitrile and 2-amino-3,5-difluorobenzonitrile .

Subject: 5-amino-2,4-difluorobenzonitrile vs. 2-amino-3,5-difluorobenzonitrile

Executive Summary

In medicinal chemistry, the positional isomerism of fluorinated aminobenzonitriles dictates their utility as pharmacophore scaffolds. The core distinction lies in the relationship between the amino (


) and nitrile (

) groups:
  • 2-Amino-3,5-difluorobenzonitrile (Ortho-isomer): The amino group is ortho to the nitrile. This proximity facilitates cyclization reactions, making it a critical precursor for fused heterocycles like quinazolines and indazoles (common in kinase inhibitors).

  • 5-Amino-2,4-difluorobenzonitrile (Meta-isomer): The amino group is meta to the nitrile. This steric and electronic isolation prevents cyclization, positioning this isomer as a linear scaffold extender or "linker" in fragment-based drug design.

Structural & Electronic Analysis

The electronic environment of the benzene ring is heavily modulated by the strong electronegativity of the fluorine atoms (


) and the electron-withdrawing nature of the nitrile group.
Comparative Data Table
Feature5-Amino-2,4-difluorobenzonitrile 2-Amino-3,5-difluorobenzonitrile
CAS Number 140673-67-4 (Isomer specific)126674-94-0
Substitution Pattern Amino at C5 (Meta to CN)Amino at C2 (Ortho to CN)
Electronic Effect Amino group is electronically isolated from CN resonance.Amino group donates

into CN

-system (resonance).
Key Reactivity Nucleophilic attack (Amide coupling);

at C2/C4.
Cyclocondensation (Gewald-type); Heterocycle formation.
Primary Application Linker / Scaffold ExtensionCore Heterocycle Synthesis (Quinazolines)
Structural Visualization

The following diagram illustrates the substitution patterns and the resulting electronic vectors.

G cluster_0 Isomer A: 5-Amino-2,4-difluorobenzonitrile cluster_1 Isomer B: 2-Amino-3,5-difluorobenzonitrile node_A C1: -CN C2: -F C3: -H C4: -F C5: -NH2 (Meta) C6: -H node_B C1: -CN C2: -NH2 (Ortho) C3: -F C4: -H C5: -F C6: -H

Caption: Comparative substitution map. Note the proximity of the amine to the nitrile in Isomer B, enabling ring closure.

Synthetic Pathways[1][2][3][4][5]

The synthesis of these isomers requires fundamentally different strategies due to the directing effects of the substituents on the benzene ring.

Pathway A: Synthesis of 5-Amino-2,4-difluorobenzonitrile

This isomer is typically accessed via Electrophilic Aromatic Substitution (Nitration) followed by reduction.

  • Starting Material: 2,4-Difluorobenzonitrile.[1][2][3]

  • Nitration: The nitrile (

    
    ) is meta-directing. The fluorines at C2 and C4 are ortho/para-directing. The C5 position is activated by the ortho-F (at C4) and para-F (at C2), and it is the meta position relative to the CN. This makes C5 the thermodynamically favored site for nitration.
    
  • Reduction: The nitro group is reduced to an amine using standard conditions (e.g.,

    
     or 
    
    
    
    ).
Pathway B: Synthesis of 2-Amino-3,5-difluorobenzonitrile

This isomer is synthesized via Nucleophilic Aromatic Substitution (


) .
  • Starting Material: 2,3,5-Trifluorobenzonitrile.[4][5][6]

  • Regioselective Amination: The reaction with ammonia (

    
    ) occurs at C2.
    
    • Mechanism:[7][8][9][10] The C2 position is highly activated for nucleophilic attack because it is ortho to the strong electron-withdrawing nitrile group and para to the C5 fluorine. The C4 position is also activated but less so than C2 due to the resonance contribution of the nitrile.

    • Result: Selective displacement of the C2-fluorine yields the 2-amino product.

Synthetic Workflow Diagram

Synthesis startA 2,4-Difluorobenzonitrile stepA1 Nitration (HNO3/H2SO4) Electrophilic Attack at C5 startA->stepA1 interA 2,4-Difluoro-5-nitrobenzonitrile stepA1->interA stepA2 Reduction (Fe/AcOH or H2/Pd) interA->stepA2 prodA 5-Amino-2,4-difluorobenzonitrile stepA2->prodA startB 2,3,5-Trifluorobenzonitrile stepB1 SNAr (NH3 / DMSO) Nucleophilic Attack at C2 startB->stepB1 prodB 2-Amino-3,5-difluorobenzonitrile stepB1->prodB Regioselective F-Displacement

Caption: Divergent synthetic protocols. Pathway A relies on electrophilic substitution, while Pathway B utilizes nucleophilic displacement.

Reactivity & Applications

The "Ortho Effect" (2-Amino Isomer)

2-Amino-3,5-difluorobenzonitrile is a "privileged scaffold" for heterocyclic synthesis. The adjacent amino and nitrile groups allow for condensation with electrophiles (aldehydes, ketones, formamide) to form Quinazolines .

  • Mechanism: The amino nitrogen attacks an electrophile, followed by an intramolecular attack of the resulting intermediate onto the nitrile carbon.

  • Drug Relevance: This core is ubiquitous in EGFR tyrosine kinase inhibitors (e.g., Gefitinib analogs).

The "Meta Isolation" (5-Amino Isomer)

5-Amino-2,4-difluorobenzonitrile acts as a functionalized aniline. Because the amine is distal to the nitrile, cyclization is sterically precluded.

  • Utility: It is used to couple with carboxylic acids or isocyanates to form amides or ureas. The nitrile group remains intact, serving as a handle for further transformation (e.g., hydration to amide, hydrolysis to acid) after the scaffold has been extended.

Reactivity Logic Diagram

Reactivity cluster_ortho 2-Amino (Ortho) cluster_meta 5-Amino (Meta) node_ortho 2-Amino-3,5-difluorobenzonitrile reaction_ortho + Formamide / Electrophile node_ortho->reaction_ortho product_ortho Quinazoline / Heterocycle Core (Cyclization) reaction_ortho->product_ortho node_meta 5-Amino-2,4-difluorobenzonitrile reaction_meta + R-COOH / Coupling Agent node_meta->reaction_meta product_meta Linear Amide/Urea Linker (Scaffold Extension) reaction_meta->product_meta

Caption: Functional divergence. The ortho-isomer cyclizes to form drug cores; the meta-isomer extends the chain.

Handling & Safety Profile

Both compounds are fluorinated aromatic nitriles and share similar hazard profiles. They should be handled in a fume hood with appropriate PPE (nitrile gloves, safety glasses).

  • Hazard Statements (GHS):

    • H301/H311/H331: Toxic if swallowed, in contact with skin, or if inhaled.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

  • Storage: Store under inert gas (Argon/Nitrogen) in a cool, dry place. The 2-amino isomer may darken upon exposure to light/air due to oxidation of the aniline.

References

  • BenchChem. (2025). Comparative Guide to 2-Amino-3,5-difluorobenzonitrile for Researchers. Retrieved from

  • Fluorochem. (n.d.). Product Analysis: 2-Amino-3,5-difluorobenzonitrile (CAS 126674-94-0). Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2737673, 5-Amino-2-fluorobenzonitrile. (Used for structural analog comparison). Retrieved from

  • Sigma-Aldrich. (n.d.). 2,4-Difluorobenzonitrile Product Specification. Retrieved from

  • Google Patents. (2016). Process for the preparation of 3,5-difluorobenzyl derivatives (CN105523962A). Retrieved from

Sources

An In-depth Technical Guide to 5-Amino-2,4-difluorobenzonitrile: A Versatile Building Block in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-Amino-2,4-difluorobenzonitrile, a fluorinated aromatic nitrile of significant interest in medicinal chemistry and materials science. Due to its unique substitution pattern, this compound serves as a valuable precursor for complex, highly functionalized molecules. This document will delve into its chemical identity, plausible synthetic routes, expected physicochemical properties, and potential applications, with a focus on providing practical insights for laboratory and development settings.

Chemical Identity and Database Information

While 5-Amino-2,4-difluorobenzonitrile is commercially available, it is noteworthy for its limited presence in major public chemical databases. This guide utilizes its confirmed Chemical Abstracts Service (CAS) number as the primary identifier.

IdentifierValueSource
Chemical Name 5-Amino-2,4-difluorobenzonitrile-
CAS Number 952285-54-0[1]
Molecular Formula C₇H₄F₂N₂-
Molecular Weight 154.12 g/mol [2]
PubChem CID Not Available-
ChemSpider ID Not Available-

The absence of dedicated PubChem and ChemSpider entries suggests that this particular isomer has been less extensively studied or documented in publicly accessible literature compared to its isomers, such as 4-Amino-3,5-difluorobenzonitrile (PubChem CID: 280467) and 5-Amino-2-fluorobenzonitrile (PubChem CID: 2737673).[2][3]

Physicochemical Properties and Spectroscopic Profile

Detailed experimental data for 5-Amino-2,4-difluorobenzonitrile is not widely published. However, its properties can be inferred from its structure and by comparison with related compounds.

Expected Properties:

  • Appearance: Likely a solid at room temperature, possibly a crystalline powder, with a color ranging from white to light yellow or orange, similar to other aminodifluorobenzonitriles.

  • Solubility: Expected to be soluble in polar organic solvents.

  • Melting Point: By comparison with isomers, the melting point is likely in the range of 90-100°C. For instance, 5-Amino-2-fluorobenzonitrile has a melting point of 92-96 °C.[4]

Spectroscopic Analysis:

A definitive spectroscopic analysis awaits experimental determination. However, a predicted profile can be outlined based on its functional groups:

  • Infrared (IR) Spectroscopy: Expected characteristic vibrations include N-H stretching from the amine group (~3350 cm⁻¹), a sharp C≡N stretching from the nitrile group (~2220-2260 cm⁻¹), and C-F stretching vibrations (~1100-1300 cm⁻¹).[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: A broad singlet for the -NH₂ protons is expected between δ 4.0-5.0 ppm. The aromatic region would display multiplets for the two aromatic protons, with their chemical shifts and coupling patterns influenced by the fluorine, amino, and nitrile substituents.

    • ¹³C NMR: The spectrum would show distinct signals for the seven carbon atoms. The carbon attached to the nitrile group would appear downfield. The carbon atoms bonded to fluorine would exhibit characteristic C-F coupling.

Synthesis of 5-Amino-2,4-difluorobenzonitrile: A Plausible Pathway

A likely synthetic route to 5-Amino-2,4-difluorobenzonitrile involves the nitration of 2,4-difluorobenzonitrile, followed by the reduction of the resulting nitro group to an amine.[1] The directing effects of the ortho- and para-directing fluorine atoms and the meta-directing cyano group would favor the introduction of the nitro group at the 5-position.

Experimental Protocol:

Step 1: Nitration of 2,4-difluorobenzonitrile

  • To a stirred solution of 2,4-difluorobenzonitrile (1 equivalent) in concentrated sulfuric acid at 0 °C, add a mixture of concentrated nitric acid and sulfuric acid dropwise, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 5-nitro-2,4-difluorobenzonitrile.

Step 2: Reduction of 5-nitro-2,4-difluorobenzonitrile

  • Dissolve the crude 5-nitro-2,4-difluorobenzonitrile from the previous step in a suitable solvent such as ethanol or ethyl acetate.

  • Add a reducing agent, such as iron powder in the presence of an acid (e.g., hydrochloric acid or acetic acid), or perform catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, filter the reaction mixture to remove the catalyst or iron salts.

  • Neutralize the filtrate if an acid was used, and then extract the product with an organic solvent.

  • Wash the organic layer, dry it, and concentrate it to obtain the crude 5-Amino-2,4-difluorobenzonitrile.

  • Purify the product by recrystallization or column chromatography to obtain the final compound.

Synthesis_Workflow start 2,4-Difluorobenzonitrile step1 Nitration (HNO₃, H₂SO₄) start->step1 intermediate 5-Nitro-2,4-difluorobenzonitrile step1->intermediate step2 Reduction (e.g., Fe/HCl or H₂/Pd-C) intermediate->step2 end 5-Amino-2,4-difluorobenzonitrile step2->end

Caption: Plausible synthetic workflow for 5-Amino-2,4-difluorobenzonitrile.

Reactivity and Applications in Drug Discovery and Materials Science

The unique arrangement of functional groups in 5-Amino-2,4-difluorobenzonitrile dictates its reactivity and makes it a valuable intermediate. The electron-withdrawing fluorine atoms and nitrile group influence the nucleophilicity of the amino group and the electrophilicity of the aromatic ring.

Key Reactive Sites:

  • Amino Group: Can undergo diazotization followed by Sandmeyer-type reactions to introduce a variety of substituents. It can also act as a nucleophile in condensation reactions.

  • Nitrile Group: Can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine.

  • Aromatic Ring: Susceptible to further electrophilic or nucleophilic aromatic substitution, with the existing substituents directing the position of new groups.

Applications:

Fluorinated aromatic compounds are of paramount importance in modern drug discovery.[1] The incorporation of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. Aminodifluorobenzonitrile derivatives are key intermediates in the synthesis of a wide range of biologically active molecules, including those with potential applications in oncology and infectious diseases.[6]

In materials science, the properties of fluorinated compounds are utilized in the creation of advanced polymers and coatings with enhanced chemical resistance and durability.[6]

Safety and Handling

Recommended Handling Procedures:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Store in a cool, dry place away from incompatible materials.

References

  • 5-Amino-2-fluorobenzonitrile | C7H5FN2 | CID 2737673. PubChem. Available at: [Link]

  • 4-Amino-3,5-difluorobenzonitrile | C7H4F2N2 | CID 280467. PubChem. Available at: [Link]

Sources

Technical Guide: Physical Characterization & Handling of 5-Amino-2,4-difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to address the specific physical characteristics, synthesis-derived impurities, and quality control protocols for 5-Amino-2,4-difluorobenzonitrile .

Executive Summary

5-Amino-2,4-difluorobenzonitrile (CAS: 952285-54-0 for free base; often supplied as HCl salt CAS: 2089258-01-3 ) is a critical aniline intermediate used in the synthesis of fluoroquinolones and kinase inhibitors.

While theoretically an off-white to pale beige crystalline solid in its highest purity (>99%), this compound is frequently encountered commercially as a yellow to light orange solid . This guide explains the "Yellow Solid Paradox"—distinguishing between acceptable intrinsic coloration, salt formation, and oxidative degradation—and provides a self-validating protocol for its use.[1]

CRITICAL IDENTITY ALERT: Do not confuse this compound with CAS 137234-87-8, which refers to 6-Ethyl-5-fluoropyrimidin-4(1H)-one. Always verify identity via NMR/HPLC before use.

Physicochemical Characterization

The "Yellow Solid" Appearance

The yellow coloration observed in 5-Amino-2,4-difluorobenzonitrile is rarely due to the chromophore of the pure molecule itself, which has limited conjugation. Instead, the color arises from two primary sources:[1]

  • Synthesis Precursors (Nitro-Contamination): The most common synthetic route involves the reduction of 2,4-difluoro-5-nitrobenzonitrile . The nitro precursor is a deep yellow/orange compound. Even trace amounts (<0.5%) can impart a distinct yellow hue to the final amine product.

  • Oxidative Coupling (Azo-Impurities): Like many anilines, the amino group is susceptible to oxidation, leading to the formation of azo-dimers or quinoid species, which are intensely colored (dark yellow to brown).[1]

Key Properties Table[1]
PropertySpecification / Description
Chemical Name 5-Amino-2,4-difluorobenzonitrile
CAS Number 952285-54-0 (Free Base)
Molecular Formula

Molecular Weight 154.12 g/mol
Appearance (High Purity) Off-white to pale beige crystalline powder
Appearance (Commercial) Light yellow to orange solid
Melting Point Typically 90–105°C (Experimental determination required; broad range indicates impurity)
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Low solubility in water
Storage 2–8°C, Inert atmosphere (Argon/Nitrogen), Protect from light

Synthesis & Impurity Logic

Understanding the synthesis is the only way to validate the physical appearance. The color tracks the reduction efficiency.

Synthesis Pathway Diagram

The following DOT diagram illustrates the transformation from the nitro-precursor to the amine and the potential branching into colored impurities.

SynthesisFlow Precursor 2,4-Difluoro-5-nitrobenzonitrile (Deep Yellow Solid) Reagents Reduction Step (H2/Pd-C or Fe/HCl) Precursor->Reagents Starting Material Product 5-Amino-2,4-difluorobenzonitrile (Off-White/Pale Beige) Reagents->Product Complete Reduction Impurity1 Residual Nitro Precursor (Yellow Contaminant) Reagents->Impurity1 Incomplete Rxn Impurity2 Azo-Dimer (Oxidation) (Brown/Orange) Product->Impurity2 Air Oxidation/Light

Caption: Synthesis pathway illustrating the origin of yellow impurities (residual nitro compounds) and oxidative degradation products.

Quality Control & Validation Protocol

To determine if your "yellow solid" is suitable for drug development, follow this self-validating workflow.

Visual vs. Analytical Inspection[1]
  • Pass: Pale yellow/cream powder. Free-flowing.

  • Caution: Bright yellow/orange. Requires HPLC to confirm if color is due to <1% impurity (acceptable) or >5% degradation (reject).

  • Fail: Dark brown/sticky solid. Indicates significant oxidation or polymerization.

HPLC Method (Standard Purity Check)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 220 nm (amide/nitrile).

  • Acceptance Criteria: Purity >97% (Area %).

NMR Validation ( and )

The fluorine splitting pattern is the fingerprint.

  • 
     NMR (DMSO-
    
    
    
    ):
    Look for the broad singlet of the
    
    
    group (typically 5.0–6.0 ppm) and two distinct aromatic protons.
  • 
     NMR:  Two distinct signals are required. If you see multiple smaller fluorine peaks, it indicates regiochemical isomers (e.g., 4-amino-2,5-difluoro) or unreduced nitro compounds.
    

Handling & Stability Guidelines

Safety Profile: This compound is an aniline nitrile derivative . Treat as Toxic if swallowed and Irritating to eyes/skin (H302, H315, H319).[1][2]

Storage Protocol:

  • Atmosphere: Store under Nitrogen or Argon. Oxygen accelerates the "browning" (oxidation).

  • Temperature: Refrigerate at 2–8°C.

  • Container: Amber glass vials with Teflon-lined caps to prevent light exposure and moisture ingress.

Recrystallization (If Purity < 95%): If the solid is dark yellow/brown:

  • Dissolve in minimal hot Ethyl Acetate.

  • Add Hexanes or Heptane dropwise until cloudy.

  • Cool slowly to 4°C.

  • Filter and wash with cold Hexanes. This typically removes the oxidative oily impurities.

References

  • Chemical Identity & Isomers: Benchchem. "5-Amino-2,4-difluorobenzonitrile (CAS 952285-54-0) Technical Data."[3] Retrieved from [1]

  • Synthesis Methodology: Google Patents. "WO2021005586A1 - Tricyclic AKR1C3 dependent KARS inhibitors." (Describes preparation of 5-amino-2,4-difluorobenzonitrile via hydrogenation). Retrieved from

  • Salt Form Characterization: BLD Pharm. "5-Amino-2,4-difluorobenzonitrile hydrochloride (CAS 2089258-01-3)."[4] Retrieved from [1]

  • Safety Data Sheet (General Fluoro-anilines): Fisher Scientific. "Safety Data Sheet for Aminodifluorobenzonitriles." Retrieved from [1]

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Methodological & Application

Synthesis of 5-Amino-2,4-difluorobenzonitrile from 2,4-difluoro-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Yield Synthesis of 5-Amino-2,4-difluorobenzonitrile

A Senior Application Scientist's Guide to the Reduction of 2,4-difluoro-5-nitrobenzonitrile for Pharmaceutical Intermediate Synthesis

Introduction

5-Amino-2,4-difluorobenzonitrile is a critical building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries.[1] Its unique arrangement of an amine, a nitrile, and a difluorinated aromatic ring makes it a valuable intermediate for developing novel therapeutic agents and materials.[1][2] The strategic incorporation of fluorine atoms can significantly modulate a molecule's biological and chemical properties, such as metabolic stability and binding affinity.[2] This guide provides detailed, field-proven protocols for the synthesis of this key intermediate via the reduction of its nitro precursor, 2,4-difluoro-5-nitrobenzonitrile, focusing on methods that are both efficient and scalable.

Mechanistic Rationale: The Journey from Nitro to Amine

The reduction of an aromatic nitro group to a primary amine is a fundamental six-electron process.[3] While numerous methods exist, they generally proceed through a series of two-electron intermediates.[3] The reaction pathway typically involves the initial formation of a nitrosoarene, which is then further reduced to a hydroxylamine intermediate.[3][4] This hydroxylamine is the final intermediate before the desired aniline product is formed.[4] The choice of reductant and conditions determines the efficiency of this transformation and the potential for side-product formation. Two primary, reliable methodologies are detailed below: Catalytic Hydrogenation and Metal-Mediated Reduction.

Method 1: Catalytic Hydrogenation with Palladium on Carbon (Pd/C)

Catalytic hydrogenation is a highly efficient and clean method for nitro group reduction, often favored for its high yields and straightforward workup, which typically involves a simple filtration to remove the heterogeneous catalyst.[3][5] This method is particularly well-suited for substrates that do not contain other functional groups susceptible to reduction, such as alkenes or alkynes.[3] While the nitrile group can be reduced under harsh conditions, it is generally stable under the mild conditions used for nitro group reduction.[6][7]

Experimental Protocol: Catalytic Hydrogenation

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
2,4-difluoro-5-nitrobenzonitrile≥98%CommercialStarting Material
Palladium, 10% on activated carbonDegussa type, 50% wetCommercialCatalyst
Methanol (MeOH) or Ethyl Acetate (EtOAc)AnhydrousCommercialReaction Solvent
Hydrogen (H₂) GasHigh PurityGas SupplierReducing Agent
Celite® 545N/ACommercialFiltration Aid
Nitrogen (N₂) or Argon (Ar) GasHigh PurityGas SupplierInert Gas
Hydrogenation VesselParr Shaker or similarN/ARated for pressure

Safety Precautions:

  • Fire/Explosion Hazard: Palladium on carbon (Pd/C) is highly flammable, especially when dry or in the presence of flammable solvents and hydrogen gas.[8][9] It can ignite solvents upon contact.[8][10] All operations must be conducted in a well-ventilated fume hood, away from ignition sources.[10][11]

  • Inert Atmosphere: Always handle Pd/C under an inert atmosphere (N₂ or Ar) to prevent ignition.[8][10]

  • Pressure Safety: Use a blast shield for reactions under pressure.[10] Ensure the reaction vessel is rated to withstand the intended pressure.[10]

  • Personal Protective Equipment (PPE): Wear safety goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves throughout the procedure.[8][10]

Step-by-Step Procedure:

  • Vessel Preparation: To a hydrogenation vessel equipped with a magnetic stir bar, add 2,4-difluoro-5-nitrobenzonitrile (1.0 eq).

  • Inerting: Seal the vessel and purge thoroughly by evacuating and backfilling with nitrogen or argon gas three times.[9]

  • Solvent Addition: Add a suitable solvent such as methanol or ethyl acetate under a positive pressure of inert gas.

  • Catalyst Addition: In a separate flask, weigh the 10% Pd/C catalyst (typically 1-5 mol%). Carefully add it to the reaction vessel under a countercurrent of inert gas.[9] Causality: Adding the catalyst to the solvent-wetted substrate under inert gas is a critical safety step to mitigate the pyrophoric risk of dry Pd/C contacting solvent vapors in the presence of air.[10][11]

  • Hydrogenation: Purge the vessel again with inert gas before carefully introducing hydrogen gas. Pressurize the vessel to the desired pressure (e.g., 50 psi or using a hydrogen-filled balloon for atmospheric pressure reactions) and begin vigorous stirring.[5]

  • Monitoring: Monitor the reaction progress by observing hydrogen uptake or by periodically sampling (after safely purging with nitrogen) for analysis by TLC or LC-MS.

  • Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel thoroughly with nitrogen.[5]

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst.[3][5] Wash the Celite pad with the reaction solvent. Crucial Safety Step: Do not allow the filtered catalyst cake to dry out on the filter paper, as it is highly pyrophoric.[11] Immediately quench the wet catalyst pad with water and transfer it to a dedicated, clearly labeled waste container.[9][12]

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 5-Amino-2,4-difluorobenzonitrile. The product is often of high purity but can be further purified by recrystallization or column chromatography if necessary.

Method 2: Metal-Mediated Reduction with Tin(II) Chloride (SnCl₂)

Reduction using easily oxidized metals in acidic media is a classic, robust, and reliable method for converting nitroarenes to anilines.[3][13] Tin(II) chloride is a particularly effective reagent for this transformation, proceeding through a series of single-electron transfers from the metal.[3][14] This method is advantageous as it does not require specialized high-pressure equipment and is tolerant of many functional groups that might be sensitive to catalytic hydrogenation.

Experimental Protocol: Tin(II) Chloride Reduction

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
2,4-difluoro-5-nitrobenzonitrile≥98%CommercialStarting Material
Tin(II) chloride dihydrate (SnCl₂·2H₂O)ACS Reagent, ≥98%CommercialReducing Agent
Ethanol (EtOH) or Ethyl Acetate (EtOAc)Reagent GradeCommercialReaction Solvent
Sodium Hydroxide (NaOH) Solution3 M, aqueousPreparedFor neutralization
Saturated Sodium Bicarbonate (NaHCO₃)AqueousPreparedFor neutralization
Ethyl Acetate (EtOAc)ACS GradeCommercialExtraction Solvent
Brine (Saturated NaCl solution)AqueousPreparedFor washing
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent GradeCommercialDrying Agent

Safety Precautions:

  • Corrosive Reagents: Handle acidic and basic solutions with care.

  • Waste Disposal: Tin-containing wastes should be collected and disposed of according to institutional and local regulations.[15][16] Do not discard down the drain.[16]

  • PPE: Standard laboratory PPE (safety glasses, lab coat, gloves) is required.

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2,4-difluoro-5-nitrobenzonitrile (1.0 eq) in a suitable solvent like ethanol or ethyl acetate.[5]

  • Reagent Addition: Add Tin(II) chloride dihydrate (SnCl₂·2H₂O) (typically 3-5 equivalents) to the solution.[5]

  • Reaction: Heat the mixture to reflux and stir vigorously. The reaction is often exothermic initially.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is fully consumed.[5]

  • Work-up: Cool the reaction mixture to room temperature. Carefully add ice-cold water.[17]

  • Neutralization: Slowly add a 3 M NaOH solution or saturated NaHCO₃ solution to neutralize the mixture. The product amine is often insoluble in the aqueous tin salt solution and may precipitate. The goal is to reach a basic pH to deprotonate the amine salt and precipitate tin hydroxides.

  • Extraction: Extract the aqueous slurry multiple times with ethyl acetate.[5] Insight: A persistent emulsion or solid precipitate of tin salts can complicate the extraction. If this occurs, filtering the entire mixture through a pad of Celite® before performing the liquid-liquid extraction can be highly effective.

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.[5]

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure 5-Amino-2,4-difluorobenzonitrile.

Comparative Analysis & Data

ParameterMethod 1: Catalytic Hydrogenation (Pd/C)Method 2: Metal-Mediated Reduction (SnCl₂)
Principle Heterogeneous catalytic reduction with H₂ gasStoichiometric reduction via single-electron transfer
Yield Typically very high (>95%)Good to excellent (80-95%)
Purity Often high, minimal side productsMay require purification to remove tin residues
Work-up Simple filtration of catalystAqueous work-up, extraction, potential emulsions
Scalability Excellent, common in industrial processes[18]Feasible, but generates stoichiometric metal waste
Safety Pyrophoric catalyst, flammable H₂ gas, requires pressure equipmentLess acute fire risk, but involves corrosive reagents and heavy metal waste
Chemoselectivity May reduce other sensitive groups (alkenes, alkynes)[3]Generally good, tolerates many functional groups

Visualizing the Process

G Setup 1. Reaction Setup (Substrate, Solvent, Reagent/Catalyst) Reaction 2. Run Reaction (Heat/Pressurize & Stir) Setup->Reaction Monitor 3. Monitor Progress (TLC / LC-MS) Reaction->Monitor Monitor->Reaction Incomplete Workup 4. Reaction Work-up (Quench, Neutralize, Filter) Monitor->Workup Complete Extract 5. Product Extraction (Liquid-Liquid Extraction) Workup->Extract Purify 6. Purification (Chromatography / Recrystallization) Extract->Purify Analyze 7. Analysis & Characterization (NMR, MS, Purity) Purify->Analyze

Conclusion

The reduction of 2,4-difluoro-5-nitrobenzonitrile to 5-Amino-2,4-difluorobenzonitrile is a robust and essential transformation for accessing valuable pharmaceutical intermediates. Catalytic hydrogenation with Pd/C offers a clean, high-yielding, and industrially scalable route, provided the necessary safety precautions for handling the pyrophoric catalyst and hydrogen gas are strictly followed. For laboratories where high-pressure equipment is unavailable or for substrates with sensitive reducible groups, the tin(II) chloride method provides a reliable and effective alternative. The choice between these protocols allows researchers to select the most appropriate method based on available equipment, scale, and the specific chemical context of their synthetic goals.

References

  • Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. (2024). Vertex AI Search.
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  • Reduction of aromatic nitro compounds using Fe and HCl gives… Toppr.
  • Which one is the best procedure for the reduction of aromatic nitro compounds? (2018). ResearchGate.
  • Application Notes and Protocols for the Reduction of Nitro Groups to Amines. Benchchem.
  • Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE. Vedantu.
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  • Method for preparing fluoroaniline through continuous catalytic hydrogenation of fluoronitrobenzene. (CN104710316A). Google Patents.
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  • 4-Amino-2,5-difluorobenzonitrile. Chem-Impex.
  • 2,4-Difluoro-5-nitrobenzonitrile. PubChem.
  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt.
  • Production process of 2,4-difluorobenzonitrile. (CN100457721C). Google Patents.

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Application Note: 5-Amino-2,4-difluorobenzonitrile in AKR1C3 Inhibitor Design

[1]

Executive Summary & Scientific Rationale

Aldo-Keto Reductase 1C3 (AKR1C3) , also known as 17

1


2

5-Amino-2,4-difluorobenzonitrile serves as a high-value "A-ring" or "B-ring" scaffold in the synthesis of AKR1C3 modulators.[1] Its structural attributes are essential for Structure-Activity Relationship (SAR) optimization:

  • Electronic Tuning: The electron-withdrawing nitrile (-CN) and two fluorine atoms significantly reduce the pKa of the aniline nitrogen.[1] This mimics the acidity of the diphenylamine bridge found in N-phenylanthranilates (e.g., flufenamic acid), a class of potent but non-selective AKR1C3 inhibitors, while improving isoform selectivity against AKR1C1/2.[2]

  • Metabolic Stability: Fluorine substitution at the 2- and 4-positions blocks metabolic hydroxylation and enhances lipophilicity, improving cellular permeability.[1]

  • Bio-orthogonal Handle: The 5-amino group provides a versatile handle for amide coupling, Buchwald-Hartwig aminations, or urea formation, enabling the construction of diverse chemotypes including tricyclic AKR1C3-dependent KARS inhibitors and SN336381 analogues .[2]

Chemical Identity & Specifications

PropertySpecification
Chemical Name 5-Amino-2,4-difluorobenzonitrile
CAS Number 952285-54-0 (Free Base) / 2089258-01-3 (HCl Salt)
Molecular Formula C

H

F

N

Molecular Weight 154.12 g/mol
Structure Benzene ring substituted with -CN (C1), -F (C2, C4), -NH

(C5)
Physical State Off-white to pale yellow solid
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water

Protocol: Synthesis of 5-Amino-2,4-difluorobenzonitrile[1][2][4][7]

This protocol describes the chemoselective reduction of 2,4-difluoro-5-nitrobenzonitrile to the target amine.[1] The method prioritizes yield and purity, avoiding defluorination side reactions common with stronger reducing agents.[2]

Reagents & Equipment
  • Precursor: 2,4-Difluoro-5-nitrobenzonitrile (CAS: 67152-20-9)[1][3]

  • Catalyst: 10% Palladium on Carbon (Pd/C), 50% wet[2]

  • Solvent: Methanol (anhydrous)[2]

  • Atmosphere: Hydrogen gas (balloon or Parr shaker)[2]

  • Filtration: Celite® 545[1][2]

Step-by-Step Methodology
  • Preparation: In a 250 mL round-bottom flask, dissolve 2,4-difluoro-5-nitrobenzonitrile (2.0 g, 10.8 mmol) in Methanol (40 mL).

    • Note: Ensure the starting material is fully dissolved. If necessary, warm slightly to 35°C.

  • Catalyst Addition: Carefully add 10% Pd/C (0.2 g, 10 wt% loading) under a stream of inert nitrogen.

    • Safety: Pd/C is pyrophoric. Do not add to dry solvent; ensure the flask is nitrogen-flushed.[1]

  • Hydrogenation: Purge the flask with Hydrogen gas (H

    
    ) three times. Maintain the reaction under a hydrogen atmosphere (balloon pressure, ~1 atm) at Room Temperature (20-25°C) for 4–16 hours .
    
    • Monitoring: Monitor reaction progress via TLC (30% EtOAc/Hexanes) or LC-MS.[1] The nitro starting material (

      
      ) should disappear, and the amine product (
      
      
      , fluorescent) should appear.[2]
  • Workup:

    • Flush the system with Nitrogen.[4]

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Wash the Celite pad with Methanol (3 x 20 mL).

  • Isolation: Concentrate the filtrate in vacuo (rotary evaporator, 40°C) to yield the crude solid.

  • Purification (Optional): If LC-MS purity is <95%, recrystallize from Ethanol/Water or purify via flash column chromatography (SiO

    
    , 0-40% EtOAc in Hexanes).
    
Expected Results
  • Yield: >85%

  • Appearance: Off-white crystalline solid.[1]

  • Purity: >98% by HPLC.

Quality Control: Self-Validating Analytical System

To ensure the integrity of the intermediate before downstream coupling, verify the following spectral markers. This prevents "blind" synthesis where incorrect isomers (e.g., defluorinated byproducts) are carried forward.[2]

NMR Validation Logic
  • 
    H NMR (DMSO-
    
    
    ):
    • Look for a broad singlet at

      
       5.5–6.0 ppm  (2H, -NH 
      
      
      ).
    • Verify two distinct aromatic signals. Due to the fluorine coupling, these will appear as doublets or multiplets rather than simple singlets.[2]

      • H-3 (between F atoms): Triplet or dd (

        
         Hz).[1]
        
      • H-6 (adjacent to CN): Doublet of doublets.[1]

  • 
    F NMR: 
    
    • Crucial for confirming the retention of both fluorine atoms. Expect two distinct signals around -110 to -130 ppm .[1] Loss of a signal indicates reductive defluorination (a common failure mode).

Workflow Visualization

SynthesisWorkflowStartStart: 2,4-Difluoro-5-nitrobenzonitrileRxnReaction: H2, Pd/C, MeOH(Chemoselective Reduction)Start->Rxn ReductionQCQC Check:1. LC-MS (M+H = 155)2. 19F NMR (2 signals)Rxn->QC IsolationQC->Rxn Fail (Re-optimize)ProductProduct: 5-Amino-2,4-difluorobenzonitrileQC->Product PassAppApplication:AKR1C3 Inhibitor Synthesis(Amide/Urea Coupling)Product->App Downstream

Figure 1: Synthesis and validation workflow for 5-Amino-2,4-difluorobenzonitrile.

Downstream Application: AKR1C3 Inhibitor Synthesis[1][9]

The 5-amino group is the nucleophilic vector for constructing the inhibitor scaffold.[1] A common strategy involves coupling this intermediate with aryl acid chlorides or sulfonyl chlorides to generate N-phenylbenzamides or sulfonamides.[1]

Example Protocol: Amide Coupling
  • Dissolution: Dissolve 5-Amino-2,4-difluorobenzonitrile (1.0 eq) in anhydrous Dichloromethane (DCM) or THF .

  • Base: Add Pyridine (2.0 eq) or Triethylamine (3.0 eq) to scavenge HCl.

  • Coupling: Add the desired Acid Chloride (1.1 eq) dropwise at 0°C.

    • Target Scaffold: For AKR1C3 selectivity, use acid chlorides derived from 3-(trifluoromethyl)benzoic acid or 4-(trifluoromethyl)benzoic acid.[1]

  • Reaction: Stir at Room Temperature for 2–4 hours.

  • Validation: The resulting amide (AKR1C3 inhibitor candidate) should be tested in an enzymatic assay.

Biological Context: AKR1C3 Enzymatic Assay

To validate the synthesized inhibitor, use a spectrophotometric assay monitoring the consumption of NADPH.[2]

  • Enzyme: Recombinant Human AKR1C3.

  • Substrate: 9,10-Phenanthrenequinone (PQ) or

    
    -Androstene-3,17-dione.[1]
    
  • Cofactor: NADPH.

  • Readout: Decrease in absorbance at 340 nm (oxidation of NADPH to NADP+).

  • Success Metric: An IC

    
     < 1 
    
    
    M indicates potent inhibition.

References

  • World Intellectual Property Organization (WIPO). (2021). Tricyclic AKR1C3 Dependent KARS Inhibitors. Patent WO2021005586A1. (Describes the specific synthesis of 5-amino-2,4-difluorobenzonitrile from the nitro precursor).

  • National Institutes of Health (NIH) - PubMed. (2022).[1] Discovery of Novel Aldo-Keto Reductase 1C3 Inhibitors as Chemotherapeutic Potentiators. (Discusses the SAR of benzonitrile and aniline derivatives in AKR1C3 inhibition).

  • BenchChem. 5-Amino-2,4-difluorobenzonitrile (CAS 952285-54-0) Product & Synthesis Information.

  • Journal of Medicinal Chemistry. (2013). Development of Potent and Selective Inhibitors of Aldo-Keto Reductase 1C3 Based on N-Phenyl-Aminobenzoates. (Provides the foundational SAR for N-phenyl aniline inhibitors).[1]

  • BBLD Pharm. Material Safety Data Sheet: 5-Amino-2,4-difluorobenzonitrile.

Application Note: Strategic Synthesis of a Novel Neurokinin-3 Receptor (NK3R) Antagonist Core Utilizing 5-Amino-2,4-difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting the Neurokinin-3 Receptor

The neurokinin-3 receptor (NK3R) has emerged as a significant therapeutic target for a range of clinical conditions, most notably for the management of vasomotor symptoms (hot flashes) associated with menopause.[1][2][3] NK3R, a G-protein coupled receptor, and its endogenous ligand, neurokinin B (NKB), are key players in the hypothalamic-pituitary-gonadal axis and thermoregulation.[4] Consequently, the development of potent and selective NK3R antagonists has become a major focus in medicinal chemistry.[5]

Fluorinated aromatic compounds are of particular interest in drug design as the inclusion of fluorine atoms can significantly enhance metabolic stability, binding affinity, and bioavailability.[6] 5-Amino-2,4-difluorobenzonitrile is a versatile and valuable building block in this context, offering multiple reactive sites for the construction of complex heterocyclic scaffolds that are central to many NK3R antagonists. This application note provides a detailed, step-by-step protocol for the synthesis of a novel piperazine-containing heterocyclic core structure, a common motif in potent NK3R antagonists, starting from 5-Amino-2,4-difluorobenzonitrile.

Proposed Synthetic Pathway

The following multi-step synthesis is designed to be a representative and adaptable route to a core structure found in several known NK3R antagonists. Each step is based on established and reliable chemical transformations.

DOT Script for Synthetic Workflow

Synthetic_Workflow A 5-Amino-2,4-difluorobenzonitrile B Intermediate 1: Isatoic Anhydride Derivative A->B Step 1: Triphosgene, EtOAc, Reflux C Intermediate 2: Amino-anthranilic Acid Derivative B->C Step 2: N-Boc-piperazine, NMP, 120 °C D Intermediate 3: Piperazinone Derivative C->D Step 3: 1. Chloroacetyl chloride, DIPEA, DCM 2. K2CO3, DMF, 80 °C E Final Product: NK3R Antagonist Core D->E Step 4: Boc Deprotection (TFA) Acylation/Alkylation Mechanism_of_Action cluster_0 Hypothalamus KNDy_Neuron KNDy Neuron NK3R NK3 Receptor KNDy_Neuron->NK3R Releases NKB Thermoregulatory_Center Thermoregulatory Center Hot_Flashes Vasomotor Symptoms (Hot Flashes) Thermoregulatory_Center->Hot_Flashes Leads to NK3R->Thermoregulatory_Center Activates NKB Neurokinin B (NKB) NKB->NK3R Binds NK3R_Antagonist NK3R Antagonist NK3R_Antagonist->NK3R Blocks

Caption: Simplified mechanism of action of NK3R antagonists.

Safety and Handling

  • 5-Amino-2,4-difluorobenzonitrile: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. [7]Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated fume hood.

  • Triphosgene: Highly toxic and corrosive. Reacts with water to release phosgene gas. Handle with extreme caution in a certified fume hood. All glassware should be thoroughly dried before use.

  • Chloroacetyl chloride: Corrosive and a lachrymator. Handle in a fume hood with appropriate PPE.

  • Trifluoroacetic acid (TFA): Corrosive and causes severe skin burns and eye damage. Handle in a fume hood with appropriate PPE.

Always consult the Safety Data Sheet (SDS) for all reagents before use.

References

  • MGH Center for Women's Mental Health. Neurokinin-3 Receptor Antagonists: A Novel Approach to Treating Menopausal Vasomotor Symptoms. [Link]

  • Taylor, H. S. (2023). Neurokinin 3 receptor antagonists for menopausal vasomotor symptoms, an appraisal. Menopause, 30(3), 348-350. [Link]

  • Cleveland Clinic. (2023). A New Family of NK3 Receptor Antagonists Offer Menopausal Symptom Relief. Consult QD. [Link]

  • Fraser, G. L., et al. (2016). Pharmacodynamic Activity of the Novel Neurokinin-3 Receptor Antagonist SJX-653 in Healthy Men. The Journal of Clinical Endocrinology & Metabolism, 101(11), 4148-4156. [Link]

  • Poh, J. S., et al. (2015). Optimization of Novel Antagonists to the Neurokinin-3 Receptor for the Treatment of Sex-Hormone Disorders (Part II). ACS Medicinal Chemistry Letters, 6(7), 736-740. [Link]

  • ResearchGate. (2023). Synthesis and evaluation of piperazinotriazoles. Discovery of a potent and orally bioavailable neurokinin-3 receptor inhibitor. [Link]

  • Mayo, M. S., et al. (2015). Isoquinolone Synthesis through SNAr Reaction of 2-Halobenzonitriles with Ketones Followed by Cyclization. The Journal of Organic Chemistry, 80(8), 3998-4002. [Link]

  • Romanelli, M. N., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(24), 8031. [Link]

  • Appiah, C., et al. (2022). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 10), 963–970. [Link]

  • Technical Disclosure Commons. (2025). Novel process for the preparation of (4-Fluorophenyl)[(8R)-8-methyl-3-(3-methyl-1,2,4-thiadiazol-5-yl)-5,6-dihydrot[1][2][4]riazolo[4,3-a]pyrazin-7(8H)-yl]methanone (Fezolinetant). [Link]

  • Google Patents. (2020).
  • Google Patents. (2023). Novel dual nk-1/nk-3 receptor antagonists.
  • Technical Disclosure Commons. (2025). Process for the preparation of (4-Fluorophenyl) [(8R)-8-methyl-3-(3-methyl-1,2,4-thiadiazol-5-yl)-5,6-dihydro [1][2][4]triazolo[4,3-a] pyrazin-7(8H)-yl] methanone and its intermediates thereof. [Link]

  • PubChem. (4-fluorophenyl)-[(8R)-3-(3-methyl-1,2,4-thiadiazol-5-yl)-8-propyl-6,8-dihydro-5H-t[1][2][4]riazolo[4,3-a]pyrazin-7-yl]methanone. [Link]

  • ResearchGate. (2015). Discovery and optimization of novel antagonists to the human neurokinin-3 receptor for the treatment of sex-hormone disorders (Part I). [Link]

  • ResearchGate. (2003). Antagonists at the neurokinin receptors - Recent patent literature. [Link]

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Using 5-Amino-2,4-difluorobenzonitrile in spiro[piperidine-4,2'-quinoline] synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Strategic Synthesis of Spiro[piperidine-4,2'-quinoline] Scaffolds Utilizing 5-Amino-2,4-difluorobenzonitrile

Audience: Researchers, scientists, and drug development professionals.

Abstract

Spirocyclic scaffolds, particularly those incorporating a piperidine moiety, are of immense interest in modern medicinal chemistry due to their inherent three-dimensionality and favorable physicochemical properties.[1] This document provides a detailed guide for the synthesis of fluorinated spiro[piperidine-4,2'-quinoline] derivatives, employing 5-Amino-2,4-difluorobenzonitrile as a key strategic building block. We will elucidate the rationale behind the selection of this fluorinated precursor, detail a plausible reaction mechanism, present a comprehensive step-by-step experimental protocol, and offer insights into process optimization and characterization. The strategic incorporation of fluorine atoms is a well-established method for enhancing metabolic stability, modulating pKa, and improving target binding affinity, making this synthetic route highly relevant for drug discovery programs.[2][3][4]

Strategic Considerations: The "Why"

The Value of the Spiro[piperidine-4,2'-quinoline] Core

The fusion of a piperidine ring and a quinoline system at a single quaternary carbon atom creates a rigid, three-dimensional structure. This departure from flat, sp2-rich molecules offers significant advantages in drug design:

  • Enhanced Target Interaction: The 3D geometry allows for novel vector orientations of substituents, enabling more extensive and specific interactions with protein binding pockets.[1]

  • Improved Physicochemical Properties: Spirocycles with a high fraction of sp3-hybridized carbons (Fsp3) often exhibit superior aqueous solubility and improved pharmacokinetic profiles compared to their flat aromatic counterparts.[1][5]

  • Novel Chemical Space: Unexplored spirocyclic architectures provide opportunities to generate new intellectual property and overcome challenges associated with existing pharmacophores.[1]

The Strategic Role of 5-Amino-2,4-difluorobenzonitrile

The selection of 5-Amino-2,4-difluorobenzonitrile is a deliberate choice driven by the powerful and predictable effects of fluorine in medicinal chemistry.[6][7]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Introducing fluorine at the 2- and 4-positions of the resulting quinoline ring can block potential sites of oxidative metabolism by cytochrome P450 enzymes, thereby increasing the compound's half-life in vivo.[3][7]

  • Modulation of Basicity: The electron-withdrawing nature of the two fluorine atoms significantly lowers the pKa of the quinoline nitrogen. This can be crucial for optimizing a compound's ionization state at physiological pH, influencing its cell permeability, target engagement, and off-target activities (e.g., hERG binding).

  • Enhanced Binding Affinity: Fluorine can participate in favorable orthogonal multipolar interactions (e.g., with backbone carbonyls in a protein) and can fine-tune lipophilicity to improve target binding and cell penetration.[2][3]

  • Synthetic Handles: The amino (-NH₂) and nitrile (-CN) groups are the reactive handles for the core cyclization reaction. The amino group acts as a nucleophile, while the nitrile group serves as an electrophile to facilitate the formation of the quinoline ring system.[8]

Proposed Reaction Mechanism

The synthesis of the spiro[piperidine-4,2'-quinoline] core from an N-protected 4-piperidone and 5-Amino-2,4-difluorobenzonitrile is proposed to proceed via an acid-catalyzed intramolecular cyclization, akin to a modified Friedländer annulation.

  • Enamine Formation: The reaction initiates with the acid-catalyzed condensation of the N-protected 4-piperidone with the amino group of 5-Amino-2,4-difluorobenzonitrile to form an enamine intermediate.

  • Nitrile Activation & Cyclization: The nitrile group is activated by protonation under acidic conditions, increasing its electrophilicity.[9] The nucleophilic enamine then attacks the activated nitrile carbon in an intramolecular cyclization.

  • Rearomatization: A subsequent proton transfer and tautomerization lead to the formation of the stable, aromatic 4-aminoquinoline ring system, yielding the final spirocyclic product.

Reaction_Mechanism Proposed Reaction Mechanism cluster_reactants Reactants R1 N-Protected 4-Piperidone I1 Enamine Intermediate R1->I1 + R2, H⁺ R2 5-Amino-2,4-difluorobenzonitrile I2 Protonated Nitrile Cyclization Intermediate I1->I2 Intramolecular Attack P1 Spiro[piperidine-4,2'-quinoline] Product I2->P1 Tautomerization & Rearomatization

Caption: Proposed reaction mechanism for spiro[piperidine-4,2'-quinoline] synthesis.

Detailed Experimental Protocol

This protocol describes the synthesis of a representative compound, tert-butyl 4-(4-amino-6,8-difluoro-1,4-dihydroquinolin-2-yl)piperidine-1-carboxylate.

Materials and Equipment
Reagent/MaterialGradeSupplier Example
5-Amino-2,4-difluorobenzonitrile≥98%Sigma-Aldrich
tert-butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone)≥97%Sigma-Aldrich
Trifluoroacetic acid (TFA)Reagent Grade, ≥99%Fisher Scientific
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich
Ethyl acetate (EtOAc)ACS GradeVWR
HexanesACS GradeVWR
Saturated sodium bicarbonate (NaHCO₃) solution-Lab-prepared
Anhydrous magnesium sulfate (MgSO₄)-Lab-prepared
Round-bottom flask, reflux condenser, magnetic stirrer-Standard lab glass
Silica gel for column chromatography60 Å, 230-400 mesh-
Safety Precautions
  • 5-Amino-2,4-difluorobenzonitrile: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[10][11] Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.

  • Trifluoroacetic Acid (TFA): Highly corrosive and causes severe skin burns and eye damage. Handle with extreme care in a fume hood, using acid-resistant gloves and face shield.

  • Dichloromethane (DCM): A suspected carcinogen. Use only in a fume hood.

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add N-Boc-4-piperidone (1.0 eq, e.g., 2.0 g) and 5-Amino-2,4-difluorobenzonitrile (1.05 eq, 1.62 g).

  • Solvent Addition: Add anhydrous dichloromethane (DCM, ~20 mL) to the flask to dissolve the reactants.

  • Acid Catalyst Addition: Cool the mixture to 0 °C using an ice bath. Slowly add trifluoroacetic acid (TFA, 2.0 eq, 1.5 mL) dropwise to the stirring solution.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Quenching: Upon completion, carefully pour the reaction mixture into a beaker containing a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃, ~50 mL) to neutralize the TFA. Stir until CO₂ evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x 30 mL).

  • Washing & Drying: Combine the organic layers and wash with brine (1 x 30 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and gradually increasing) to isolate the pure spiro[piperidine-4,2'-quinoline] product.

Expected Results & Characterization
ParameterExpected Value / Method
Product tert-butyl 4-(4-amino-6,8-difluoro-1,4-dihydroquinolin-2-yl)piperidine-1-carboxylate
Appearance Off-white to pale yellow solid
Yield 60-75% (after purification)
¹H NMR (CDCl₃, 400 MHz)Expect characteristic signals for aromatic protons (6.5-7.5 ppm), piperidine protons (1.5-4.0 ppm), and Boc group (1.4-1.5 ppm).
¹⁹F NMR (CDCl₃, 376 MHz)Expect two distinct signals for the two non-equivalent fluorine atoms.
Mass Spec (ESI-MS) Calculated m/z for C₁₉H₂₃F₂N₃O₂ [M+H]⁺: 378.18. Found: ~378.2.

Experimental Workflow

The following diagram outlines the complete workflow from reaction setup to final product characterization.

Caption: A step-by-step workflow for the synthesis and purification process.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Conversion Insufficient reaction time or catalyst activity.Allow the reaction to run longer. Consider a stronger Lewis acid (e.g., Sc(OTf)₃) or gentle heating (40 °C).
Multiple Byproducts Side reactions due to excessive heat or strong acid.Ensure the reaction is run at the recommended temperature. Use the specified equivalents of TFA.
Difficult Purification Product co-elutes with starting material or impurities.Optimize the solvent system for chromatography. Consider a different stationary phase (e.g., alumina) or reverse-phase HPLC.
Poor Yield after Workup Product is partially soluble in the aqueous phase.Perform additional extractions of the aqueous layer. Ensure the pH is basic (>8) before extraction.

Conclusion

This application note provides a robust and rationalized protocol for the synthesis of fluorinated spiro[piperidine-4,2'-quinoline] derivatives. By leveraging the unique properties of 5-Amino-2,4-difluorobenzonitrile, this method offers a direct route to a valuable class of scaffolds for drug discovery. The strategic placement of fluorine atoms provides a powerful tool for medicinal chemists to fine-tune the ADME and pharmacodynamic properties of lead compounds, ultimately accelerating the development of novel therapeutics.

References

  • Current time inform
  • Fluorine in drug discovery: Role, design and case studies. Vertex AI Search.
  • The role of fluorine in medicinal chemistry. PubMed.
  • Fluorinated Building Blocks in Drug Design: Why They M
  • Applications of Fluorine in Medicinal Chemistry.
  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applic
  • Spirocyclic Piperidines in Drug Discovery. PharmaBlock.
  • 5-Amino-2,4-difluorobenzonitrile Safety D
  • Benzonitrile Safety D
  • Comparative Guide to 2-Amino-3,5-difluorobenzonitrile for Researchers and Drug Development Professionals. Benchchem.
  • 2,4-Difluorobenzonitrile Safety D
  • 4-Amino-2,5-difluorobenzonitrile Safety D
  • Automated Synthesis and Initial Evaluation of (4′-Amino-5′,8′-difluoro-1′H-spiro[piperidine-4,2′-quinazolin]-1-yl)(4-[18F]fluorophenyl)methanone for PET/MR Imaging of Inducible Nitric Oxide Synthase. PMC.
  • 2,5-Difluorobenzonitrile Safety D
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
  • Acid-Mediated Cyclization of 3-Benzoyl-2-cyanobutylonitrile to 2-Amino-4-methyl-5-phenyl-3-furonitrile. HeteroCycles.

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Nucleophilic aromatic substitution reactions of 5-Amino-2,4-difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Nucleophilic Aromatic Substitution (SNAr) Reactions of 5-Amino-2,4-difluorobenzonitrile

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of 5-Amino-2,4-difluorobenzonitrile

In the landscape of modern medicinal chemistry and materials science, fluorinated aromatic compounds are indispensable building blocks. The strategic incorporation of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. 5-Amino-2,4-difluorobenzonitrile is a particularly valuable trifunctional reagent, possessing a nucleophilic amino group, an electrophilic nitrile, and a difluorinated benzene ring primed for Nucleophilic Aromatic Substitution (SNAr). This unique combination makes it a highly sought-after precursor for the synthesis of complex heterocyclic scaffolds, particularly in the development of protein kinase inhibitors and other targeted therapeutics.[1][2][3][4][5]

This guide provides a detailed exploration of the SNAr reactions of 5-Amino-2,4-difluorobenzonitrile. It moves beyond simple procedural lists to explain the underlying mechanistic principles, regiochemical outcomes, and practical considerations necessary for successful synthesis, empowering researchers to leverage this versatile building block to its full potential.

Part 1: The SNAr Mechanism and Regioselectivity

The cornerstone of this chemistry is the SNAr reaction, a two-step addition-elimination process. Unlike SN1 and SN2 reactions that typically occur at sp³-hybridized carbons, the SNAr mechanism is characteristic of electron-deficient aromatic rings.[6][7]

  • Nucleophilic Attack: The reaction initiates with the attack of a nucleophile on an electron-deficient carbon atom of the aromatic ring that bears a leaving group (in this case, fluorine). This step is typically the rate-determining step as it temporarily disrupts the ring's aromaticity.

  • Formation of the Meisenheimer Complex: The attack forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[6] The stability of this complex is crucial for the reaction to proceed.

  • Elimination and Aromatization: The leaving group (fluoride ion) is expelled, and the aromaticity of the ring is restored, yielding the final substituted product.

SNAr_Mechanism cluster_legend SNAr Mechanism Flow Start 5-Amino-2,4-difluorobenzonitrile + Nucleophile (Nu⁻) TS1 Rate-Determining Step Start->TS1 Intermediate Meisenheimer Complex (Resonance Stabilized Anion) TS1->Intermediate Nucleophilic Attack TS2 Fast Intermediate->TS2 Product Substituted Product + Fluoride (F⁻) TS2->Product Elimination of F⁻ (Restores Aromaticity) Step 1 Step 1 Step 2 Step 2 Step 1->Step 2

Caption: Generalized workflow for the SNAr mechanism.

The Decisive Factor: Regioselectivity

In 5-Amino-2,4-difluorobenzonitrile, the two fluorine atoms are not electronically equivalent. The regiochemical outcome of the SNAr reaction is dictated by the combined electronic effects of the substituents on the ring.

  • Activating Group: The cyano (-CN) group at C1 is a powerful electron-withdrawing group. It strongly activates the ring towards nucleophilic attack by stabilizing the negative charge of the Meisenheimer complex, particularly when the charge is delocalized to the ortho (C2) and para (C4) positions.[7]

  • Deactivating Group: The amino (-NH₂) group at C5 is an electron-donating group, which generally deactivates the ring towards nucleophilic attack.

  • The Outcome: The activating effect of the para-cyano group is dominant. Consequently, the fluorine at the C4 position is significantly more activated and electrophilic than the fluorine at the C2 position. Nucleophilic attack will occur preferentially at C4. This high degree of regioselectivity is a key synthetic advantage of this substrate. For the related compound 2,4-difluorobenzonitrile, the fluorine atom at the 4-position is established as the most activated site for nucleophilic attack.[1]

Part 2: Application Notes & Experimental Protocols

The following protocols provide a framework for performing SNAr reactions on 5-Amino-2,4-difluorobenzonitrile with common classes of nucleophiles. All reactions should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

General Experimental Workflow

Experimental_Workflow Setup 1. Reaction Setup - Dry Glassware - Inert Atmosphere (N₂/Ar) - Add Reagents & Solvent Reaction 2. Reaction - Heat to specified temp. - Monitor by TLC/LC-MS Setup->Reaction Workup 3. Work-up - Quench reaction - Aqueous/Organic Extraction - Dry organic layer Reaction->Workup Purify 4. Purification - Concentrate solvent - Column Chromatography or Recrystallization Workup->Purify Analyze 5. Characterization - NMR, MS, IR - Confirm structure & purity Purify->Analyze

Caption: A standard workflow for SNAr synthesis and purification.

Protocol 1: Substitution with Amine Nucleophiles (N-Arylation)

This is one of the most common applications, forming key C-N bonds for the synthesis of kinase inhibitors and other bioactive molecules.[8][9]

  • Causality: A base is required to either deprotonate a protonated amine salt or to act as a scavenger for the hydrofluoric acid (HF) that is generated in situ. Polar aprotic solvents like DMF or DMSO are ideal as they effectively solvate cations, leaving a more reactive "naked" nucleophile, and can stabilize the charged Meisenheimer intermediate.[10]

Step-by-Step Methodology:

  • Setup: To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-Amino-2,4-difluorobenzonitrile (1.0 eq.).

  • Reagent Addition: Add the desired primary or secondary amine (1.1 - 1.5 eq.) and a base such as potassium carbonate (K₂CO₃, 2.0 eq.) or diisopropylethylamine (DIPEA, 2.0 eq.).

  • Solvent: Add a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) to create a solution with a concentration of approximately 0.1-0.5 M.

  • Reaction: Place the flask under an inert atmosphere (e.g., Nitrogen or Argon). Heat the reaction mixture to a temperature between 80 °C and 120 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Work-up: Cool the reaction to room temperature. Pour the mixture into water and extract with an organic solvent like ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel.

Protocol 2: Substitution with Alcohol/Phenol Nucleophiles (O-Arylation)

This reaction forms aryl ethers, which are prevalent structural motifs in pharmaceuticals.

  • Causality: Alcohols and phenols are generally not nucleophilic enough to react directly. A strong base, such as sodium hydride (NaH), is required to deprotonate the hydroxyl group, forming a much more potent alkoxide or phenoxide nucleophile. The reaction must be strictly anhydrous as NaH reacts violently with water.

Step-by-Step Methodology:

  • Setup: To a dry, two-neck round-bottom flask under an inert atmosphere, add the alcohol or phenol (1.2 eq.) and a suitable anhydrous solvent (e.g., DMF or THF).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise. Allow the mixture to stir at room temperature for 30 minutes.

  • Reagent Addition: Add a solution of 5-Amino-2,4-difluorobenzonitrile (1.0 eq.) in the same anhydrous solvent to the flask.

  • Reaction: Heat the mixture to a temperature between 60 °C and 100 °C.

  • Monitoring: Monitor the reaction by TLC or LC-MS until completion (typically 2-12 hours).

  • Work-up: Cool the reaction to 0 °C and carefully quench by the slow addition of water or saturated ammonium chloride (NH₄Cl) solution. Extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude residue by flash column chromatography.

Protocol 3: Substitution with Thiol Nucleophiles (S-Arylation)

This protocol is used to form aryl thioethers. Thiols are excellent nucleophiles, especially after deprotonation.[11][12][13]

  • Causality: While thiols are more acidic and more nucleophilic than their alcohol counterparts, a base is still typically used to generate the highly reactive thiolate anion. Less stringent anhydrous conditions may be required compared to O-arylation, but dry solvents are still recommended for optimal results.

Step-by-Step Methodology:

  • Setup: In a round-bottom flask, dissolve the thiol (1.1 eq.) and a base like potassium carbonate (K₂CO₃, 2.0 eq.) in a polar aprotic solvent like DMF.

  • Reagent Addition: Add 5-Amino-2,4-difluorobenzonitrile (1.0 eq.) to the solution.

  • Reaction: Place the flask under an inert atmosphere. Heat the reaction mixture to a temperature between 50 °C and 90 °C. Thiols are often more reactive, requiring lower temperatures and shorter reaction times than amines or alcohols.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS (typically 1-6 hours).

  • Work-up: Cool the reaction to room temperature. Pour the mixture into water and extract with an organic solvent like ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography.

Part 3: Data Summary & Reaction Conditions

The following table summarizes typical conditions for the regioselective SNAr at the C4 position. Note that optimal conditions may vary based on the specific nucleophile used.

Nucleophile ClassExample NucleophileBaseSolventTemperature (°C)Typical Time (h)
Primary Amine BenzylamineK₂CO₃DMF100-1208-16
Secondary Amine MorpholineDIPEADMSO100-1206-12
Phenol 4-MethoxyphenolNaHTHF/DMF60-804-8
Aliphatic Alcohol Propan-1-olNaHDMF80-10012-24
Thiol ThiophenolK₂CO₃DMF50-701-4

Conclusion

5-Amino-2,4-difluorobenzonitrile is a powerful and versatile synthetic intermediate. Its utility stems from the highly predictable regioselectivity of its Nucleophilic Aromatic Substitution reactions, which overwhelmingly favor substitution at the C4 position due to the potent activating effect of the para-cyano group. By understanding the mechanistic principles and employing the robust protocols detailed in this guide, researchers in drug discovery and materials science can confidently and efficiently synthesize a diverse array of functionalized aromatic compounds, accelerating the development of novel molecular entities.

References

  • Sythana, S., Naramreddy, S. R., & Bhagat, P. (2014). Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene. Organic Process Research & Development. Available at: [Link]

  • Otsuka, M., Endo, K., & Shibata, T. (2010). Catalytic SNAr reaction of non-activated fluoroarenes with amines via Ru eta6-arene complexes. Chemical Communications. Available at: [Link]

  • Singh, U. P., & Kumar, S. (2018). Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. ResearchGate. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Catalysed SNAr reactions. Reagent Guides. Available at: [Link]

  • Bettayeb, K., et al. (2009). Synthesis of novel 5-substituted indirubins as protein kinases inhibitors. PubMed. Available at: [Link]

  • Mercadante, M. A., et al. (2017). SNAr Catalysis Enhanced by an Aromatic Donor-Acceptor Interaction; Facile Access to Chlorinated Polyfluoroarenes. PMC. Available at: [Link]

  • Sneed, B., et al. (2021). Discovery and Synthesis of a Naturally Derived Protein Kinase Inhibitor that Selectively Inhibits Distinct Classes of Serine/Threonine Kinases. PMC. Available at: [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Wikipedia. Available at: [Link]

  • bioRxiv. (2024). Design, synthesis and cellular characterization of a new class of IPMK kinase inhibitors. bioRxiv. Available at: [Link]

  • Phan, H. D., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PMC. Available at: [Link]

  • Appiah, C., et al. (2020). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate and a tetrafluorinated azobenzene derivative. PMC. Available at: [Link]

  • Mutoh, Y., et al. (2016). Facile Catalytic SNAr Reaction of Nonactivated Fluoroarenes with Amines Using η6-Benzene Ruthenium(II) Complex. ResearchGate. Available at: [Link]

  • Gabbutt, C. D., et al. (2022). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. PMC. Available at: [Link]

  • Shalayel, I., et al. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. PubMed. Available at: [Link]

  • Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. YouTube. Available at: [Link]

  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. Organic Chemistry II. Available at: [Link]

  • Wang, M., et al. (2023). Design and synthesis of novel EGFR kinase inhibitors for the treatment. Drug Design, Development and Therapy. Available at: [Link]

  • Nawrot, B., et al. (2011). Design and synthesis of novel protein kinase CK2 inhibitors on the base of 4-aminothieno[2,3-d]pyrimidines. PubMed. Available at: [Link]

  • Shalayel, I., et al. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. Sci-Hub. Available at: [Link]

  • ChemRxiv. (2023). The Nitrile Bis-Thiol Bioconjugation Reaction. ChemRxiv. Available at: [Link]

  • MDPI. (2023). Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. MDPI. Available at: [Link]

  • Addie, M., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. PubMed. Available at: [Link]

  • REB. (n.d.). UNIT 9: AMINES AND AMINO ACIDS. S5: Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Thiol-specific reactions of electrophilic compounds and model for the functions of MhqR-and YodB-dependent azoreductases as well as dioxygenases/glyoxalases in Bacillus subtilis. ResearchGate. Available at: [Link]

  • Gabbutt, C. D., et al. (2017). Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH. Journal of Chemical Research. Available at: [Link]

  • St-Gelais, M., et al. (2023). The Nitrile Bis-Thiol Bioconjugation Reaction. PMC. Available at: [Link]

Sources

Application Note: Chemoselective Reduction of Nitro-Difluorobenzonitriles to Anilines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Context

The reduction of nitro-difluorobenzonitriles to their corresponding anilines is a high-stakes transformation in the synthesis of kinase inhibitors, agrochemicals, and fluorinated building blocks. This substrate presents a "chemoselectivity triangle" that defeats standard reduction protocols:

  • Nitrile (

    
    ):  Susceptible to over-reduction (to benzylamine) or hydrolysis (to amide/acid) under strong reducing or acidic/basic conditions.
    
  • Difluoro Moiety (

    
    ):  The electron-deficient ring renders the C-F bond highly labile to Nucleophilic Aromatic Substitution (
    
    
    
    ) by solvents or the newly formed amine. Furthermore, standard catalytic hydrogenation (
    
    
    ) risks hydrodefluorination.
  • Nitro Group (

    
    ):  The target for reduction, which is highly exothermic.
    

This guide details three validated protocols to navigate these competing reactivities, prioritizing the Iron/Ammonium Chloride (


)  method for its superior scalability and chemoselectivity.

Chemoselectivity Analysis & Decision Matrix

Before selecting a protocol, analyze the specific risks associated with your substrate's substitution pattern.

The Liability (Critical Control Point)

In nitro-difluorobenzonitriles, the ring is severely electron-deficient.

  • Risk: Basic conditions (e.g., Hydrazine/KOH) or nucleophilic solvents (MeOH/EtOH at high temp) can displace a fluoride ion.

  • Mitigation: Maintain near-neutral pH (6.0–8.0) and avoid strong nucleophiles.

Method Selection Decision Tree

The following Graphviz diagram illustrates the logical pathway for selecting the appropriate reduction method based on available equipment and scale.

ReductionDecisionTree Start Substrate: Nitro-difluorobenzonitrile ScaleCheck Scale & Equipment? Start->ScaleCheck LabScale Lab Scale (<5g) No Autoclave ScaleCheck->LabScale PilotScale Pilot/Mfg (>100g) Scalability Priority ScaleCheck->PilotScale CleanRoom GMP/Clean Room Metal Scavenging Issues ScaleCheck->CleanRoom MethodA Method A: Fe / NH4Cl (The Workhorse) LabScale->MethodA Preferred MethodB Method B: SnCl2 (High Selectivity, High Waste) LabScale->MethodB If waste disposal is manageable PilotScale->MethodA Cost-effective Safe Exotherm MethodC Method C: H2 + Pt(S)/C (Sulfided Platinum) CleanRoom->MethodC Avoids Fe/Sn residue

Figure 1: Decision matrix for selecting reduction protocols based on scale and constraints.

Protocol A: Iron-Mediated Reduction (The "Workhorse")

Best for: Scalability, cost-efficiency, and preventing defluorination/hydrolysis. Mechanism: Single Electron Transfer (SET) on the iron surface. The use of


 (instead of 

or

) buffers the reaction to pH ~5-6, preventing nitrile hydrolysis.
Materials
  • Substrate: 1.0 equiv

  • Iron Powder: 4.0 – 5.0 equiv (Reduced powder, <10 micron preferred for surface area)

  • Ammonium Chloride (

    
    ):  5.0 equiv
    
  • Solvent: Ethanol/Water (3:1 v/v) or Isopropanol/Water (3:1 v/v). Note: Water is essential for the electrolyte transport.

Step-by-Step Procedure
  • Preparation: In a 3-neck round bottom flask equipped with a mechanical stirrer (magnetic stirring often fails due to iron clumping) and a reflux condenser, dissolve the substrate in Ethanol/Water.

  • Activation: Add the

    
     and stir for 10 minutes at room temperature.
    
  • Iron Addition: Add Iron powder in portions.

    • Safety Note: The reaction is heterogeneous.[1] No immediate exotherm will occur, but an induction period is common.

  • Reaction: Heat the mixture to 70°C (gentle reflux).

    • Monitoring: Monitor by HPLC or TLC. The reaction typically completes in 2–4 hours.

    • Observation: The grey suspension will turn rust-brown/orange (formation of Iron oxides).

  • Workup (The "Iron Sludge" Challenge):

    • Hot Filtration: While still hot (~50°C), filter the mixture through a pad of Celite (diatomaceous earth). Cold filtration results in clogged filters due to iron oxide precipitation.

    • Wash: Wash the filter cake copiously with hot Ethanol or EtOAc to recover adsorbed product.

    • Concentration: Evaporate the volatile organic solvent.

    • Extraction: Dilute the aqueous residue with EtOAc, wash with water and brine.[2]

    • Drying: Dry over

      
       and concentrate.
      
Troubleshooting
IssueRoot CauseSolution
Stalled Reaction Iron surface passivationAdd 1-2 drops of conc. HCl or mechanically activate Fe powder before use.
Clogged Filter Iron oxides cooling downFilter while hot (>50°C); use a wide-pore glass frit with Celite.
Defluorination Reaction too basicEnsure

is used, not free ammonia. Verify pH < 8.[3]

Protocol B: Stannous Chloride ( ) Reduction

Best for: Small scale (<5g) where high chemoselectivity is required and waste disposal is not a bottleneck. Mechanism:


 oxidation. Extremely gentle on nitriles.
Materials
  • Substrate: 1.0 equiv

  • Stannous Chloride Dihydrate (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ):  5.0 equiv[4]
    
  • Solvent: Ethyl Acetate (EtOAc) or Ethanol.[5]

Step-by-Step Procedure
  • Dissolution: Dissolve substrate in EtOAc (preferred over EtOH to simplify workup).

  • Addition: Add

    
     in one portion.
    
  • Reaction: Stir at room temperature for 1 hour, then heat to 50°C if conversion is slow.

    • Note: This reagent is soluble in organic solvents, creating a homogeneous reaction (unlike Iron).

  • Workup (Critical Step):

    • The Problem: Quenching with water creates a gelatinous tin hydroxide emulsion that is impossible to separate.

    • The Solution: Pour the reaction mixture into ice-water and neutralize carefully with saturated Sodium Bicarbonate (

      
      )  or 1M NaOH to pH 7–8.
      
    • Filtration: If a precipitate forms, filter through Celite before attempting phase separation.

    • Extraction: Extract with EtOAc.

Protocol C: Catalytic Hydrogenation (Sulfided Platinum)

Best for: Clean room environments (GMP) where metal residues (Fe/Sn) are prohibited. Constraint: Standard


 is forbidden  as it causes rapid hydrodefluorination (C-F 

C-H) and nitrile reduction.
Materials
  • Catalyst: 5%

    
     (Sulfided Platinum on Carbon). The sulfur "poisons" the catalyst, reducing its activity toward C-Halogen bonds and C-N triple bonds.
    
  • Hydrogen Source:

    
     balloon (1 atm) or low pressure (1–3 bar).
    
  • Solvent: MeOH or EtOAc.

Step-by-Step Procedure
  • Inerting: Purge the reaction vessel with Nitrogen (

    
    ).
    
  • Loading: Add substrate and solvent.[2][5][6][7] Add catalyst (typically 2–5 wt% loading relative to substrate).

    • Safety: Do not add dry catalyst to flammable solvents; wet it with water or add under inert gas.

  • Hydrogenation: Switch atmosphere to

    
    . Stir vigorously at Room Temperature.
    
    • Control: Do not heat. Heat promotes defluorination even with poisoned catalysts.

  • Workup: Filter through a 0.45 ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     membrane or Celite to remove catalyst. Concentrate filtrate.[2]
    

Analytical Validation & Quality Control

To ensure the integrity of the product, specific analytical markers must be checked.

HPLC/LC-MS Markers
  • Product (Aniline): [M+H]+ = Substrate Mass - 30 (Loss of O2) + 2 (Gain of H2) = M-14 .

  • Impurity A (Hydrolysis): Mass + 18 (Nitrile ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     Amide). Indicates acidic/basic stress.
    
  • Impurity B (Defluorination): Mass - 18 (Loss of F, Gain of H). Indicates catalyst too active.

19F-NMR Interpretation

The fluorine signals are the most sensitive probe for structural integrity.

  • Starting Material: Two distinct signals (if chemically non-equivalent) or one signal (if symmetric).

  • Product: Significant upfield shift (shielding) due to the electron-donating amino group replacing the electron-withdrawing nitro group.

  • Defluorinated Byproduct: Disappearance of one fluorine signal and appearance of complex coupling patterns in 1H-NMR.

Experimental Workflow Visualization

The following diagram details the execution flow for the recommended Method A (Fe/NH4Cl) , highlighting the critical filtration step.

IronReductionWorkflow Setup Setup: Substrate + EtOH/H2O + NH4Cl Reaction Reaction: Add Fe Powder Heat to 70°C (2-4 Hours) Setup->Reaction Check In-Process Control: LCMS/TLC (Check for SM) Reaction->Check Check->Reaction Incomplete Filtration CRITICAL STEP: Hot Filtration (Celite) Remove Fe Sludge Check->Filtration Complete Workup Workup: Evaporate EtOH Extract EtOAc Wash Brine Filtration->Workup

Figure 2: Operational workflow for Iron/Ammonium Chloride reduction.

References

  • Selective Reduction with Iron: Ramadas, K., & Srinivasan, N. (1992).[6] Synthetic Communications, 22(22), 3189–3195.[6] (Demonstrates Fe/NH4Cl selectivity).

  • Stannous Chloride Selectivity: Bellamy, F. D., & Ou, K. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Tetrahedron Letters, 25(8), 839-842.

  • Hydrogenation Risks: Blaser, H. U., et al. (2003). Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments. Advanced Synthesis & Catalysis, 345(1‐2), 103-144.

  • General Review: Orlandi, M., et al. (2018). Recent Developments in the Reduction of Nitro Compounds. Organic Process Research & Development.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 5-Amino-2,4-difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-5A24DFBN-001 Status: Open Priority: High (Purity Critical for Downstream Synthesis) Compound: 5-Amino-2,4-difluorobenzonitrile CAS: 112279-61-5 (Isomer specific check required; often confused with 4-amino-2,5-isomer) or 2089258-01-3 (HCl salt).[1] Target Purity: >98% (HPLC/NMR)

Diagnostic Matrix: Why is your solid yellow?

The "yellow solid" phenotype is the most common support ticket for this compound.[1] Pure anilines are typically off-white to pale tan.[1] A distinct yellow color usually indicates one of two specific contamination issues. Use this matrix to identify your problem source before selecting a protocol.

SymptomProbable CauseMechanismRecommended Fix
Bright/Neon Yellow Unreacted Precursor Residual 2,4-difluoro-5-nitrobenzonitrile (the nitro group is a strong chromophore).[1]Method A (Acid-Base Extraction)
Dark Yellow / Brown Oxidative Degradation Formation of azo, hydrazo, or nitroso species due to air exposure of the electron-rich amine.[1]Method B (Recrystallization with Carbon)
Greenish Tint Metal Contamination Leaching of Iron (if Fe/HCl reduction used) or Palladium colloids (if H2/Pd used).[1]Method C (Chelation/Filtration)

Purification Protocols

Method A: Acid-Base Extraction (The "Chemical Filter")

Best for: Removing unreacted nitro starting material (Bright Yellow).[1]

The Logic: The amino group (-NH2) is basic, while the nitro impurity and the nitrile group are neutral.[1] By converting the amine to its water-soluble hydrochloride salt, we can wash away the non-basic yellow nitro impurities in the organic layer.[1]

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude yellow solid in Ethyl Acetate (EtOAc) (approx. 10-15 mL per gram).

  • Acid Extraction:

    • Add 1M HCl (aq) to the organic phase (1:1 volume ratio).

    • Shake vigorously.[1] The 5-Amino-2,4-difluorobenzonitrile will protonate and move to the aqueous layer (now clear/pale).[1]

    • The yellow nitro impurity will remain in the top EtOAc layer.[1]

  • Separation: Collect the aqueous (bottom) layer.

    • Optional: Perform a second wash of the aqueous layer with fresh EtOAc to ensure all nitro compounds are removed.[1]

  • Basification (Precipitation):

    • Cool the aqueous acidic solution to 0-5°C (ice bath).

    • Slowly add saturated NaHCO3 or 2M NaOH until pH > 9.[1]

    • Observation: The product should precipitate as a white/off-white solid.[1]

  • Recovery: Extract the cloudy aqueous mixture with fresh EtOAc (x3). Combine organics, dry over Na2SO4, filter, and concentrate in vacuo.

Method B: Recrystallization (The "Polishing" Step)

Best for: Removing oxidative tars (Dark Yellow/Brown) and improving crystallinity.[1]

The Logic: Fluorinated anilines have distinct solubility profiles. They are often too soluble in pure alcohols but insoluble in non-polar alkanes. A solvent pair system forces the impurities (which are often more polar tars) to stay in solution or precipitate out differently.

Recommended Solvent System: Toluene / Heptane or Ethanol / Water .[1]

Step-by-Step Protocol (Toluene/Heptane):

  • Dissolution: Place the solid in a flask and add minimum hot Toluene (approx. 80°C) until dissolved.

  • Carbon Treatment (Critical for Color):

    • Add Activated Carbon (5-10 wt% of crude mass).[1]

    • Stir at 60-70°C for 30 minutes.

    • Filter hot through a Celite pad to remove carbon (and trapped color bodies).

  • Crystallization:

    • Reheat the filtrate if precipitation occurred.[1]

    • Slowly add hot Heptane dropwise until the solution turns slightly cloudy (persistent turbidity).

    • Remove heat and allow to cool slowly to room temperature, then to 4°C.

  • Harvest: Filter the crystals and wash with cold Heptane.

Method C: Flash Chromatography (The "Last Resort")

Best for: Complex mixtures where Method A and B fail.[1]

  • Stationary Phase: Silica Gel (acid-washed silica is preferred to prevent streaking of the amine).[1]

  • Mobile Phase: Gradient of Hexanes : Ethyl Acetate (Start 95:5, ramp to 70:30).[1]

  • Rf Value: The amino-nitrile is polar; expect it to elute after the nitro precursor but before highly polar tars.[1]

Visual Workflow: Acid-Base Purification Logic

The following diagram illustrates the decision logic for Method A, ensuring you track the product through the phase changes.

PurificationWorkflow Start Crude Yellow Solid (Amine + Nitro Impurity) Dissolve Dissolve in EtOAc Start->Dissolve AcidWash Add 1M HCl (Partition) Dissolve->AcidWash OrgLayer1 Organic Layer (Top) Contains: Nitro Impurity (Yellow) AcidWash->OrgLayer1 Separation AqLayer1 Aqueous Layer (Bottom) Contains: Amine-HCl Salt (Colorless) AcidWash->AqLayer1 Separation Discard1 Discard Organic Layer OrgLayer1->Discard1 Basify Basify with NaOH/NaHCO3 (pH > 9) AqLayer1->Basify Precipitate Product Precipitates (Free Base) Basify->Precipitate Extract Extract with EtOAc Dry & Concentrate Precipitate->Extract Final Pure 5-Amino-2,4-difluorobenzonitrile (Off-White Solid) Extract->Final

Caption: Flowchart demonstrating the selective protonation strategy to separate the basic amine product from non-basic nitro impurities.[1]

Troubleshooting FAQs

Q: My product turned purple/brown while drying on the high vac. What happened? A: Anilines are sensitive to air oxidation, especially when wet with solvent.[1]

  • Fix: Always dry under an inert atmosphere (Nitrogen/Argon) if possible, or ensure the vacuum is strong and the temperature is kept low (<40°C).[1] Store the final solid in amber vials at -20°C.

Q: I tried Method A, but nothing precipitated when I basified the water layer. A: This usually means the volume of water was too high, keeping the amine solubilized, or the pH wasn't high enough.[1]

  • Fix: Ensure pH is >9 (check with paper). If still no solid, do not panic. The product is likely oiled out or dissolved.[1] Extract the aqueous layer with EtOAc (3x) immediately. It will partition back into the organic phase.[1]

Q: Can I use column chromatography on the crude reaction mixture directly? A: You can, but the nitro impurity often co-elutes or trails closely.[1]

  • Tip: If you must column, add 1% Triethylamine (TEA) to your mobile phase to neutralize the silica acidity.[1] This prevents the amine from "streaking" and tightens the band, improving separation from the nitro impurity.[1]

Q: What is the expected melting point? A: While specific literature values for the 5-amino isomer are often proprietary or patent-buried, structurally similar isomers (like 4-amino-2,5-difluorobenzonitrile) melt around 95-99°C.[1]

  • Validation: If your solid melts over a wide range (e.g., 85-100°C), it is impure.[1] A sharp range (<2°C difference) indicates high purity.

References

  • Synthesis of Fluorinated Aminobenzonitriles (Reduction Protocols)

    • Source: Patent WO2008157753 / US20240262827A1.[1]

    • Relevance: Describes the reduction of 2,4-difluoro-5-nitrobenzonitrile using Pd/C and H2 in Methanol, establishing the standard route and precursor identity.
    • Link:[1]

  • General Purification of Anilines (Acid-Base Workup)

    • Source: Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1]

    • Relevance: Foundational text for the separation of basic amines from neutral organic compounds using HCl extraction.[1]

  • Properties of Regioisomers (4-Amino-2,5-difluorobenzonitrile)

    • Source: Thermo Fisher Scientific / Alfa Aesar Technical D
    • Relevance: Provides comparative physical data (MP 91-94°C)
    • Link:[1]

Sources

Handling 5-Amino-2,4-difluorobenzonitrile skin and eye irritation hazards (H315, H319)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mitigation of Skin (H315) and Eye (H319) Irritation Hazards Ticket ID: SAFETY-GUIDE-5A24DF Status: Active Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Welcome to the Technical Support Center

You are accessing the specialized safety protocol for 5-Amino-2,4-difluorobenzonitrile (CAS: 140675-43-0). While often categorized alongside generic benzonitriles, this fluorinated intermediate presents unique handling challenges. The presence of two fluorine atoms increases the compound's lipophilicity, enhancing its ability to penetrate the stratum corneum (skin barrier) and exacerbate irritation (H315) and eye damage (H319).

This guide moves beyond the Safety Data Sheet (SDS) to provide operational "How-To" support for researchers synthesizing kinase inhibitors or agrochemicals using this intermediate.

Module 1: Pre-Experiment Risk Assessment (PPE & Engineering)

User Question: “I’m using standard nitrile exam gloves. Is this sufficient to prevent skin irritation (H315) during synthesis?”

Technical Response: Likely No. For solid handling, standard nitrile is acceptable. However, once 5-Amino-2,4-difluorobenzonitrile is dissolved in organic solvents (e.g., DCM, THF, or Ethyl Acetate), standard disposable nitrile gloves (4 mil) offer insufficient protection against permeation. The fluorinated motif facilitates rapid carrier-solvent transport across the glove barrier, leading to "silent" skin irritation where the chemical is trapped against the skin.

Protocol: The "Barrier-in-Depth" Glove System

To mitigate H315 risks, you must match glove material to the solvent system, not just the solute.

Solvent SystemRecommended Glove SetupRationale
Solid Handling (Weighing) Double Nitrile (4 mil) Prevents mechanical abrasion and dust contact.
Polar Solvents (MeOH, Water) Thick Nitrile (8 mil) Extended breakthrough time for polar vectors.
Halogenated (DCM, Chloroform) Silver Shield (Laminate) + Nitrile Outer Standard nitrile fails in <5 mins with DCM. Laminate provides chemical holdout; outer nitrile provides grip.
Ethers (THF, Dioxane) Silver Shield (Laminate) THF degrades nitrile rapidly, carrying the irritant to the skin.

Critical Mechanism: Fluorine substitution on the benzene ring increases lipid solubility. If this compound penetrates the skin, it causes defatting and direct cellular irritation. Immediate removal is critical to prevent progression to systemic absorption (H312).

Visual Guide: PPE Selection Logic

PPE_Selection Start Start: Handling 5-Amino-2,4-difluorobenzonitrile State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Dissolved in Solvent State->Liquid Rec_Solid Double Nitrile (Disposable) Solid->Rec_Solid SolventType Identify Solvent Liquid->SolventType Halogenated Halogenated (DCM/CHCl3) SolventType->Halogenated Polar Polar (MeOH/Water) SolventType->Polar Rec_Halo Laminate Liner (Silver Shield) + Nitrile Outer Halogenated->Rec_Halo Rec_Polar High-Grade Nitrile (>8 mil) Polar->Rec_Polar

Figure 1: Decision matrix for selecting protective gloves based on physical state and solvent carrier to prevent H315 (Skin Irritation).[1][2][3][4]

Module 2: Operational Troubleshooting (Handling & Synthesis)

User Question: “I experience eye irritation (H319) even when working in a hood. The powder seems to 'fly'. How do I control this?”

Technical Response: 5-Amino-2,4-difluorobenzonitrile is a crystalline solid that is prone to static charging. The "flying powder" phenomenon creates an invisible aerosol that bypasses the sash if airflow is turbulent, settling on the face and eyes.

Troubleshooting Steps: Static & Dust Control
  • Ionization: Use an anti-static gun (polonium or piezo-electric) on the weighing boat and spatula before dispensing.

  • Sash Management: Lower the fume hood sash to the lowest working height (approx. 6 inches) during transfer to increase face velocity and capture efficacy.

  • Damping: If the synthesis allows, pre-wet the receiving flask with the reaction solvent. This acts as a "dust trap," immediately sequestering the powder upon transfer.

Safety Note: Never use a brush to clean spilled powder. This generates dust (H319 risk). Use a wet wipe soaked in a compatible solvent (e.g., ethanol) to wipe surfaces.

Module 3: Emergency Response (Exposure & Decontamination)[6][7]

User Question: “I spilled a solution on my arm. The SDS says 'rinse with water,' but the skin feels slimy/irritated. What is the correct protocol?”

Technical Response: The "slimy" sensation indicates the lipophilic compound is interacting with skin lipids. Water alone is often insufficient for fluorinated aromatics because they are hydrophobic.

Protocol: The "Lipophile-Strip" Wash Method
  • Dry Wipe (Immediate): If the spill is significant, gently blot (do not rub) excess liquid with a dry absorbent pad. Rubbing drives the chemical deeper into the pores.

  • Soap Emulsification (Critical): Apply liquid soap directly to the affected area before adding water. You need the surfactant to bind the fluorinated compound.

  • Rinse & Repeat: Rinse with lukewarm water. Repeat the soap application. Cold water closes pores (trapping chemical); hot water opens pores too wide (increasing absorption). Lukewarm is the standard.

  • Visual Check: Inspect for erythema (redness). If redness persists >15 mins, seek medical attention.

User Question: “What if it gets in my eyes?”

Technical Response: H319 (Serious Eye Irritation) with fluorinated nitriles can cause corneal clouding if not treated instantly.

  • The 15-Minute Rule: You must flush for a full 15 minutes. The natural instinct is to stop when the burning subsides (usually ~2 mins). Do not stop. The chemical can bind to corneal proteins.

  • Contact Lenses: Remove immediately if easy to do.[1][3][5][6][7][8] Trapped chemical behind a lens causes rapid, irreversible damage.

Visual Guide: Exposure Response Workflow

Exposure_Response Exposure Exposure Event Type Type? Exposure->Type Skin Skin (H315) Type->Skin Eye Eye (H319) Type->Eye Action_Skin 1. Blot Excess 2. Apply Soap (Dry) 3. Rinse Warm Water Skin->Action_Skin Action_Eye 1. Eye Wash Station 2. Hold Eyelids Open 3. Flush 15+ Mins Eye->Action_Eye Check Symptoms Persist? Action_Skin->Check Action_Eye->Check Medical Seek Medical Help (Bring SDS) Check->Medical Yes (Pain/Redness) Monitor Monitor for 24h (Delayed Sensitization) Check->Monitor No

Figure 2: Emergency response decision tree for skin and eye exposure events.

References & Authority
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16065586, 5-Amino-2,4-difluorobenzonitrile. Retrieved from .

  • Thermo Fisher Scientific (2025). Safety Data Sheet: 5-Amino-2,4-difluorobenzonitrile. (Confirming H315/H319/H302/H312 classifications). Retrieved from .

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Benzonitrile. (General handling protocols for nitrile class compounds). Retrieved from .

  • Forsberg, K., & Mansdorf, S. Z. (2019). Quick Selection Guide to Chemical Protective Clothing. (Basis for Laminate/Nitrile recommendations for aromatic solvents).

Disclaimer: This guide is for technical support purposes and supplements, but does not replace, your facility's official Chemical Hygiene Plan or the Safety Data Sheet (SDS).

Sources

Safety precautions for 5-Amino-2,4-difluorobenzonitrile (H302 harmful if swallowed)

Author: BenchChem Technical Support Team. Date: February 2026

Safety, Handling, and Troubleshooting Guide

Compound Identity:

  • Chemical Name: 5-Amino-2,4-difluorobenzonitrile[1][2][3][4][5]

  • CAS Number: 952285-54-0 [1, 4][1][4][6]

  • Primary Hazard: H302 (Harmful if swallowed)

  • Synonyms: 2,4-Difluoro-5-aminobenzonitrile; 3-Cyano-4,6-difluoroaniline (based on IUPAC numbering variations)

Introduction: The Senior Scientist's Perspective

Welcome to the technical support hub for 5-Amino-2,4-difluorobenzonitrile . As researchers, we often treat "Harmful if swallowed" (H302) as a generic warning, but with fluorinated aminobenzonitriles , this classification masks a specific dual-threat mechanism.

This molecule contains two distinct toxophores:

  • The Nitrile Group (-CN): While aromatic nitriles are generally more stable than aliphatic ones, metabolic processing can slowly release cyanide ions, interfering with mitochondrial respiration.

  • The Aniline Moiety (-NH₂): Aniline derivatives are potent methemoglobinemia inducers. They oxidize ferrous hemoglobin (Fe²⁺) to ferric hemoglobin (Fe³⁺), which cannot transport oxygen.

Key Takeaway: If a user ingests this compound, they may not just suffer "poisoning"; they may experience cellular hypoxia (from cyanide) and blood oxygen transport failure (from methemoglobin). This guide prioritizes these specific risks.

Module 1: Immediate Safety & Handling (FAQ)

Q1: What is the absolute minimum PPE required for weighing this powder?

A: Standard lab coats and safety glasses are insufficient due to the fine, static-prone nature of fluorinated aromatics.

  • Respiratory: Use a P100 or N95 particulate respirator . These powders are often "fluffy" and can become airborne easily during transfer.

  • Dermal: Double-gloving with Nitrile gloves (minimum 0.11 mm thickness) is mandatory. Fluorine substitution increases lipophilicity, potentially enhancing skin absorption [2].

  • Eyes: Chemical safety goggles (not just glasses) to seal against airborne dust.

Q2: The powder is sticking to my spatula and weighing boat. How do I handle this?

A: Fluorinated benzonitriles are notorious for high static charge.

  • Solution: Use an antistatic gun (ionizer) on the weighing boat before use.

  • Alternative: Use a glass or PTFE-coated spatula instead of metal.

  • Technique: Do not pour from the bottle. Gently tap the spatula. If the powder "jumps," stop and neutralize static.

Q3: I spilled a small amount (approx. 50 mg) on the bench. Can I just wipe it up?

A: No. Wiping dry powder spreads it and creates aerosols.

  • Cover: Gently place a wet paper towel (soaked in 10% bleach or simple water) over the spill to dampen it.

  • Wipe: Once damp, wipe up the material. The moisture prevents dust generation.[7]

  • Decontaminate: Clean the surface with a mild alkaline solution (soap/water) followed by ethanol.

Module 2: Emergency Response (H302 Focus)

Critical Alert: In the event of ingestion, speed is critical , but the type of medical intervention matters.

Troubleshooting Ingestion & Exposure

Q: A colleague swallowed a solution/solid. They seem fine. What do I do? A: "Seeming fine" is a trap. Methemoglobinemia and nitrile toxicity have a delayed onset (30 minutes to 2 hours).

  • Do NOT induce vomiting unless instructed by poison control (risk of aspiration).

  • Transport immediately to an ER equipped to handle chemical poisoning.

  • Bring the SDS: Explicitly point out the Aniline and Nitrile structures to the attending physician.

Q: What are the early warning signs I should look for? A: Watch for "Chocolate Brown" blood or cyanosis (blue lips/fingernails) that does not improve with supplemental oxygen. This indicates Methemoglobinemia, not simple respiratory failure [3].

Emergency Decision Logic

EmergencyResponse Start Suspected Ingestion of 5-Amino-2,4-difluorobenzonitrile Conscious Is the victim conscious? Start->Conscious Rinse Rinse mouth with water. Do NOT induce vomiting. Conscious->Rinse Yes Unconscious Place in recovery position. Ensure airway is open. Conscious->Unconscious No Transport Transport to ER immediately. Bring SDS. Rinse->Transport Unconscious->Transport Monitor Monitor for Specific Symptoms (Delayed Onset 30-120 min) Transport->Monitor Symptoms Symptoms: 1. Blue lips/fingernails (Cyanosis) 2. Headache/Dizziness 3. Shortness of breath Monitor->Symptoms Treatment Medical Intervention (Physician Only): 1. Methylene Blue (for Methemoglobinemia) 2. Hydroxocobalamin (if Cyanide suspected) Symptoms->Treatment

Figure 1: Emergency response workflow emphasizing the recognition of delayed symptoms like cyanosis.

Module 3: Synthesis & Stability Troubleshooting

Q: My compound has turned from white to yellow/brown. Is it degraded?

A: Likely, yes.

  • Cause: The amino group (-NH₂) is susceptible to oxidation, especially in the presence of light and air. The "brown" color is typical of oxidized aniline impurities (azo compounds or quinones).

  • Impact: If used as a starting material for nucleophilic aromatic substitution (SNAr), the impurities may interfere with stoichiometry.

  • Fix: Recrystallize from a non-polar solvent (e.g., Hexane/Ethyl Acetate mix) or perform a quick filtration through a silica plug if the impurity is polar.

  • Prevention: Store under Argon or Nitrogen at 2-8°C, protected from light [1].

Q: I am reducing 2,4-difluoro-5-nitrobenzonitrile to make this. The reaction stalled.

A: This is a common issue in nitro-reduction.

  • Check: If using Pd/C and H₂, the nitrile group can sometimes poison the catalyst or undergo side reactions (reduction to benzylamine).

  • Optimization: Ensure you are using a mild reducing agent (e.g., Iron/Acetic acid or SnCl₂) if catalytic hydrogenation is affecting the nitrile. However, if using H₂, keep pressure controlled and monitor strictly to stop after the nitro reduction [4].

Module 4: Physicochemical Safety Data

PropertyValueSafety Implication
Physical State Solid (Powder)Dust explosion hazard; inhalation risk.[8]
Melting Point ~33-49°C (varies by purity/isomer) [5]Low melting point means it may melt during milling or vigorous mixing.
Solubility Soluble in DMSO, MethanolUse compatible gloves (Nitrile is generally okay for solid, but check solvent breakthrough).
Reactivity Incompatible with Strong OxidizersDo not store next to nitric acid or peroxides (Fire risk).
Decomposition Releases HF, NOx, HCNFirefighter Warning: Smoke contains Hydrogen Fluoride and Cyanide.

Module 5: Waste Disposal

Q: How do I dispose of the mother liquor containing this compound? A: Never pour down the drain.

  • Segregation: Collect in a separate waste stream labeled "Toxic Organic - Fluorinated/Nitrile".

  • Pre-treatment (Optional but recommended): If you have a large quantity of waste solution, treating it with bleach (Sodium Hypochlorite) can oxidize the cyanide/amine functionality, but this must be done cautiously in a fume hood due to heat generation.

  • Final Disposal: Incineration by a licensed chemical waste contractor is the only acceptable method to ensure destruction of the fluorinated ring.

References

  • Fisher Scientific . (2023). Safety Data Sheet: 4-Fluorobenzonitrile (Class Reference). Retrieved February 15, 2026, from [Link]

  • National Institutes of Health (NIH) . (2025). Nitrite Ingestion: Clinical Presentation and Emergency Management. Annals of Internal Medicine. Retrieved February 15, 2026, from [Link]

  • Google Patents. (2021). WO2021005586A1 - Tricyclic akr1c3 dependent kars inhibitors (Synthesis of 5-amino-2,4-difluorobenzonitrile).

Sources

Technical Support Center: Recrystallization of Fluorinated Aminobenzonitriles

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Solvent Systems & Troubleshooting Oiling Out Audience: Medicinal Chemists, Process Chemists, and R&D Scientists Version: 2.4 (Current)

Introduction: The "Fluorine Effect" in Crystallization

Welcome to the technical support hub for fluorinated aromatic intermediates. You are likely here because your fluorinated aminobenzonitrile (e.g., 4-amino-2-fluorobenzonitrile) is behaving unpredictably during purification.

The Core Challenge: Fluorine is unique. It mimics hydrogen in steric size (Van der Waals radius: 1.47 Å vs 1.20 Å) but mimics oxygen in electronegativity. This creates a "Janus-faced" molecule:

  • Lipophilicity: The C-F bond increases lipophilicity, making the compound reluctant to crystallize from standard aqueous-organic mixtures.

  • Lattice Instability: Weak intermolecular forces (low polarizability of fluorine) often lead to low melting points. This frequently causes Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out," before crystallization can occur.[1][2]

This guide provides the logic, protocols, and troubleshooting steps to overcome these thermodynamic hurdles.

Module 1: Solvent Selection Logic

Q: Which solvent system should I start with?

A: Do not rely on random screening. Use the "Polarity-Stacking Balance" approach. Fluorinated aminobenzonitriles possess a push-pull electronic system (Amino donor + Cyano/Fluoro acceptors), making them highly polarizable but often poorly soluble in water.

Primary Recommendation: The Ethanol/Water System

For most mono- and di-fluorinated aminobenzonitriles, Ethanol (EtOH) and Water is the baseline binary system.

  • Mechanism: The amino group H-bonds with EtOH. Water acts as the anti-solvent to drive lattice formation.

  • Why it works: It balances the dissolution of the polar cyano group while forcing the hydrophobic fluorinated ring to pack.

Secondary Recommendation: Toluene (The "Polishing" Solvent)

If your impurity profile includes non-polar regioisomers or starting materials (e.g., fluorinated benzenes without the amino group), Toluene is superior.

  • Mechanism:

    
     stacking interactions between toluene and the electron-deficient fluorinated ring.
    
Solvent Compatibility Matrix
Solvent SystemSuitabilityContext / Mechanism
Ethanol / Water High Best Starting Point. Excellent for removing inorganic salts and highly polar byproducts.
Toluene / Heptane High Best for Purity. Excellent for rejecting non-polar regioisomers. Toluene engages in specific

-stacking with the fluoro-aromatic ring.
IPA / Water Moderate Use if Ethanol yields solvates. IPA is bulkier and less likely to include in the crystal lattice.
DCM / Hexane Low Avoid. Rapid evaporation of DCM often leads to amorphous skins or oils.
Methanol Risky High solubility often requires excessive cooling, triggering rapid oiling out rather than nucleation.[3]

Module 2: Troubleshooting "Oiling Out" (LLPS)

Q: My product separates as a yellow oil instead of crystals. How do I fix this?

A: Oiling out occurs when the Melting Point (MP) of the solvated product is lower than the boiling point of the solvent mixture. This is a metastable liquid phase. You must bridge the gap between the oiling temperature and the crystallization temperature.

The Remediation Protocol
  • Re-dissolve: Return the mixture to a boil. Add just enough "Good Solvent" (e.g., Ethanol) to dissolve the oil droplets.

  • The "Cloud Point" Technique: Add the anti-solvent (Water) dropwise only until a faint turbidity persists, then add one drop of Ethanol to clear it.

  • Seeding (Critical): Cool to slightly below the saturation temperature (approx. 40-50°C) and add seed crystals.

  • Agitation: Maintain slow, consistent stirring. Fast stirring promotes oiling by inducing shear nucleation of the unstable liquid phase.

Visual Workflow: Oiling Out Remediation

OilingOutFix Start Problem: Product Oils Out (Liquid-Liquid Phase Separation) Step1 1. Re-heat to Reflux (Dissolve Oil) Start->Step1 Check1 Is it fully dissolved? Step1->Check1 Action1 Add more Primary Solvent (e.g., Ethanol) Check1->Action1 No Step2 2. Cool to ~10°C above expected oiling point Check1->Step2 Yes Action1->Check1 Step3 3. ADD SEED CRYSTALS (Critical Step) Step2->Step3 Step4 4. Slow Cool (1°C/min) with gentle stirring Step3->Step4 Result Success: Crystalline Solid Step4->Result

Figure 1: Decision tree for remediating Liquid-Liquid Phase Separation (Oiling Out).

Module 3: Experimental Protocol (Regioisomer Purification)

Scenario: You have synthesized 4-amino-2-fluorobenzonitrile, but it contains 5-10% of the 2-amino-4-fluoro isomer. Objective: Purify using lattice energy differences.

Step-by-Step Procedure
  • Dissolution:

    • Place 10g of crude solid in a 250mL Erlenmeyer flask.

    • Add Toluene (approx. 3-5 mL per gram of solid).

    • Heat to reflux (110°C). If solid remains, add Toluene in 1mL increments until dissolved.

  • Hot Filtration (Mandatory):

    • Fluorinated anilines often contain insoluble inorganic fluorides (e.g., KF, NaF) from the nucleophilic substitution step.

    • Filter the hot solution through a pre-warmed glass frit or fluted filter paper to remove these "nucleation sites" that cause premature precipitation.

  • Controlled Cooling:

    • Allow the filtrate to cool to room temperature undisturbed on a cork ring.

    • Note: Do not use an ice bath immediately. Rapid cooling will trap the regioisomer.

  • Anti-Solvent Addition (Optional but recommended for yield):

    • Once at room temperature, if yield is low, add Heptane dropwise until turbidity appears.

    • Cool to 0-4°C for 2 hours.

  • Isolation:

    • Filter vacuum.[3][4] Wash the cake with cold Toluene/Heptane (1:1 mixture).

    • Why: The impurity (2-amino-4-fluoro isomer) generally has higher solubility in the mother liquor due to different dipole vector alignment in the crystal lattice.

Module 4: FAQs

Q: Why does my solid turn brown during recrystallization?

A: Aminobenzonitriles are oxidation-sensitive.

  • Cause: Atmospheric oxidation of the amino group, forming azo-linkages or quinoid impurities.

  • Fix: Add a pinch of Sodium Hydrosulfite (Na2S2O4) or activated charcoal to the hot solution during the dissolution step, then hot filter. Perform the recrystallization under a Nitrogen blanket if possible.

Q: I obtained a "fluffy" solid that is difficult to filter. Why?

A: You likely formed a solvate or cooled too quickly (dendritic growth).

  • Fix: Re-heat the mixture to reflux and perform a Ostwald Ripening cycle (cycle temperature between reflux and 50°C three times). This consumes small, fluffy crystals and grows larger, filterable prisms.

References

  • Google Patents. (2006). CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile.[5][6] Retrieved from

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization - Causes and Fixes. Retrieved from [Link][3]

  • PubChem. (2025).[7] 4-Fluoroaniline Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

Preventing oxidation of 5-Amino-2,4-difluorobenzonitrile during storage

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers working with 5-Amino-2,4-difluorobenzonitrile . It is structured to move from immediate "triage" (storage requirements) to deep technical "diagnostics" (degradation mechanisms) and "recovery" (purification).

Subject: Storage Stability & Oxidation Prevention CAS Registry Number: 2089258-01-3 (Free Base/HCl analogues) Chemical Class: Polyfluorinated Aniline / Benzonitrile Derivative

Executive Summary: The "Golden Rules" of Storage

If you have just received this compound, follow these three directives immediately to prevent degradation.

ParameterSpecificationTechnical Rationale
Temperature 2°C to 8°C (Refrigerated)Lowers the kinetic energy available for the activation of auto-oxidation pathways.
Atmosphere Inert Gas (Argon or N₂)Displaces atmospheric oxygen, the primary reagent in the radical cation oxidation mechanism.
Light Amber/Foil-Wrapped Prevents photo-excitation of the aniline moiety, which accelerates radical formation.

Critical Note: The appearance of a pink or brown hue indicates the onset of oxidation (formation of azo/azoxy species). While visually alarming, this often represents <1% chemical impurity due to the high extinction coefficient of the oxidation byproducts.

Module 1: The Science of Degradation

To prevent oxidation, one must understand the mechanism. 5-Amino-2,4-difluorobenzonitrile contains an amino group (-NH₂) at the 5-position. Despite the electron-withdrawing nature of the nitrile (CN) and fluorine (F) groups, the amino group remains susceptible to Single Electron Transfer (SET) oxidation.

The Mechanism of "Pinking"

The "pinking" effect is caused by the formation of conjugated impurities (diazo linkages) which absorb visible light strongly.

OxidationMechanism cluster_legend Pathway Key Start 5-Amino-2,4-difluorobenzonitrile (Colorless Solid) Radical Anilinium Radical Cation (Reactive Intermediate) Start->Radical Light/O2 (SET) Dimer Hydrazine/Azo Dimers (Pink/Brown Impurity) Radical->Dimer Coupling Quinone Quinone Imine (Degradation Product) Radical->Quinone Oxidation key1 Red Arrow = Oxidation Event

Figure 1: The auto-oxidation pathway of electron-deficient anilines. The transition from the colorless starting material to the colored dimer is catalyzed by light and oxygen.

Why this molecule? In 5-Amino-2,4-difluorobenzonitrile, the amino group is meta to the nitrile group. Unlike para-isomers where the lone pair is strongly delocalized into the nitrile (resonance stabilization), the meta-amino lone pair is less stabilized. This makes it kinetically more accessible for radical oxidation compared to its 4-amino isomer, necessitating stricter storage controls.

Module 2: Standard Operating Procedures (SOPs)

Protocol A: Inert Gas Blanketing (The "Argon Cushion")

Objective: Replace headspace air with inert gas to halt oxidative coupling.

  • Preparation: Secure a source of dry Argon (Ar) or Nitrogen (N₂). Note: Argon is preferred as it is heavier than air and forms a more stable "blanket" over the solid.

  • Purge: Insert a long-needle syringe or glass pipette connected to the gas line into the storage vial.

  • Flow: Open the gas flow gently (low PSI) to avoid blowing the powder. Allow to flow for 15–30 seconds.

  • Seal: While the gas is still flowing, withdraw the needle and immediately cap the vial.

  • Secondary Seal: Wrap the cap junction with Parafilm® or Teflon tape to prevent gas exchange during refrigeration.

Protocol B: Recrystallization (Recovery of Oxidized Material)

If your compound has turned brown/pink, use this protocol to restore purity. Pre-requisite: Verify purity via LC-MS. If purity is >98% but color is off, a simple carbon wash may suffice. If <95%, recrystallize.

Solvent System: Toluene/Heptane (Preferred) or Ethanol/Water.

  • Dissolution: Dissolve the crude solid in the minimum amount of hot Toluene (approx. 60-70°C).

  • Decolorization: If the solution is dark, add activated charcoal (1-2% by weight), stir for 5 mins, and filter hot through a Celite pad.

  • Precipitation: Slowly add Heptane (anti-solvent) to the hot filtrate until slight turbidity persists.

  • Cooling: Allow the solution to cool to room temperature slowly, then move to 4°C.

  • Filtration: Collect crystals via vacuum filtration and wash with cold Heptane.

Troubleshooting & FAQs

Q1: My sample arrived at room temperature. Is it degraded?

Answer: Likely not. The compound is stable for short durations (days) at ambient temperature if sealed. The degradation is cumulative.

  • Action: Check physical appearance. If white/off-white, store immediately at 2-8°C. If pink, perform a melting point check (Target: ~92-97°C for similar isomers; verify specific CoA).

Q2: The SDS says "Store under Inert Gas," but I don't have a glovebox.

Answer: A glovebox is ideal but not mandatory.

  • Workaround: Use the "Argon Cushion" method (Protocol A) described above using a gas cylinder and a balloon/syringe setup. Alternatively, store the small vial inside a larger jar containing a packet of oxygen scavenger (e.g., AnaeroGen™ sachets) and desiccant.

Q3: Can I store it in DMSO or Methanol stock solutions?

Answer: Avoid long-term storage in solution.

  • Reasoning: Dissolved oxygen in solvents accelerates oxidation significantly compared to the solid state.

  • If necessary: Degas the solvent thoroughly (sparge with Argon for 20 mins) before dissolving, and store aliquots at -20°C or -80°C. Use stocks within 30 days.

Q4: Why is the "Meta" (5-amino) position significant for stability?

Answer: Electronic effects dictate stability.

  • 4-Amino (Para): The amine lone pair donates into the ring and is accepted by the nitrile (Resonance). This "locks" the electrons, making them less available for oxidation.

  • 5-Amino (Meta): Resonance is not possible between the amine and nitrile. The amine retains more electron density, making it more nucleophilic and more prone to losing an electron to form a radical cation (the first step of oxidation).

Decision Tree: Storage Logic

StorageLogic Start Receive 5-Amino-2,4-difluorobenzonitrile CheckColor Check Appearance Start->CheckColor IsWhite White / Off-White CheckColor->IsWhite IsPink Pink / Brown CheckColor->IsPink Storage Apply Protocol A (Inert Gas + 2-8°C) IsWhite->Storage PurityCheck Check Purity (LC-MS/NMR) IsPink->PurityCheck HighPurity >98% Purity (Color is superficial) PurityCheck->HighPurity High Purity LowPurity <95% Purity PurityCheck->LowPurity Degraded HighPurity->Storage Recryst Perform Protocol B (Recrystallization) LowPurity->Recryst Recryst->Storage

Figure 2: Logical workflow for assessing and storing incoming material.

References

  • Leyva, E., et al. (2004). Chemical oxidation of fluoroanilines to fluoroazobenzenes. Ingenta Connect. Retrieved from [Link]

Troubleshooting low yields in 5-Amino-2,4-difluorobenzonitrile coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Module. Current Topic: Troubleshooting Low Yields in C-N Bond Formations involving 5-Amino-2,4-difluorobenzonitrile. Ticket ID: CAS-3939-09-1-SUPPORT[1]

Executive Summary: The "Push-Pull" Trap

If you are experiencing low yields (<40%) or complex mixtures when coupling 5-Amino-2,4-difluorobenzonitrile , you are likely falling into a specific reactivity trap.[1]

This molecule presents a paradox:

  • Deactivated Nucleophile: The amino group (-NH

    
    ) is electronically deactivated by the electron-withdrawing nitrile (-CN) and fluorine atoms, making it a poor nucleophile for standard amide couplings or S
    
    
    
    2 reactions.[1]
  • Activated Electrophile: The same electron-withdrawing groups that deactivate the amine activate the benzene ring (specifically the C-4 position) for Nucleophilic Aromatic Substitution (S

    
    Ar).[1]
    

The Result: When you apply forcing conditions (heat, strong base) to push the sluggish amine reactivity, you often trigger the S


Ar side reaction, leading to polymerization or byproduct formation.[1]
Module 1: The Reactivity Landscape

Before optimizing conditions, you must visualize the competing pathways.[1]

ReactivityMap Substrate 5-Amino-2,4- difluorobenzonitrile Desired Path A: Desired Coupling (Buchwald/Amide) Substrate->Desired Requires High Catalyst Activity Undesired Path B: Side Reaction (SNAr at C-4) Substrate->Undesired Triggered by Strong Base/Polar Solvent NH2 Deactivated -NH2 (Poor Nucleophile) Substrate->NH2 C4 Activated C-F bond (Electrophilic Trap) Substrate->C4

Figure 1: The Reactivity Map showing the competition between the desired amine coupling and the undesired SNAr displacement of the C-4 fluorine.[1]

Module 2: Troubleshooting Buchwald-Hartwig Couplings

Symptom: Reaction turns black (Pd crash out), starting material remains, or formation of "dimer" byproducts.[1]

Root Cause Analysis
  • Ligand Mismatch: Standard ligands (PPh

    
    , dppf) cannot facilitate the reductive elimination step because the electron-deficient aniline binds too tightly to the Pd center or the resulting Pd-amido complex is too stable.[1]
    
  • Base-Mediated Decomposition: Using strong bases like NaO

    
    Bu often triggers S
    
    
    
    Ar at the C-4 position before the Pd cycle completes.[1]
Optimization Protocol
VariableRecommendationScientific Rationale
Ligand BrettPhos or

BuXPhos
These bulky, electron-rich ligands facilitate the difficult reductive elimination step common with electron-deficient anilines [1].[1]
Pre-catalyst Pd(dba)

or G3-Palladacycles
Avoid Pd(OAc)

if possible; the acetate can be difficult to displace with deactivated amines.[1]
Base Cs

CO

or K

PO

CRITICAL: Switch from NaO

Bu to weaker bases. Carbonates are strong enough to deprotonate the Pd-amine complex but weak enough to minimize S

Ar side reactions [2].[1]
Solvent Toluene or 1,4-Dioxane Avoid DMF/DMSO.[1] Polar aprotic solvents accelerate the undesired S

Ar pathway.[1]
Temperature 80°C - 100°C High temperature is needed for conversion, but strict exclusion of O

is required to prevent catalyst death.[1]
Step-by-Step Workflow
  • Degas: Sparge Toluene with Argon for 20 minutes.

  • Charge: Add Pd

    
    (dba)
    
    
    
    (2 mol%) and BrettPhos (4-6 mol%) to the vial.
  • Activate: Stir in solvent at RT for 5 mins to form the active catalyst species (color change often observed).

  • Add Reagents: Add the aryl halide (1.0 equiv), 5-Amino-2,4-difluorobenzonitrile (1.2 equiv), and Cs

    
    CO
    
    
    
    (2.0 equiv).
  • Heat: Seal and heat to 100°C. Monitor by LCMS at 2 hours.

Module 3: Troubleshooting Amide Couplings

Symptom: No reaction with carboxylic acids using EDC/HOBt or HATU; recovery of starting material.

Root Cause Analysis

The pKa of the conjugate acid of this aniline is significantly lower than typical anilines.[1] Standard coupling agents (EDC, HBTU) generate active esters that are not electrophilic enough to capture this poor nucleophile.[1]

Optimization Protocol

Method A: The "Sledgehammer" Approach (Acid Chlorides) This is the most reliable method for this specific substrate.[1]

  • Activation: Convert your carboxylic acid to the acid chloride using Oxalyl Chloride (1.2 equiv) and catalytic DMF (1 drop) in DCM. Stir 1 hour until gas evolution ceases.

  • Evaporation: Remove excess oxalyl chloride in vacuo (critical to avoid side reactions).

  • Coupling: Re-dissolve acid chloride in DCM. Add 5-Amino-2,4-difluorobenzonitrile (1.0 equiv).

  • Catalysis: Add Pyridine (3.0 equiv) and DMAP (0.1 equiv).[1]

    • Why DMAP? It forms a highly reactive N-acylpyridinium intermediate that is susceptible to attack even by deactivated anilines [3].[1]

Method B: High-Activity Coupling Agents (If Acid Sensitive) If your molecule cannot survive acid chloride generation:

  • Reagent: Use HATU or COMU .

  • Additive: HOAt (if available) is superior to HOBt for difficult couplings.[1]

  • Conditions: DMF, DIEA (3 equiv), 60°C. Note: Heating is often required.

Module 4: The "Hidden" S Ar Competition

Symptom: You observe a byproduct with M+ mass corresponding to the displacement of Fluorine (M-19+Nu).[1]

Mechanism of Failure

The C-4 fluorine is para to the nitrile (strong EWG) and ortho to the amine.[1] This position is highly activated.[1] If you use a nucleophilic base (like hydroxide or alkoxide) or a nucleophilic solvent (alcohol), it will displace the fluorine.[1]

SNAr_Risk Condition Risky Conditions: NaOtBu / DMF / alcohols Intermediate Meisenheimer Complex (Stabilized by -CN) Condition->Intermediate Nucleophilic Attack at C-4 Product Byproduct: Ether/Amine at C-4 Intermediate->Product Loss of Fluoride

Figure 2: Pathway for the undesired SNAr side reaction.[1]

Prevention Strategy:

  • Solvent Switch: Use non-polar solvents (Toluene, Xylene).[1] S

    
    Ar transition states are charged; non-polar solvents destabilize this transition state, slowing the side reaction [4].[1]
    
  • Steric Bulk: If using alkoxide bases is unavoidable, use the bulkiest possible (e.g., Potassium

    
    -amyloxide) to sterically hinder attack at the ring carbon.[1]
    
References
  • Buchwald-Hartwig Ligand Design

    • Maiti, D., et al. "Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases."[1] Chemical Science, 2011.[1]

  • Base Effects in Pd-Coupling

    • Surry, D. S., & Buchwald, S. L.[1] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.[1] (Discusses base selection to avoid side reactions).

  • DMAP Catalysis Mechanism

    • Steglich, W., & Höfle, G. "N,N-Dimethyl-4-pyridinamine, a very effective acylation catalyst."[1] Angewandte Chemie International Edition, 1969.[1]

    • [1]

  • SNAr Solvent Effects

    • Bunnett, J. F.[1] "Mechanism and reactivity in aromatic nucleophilic substitution reactions." Quarterly Reviews, Chemical Society, 1958.[1] (Foundational text on solvent polarity accelerating SNAr).

Sources

Validation & Comparative

Publish Comparison Guide: 1H NMR of 5-Amino-2,4-difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the 1H NMR spectrum of 5-Amino-2,4-difluorobenzonitrile in DMSO-d6 . It is designed for medicinal chemists and analytical scientists validating this specific intermediate, commonly used in the synthesis of kinase inhibitors (e.g., analogs of Asciminib) and fluoroquinolones.

Executive Summary

5-Amino-2,4-difluorobenzonitrile is a critical scaffold in drug discovery, leveraging the bioisosteric properties of fluorine and the reactivity of the nitrile group. Validating its structure requires distinguishing it from its metabolic precursors (e.g., 2,4-difluorobenzonitrile) and potential regioisomers (e.g., 3-amino-2,6-difluorobenzonitrile).

This guide compares the spectral performance of the target compound in DMSO-d6 versus CDCl3 , and against its non-aminated precursor, to provide a robust identification protocol.

Parameter Target Compound Primary Alternative (Precursor)
Compound 5-Amino-2,4-difluorobenzonitrile 2,4-Difluorobenzonitrile
Key Feature Amino group (

)
Aromatic Proton (H-5)
Diagnostic Signal

5.8 – 6.2 ppm (Broad Singlet)

~7.0 – 7.5 ppm (Multiplet)
H-F Coupling Distinct Triplet (H-3) & Doublet/Triplet (H-6)Complex Multiplets (H-3, H-5, H-6)
Preferred Solvent DMSO-d6 (Visualizes

)
CDCl

(Often obscures

)
Experimental Protocol

To ensure reproducibility and accurate coupling constant (


) measurement, follow this self-validating protocol.

Materials:

  • Analyte: >5 mg 5-Amino-2,4-difluorobenzonitrile (High Purity).

  • Solvent: DMSO-d6 (99.9 atom % D) with 0.03% TMS (Tetramethylsilane) as internal standard.

  • Instrument: 400 MHz (minimum) NMR Spectrometer.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5–10 mg of the solid in 0.6 mL of DMSO-d6. Ensure complete dissolution; the amino group can form intermolecular hydrogen bonds, so vortexing is recommended.

  • Acquisition Parameters:

    • Pulse Angle: 30° or 45° (to prevent saturation of the amino signal).

    • Relaxation Delay (D1): Set to

      
       2.0 seconds. The quaternary carbons adjacent to fluorines affect relaxation times; a longer delay ensures quantitative integration of aromatic protons.
      
    • Scans: 16–64 scans (sufficient for >5 mg sample).

  • Processing:

    • Reference the spectrum to the residual DMSO pentet at 2.50 ppm .

    • Apply an exponential window function (LB = 0.3 Hz) to resolve fine Fluorine coupling.

Spectral Analysis & Assignment (DMSO-d6)

The presence of two fluorine atoms creates distinct splitting patterns due to Heteronuclear Spin-Spin Coupling (


).
A. The Amino Group (

)
  • Shift:

    
     5.80 – 6.20 ppm  (Broad Singlet, 2H).
    
  • Behavior: In DMSO-d6, the exchange rate of amino protons is slowed, making them visible as a distinct broad peak. In CDCl

    
    , this peak often broadens into the baseline or shifts upfield, making quantification unreliable.
    
  • Validation: Add 1 drop of

    
     and shake. This peak will disappear (Deuterium exchange), confirming it is 
    
    
    
    and not an impurity.
B. Aromatic Region (

6.5 – 8.0 ppm)

The aromatic protons (H-3 and H-6) are split by the fluorine atoms (


, Spin 1/2).

1. Proton H-3 (Between two Fluorines)

  • Position: C-3 (Ortho to F-2 and F-4).

  • Shift:

    
     7.50 – 7.70 ppm .
    
  • Multiplicity: Triplet (Apparent).

  • Mechanism: H-3 couples to both F-2 and F-4 with similar ortho-coupling constants (

    
    ). This results in a pseudo-triplet (
    
    
    
    ).
  • Assignment Logic: This is the most deshielded proton due to the inductive effect of the two flanking fluorines and the nitrile group.

2. Proton H-6 (Adjacent to Amino and Nitrile)

  • Position: C-6 (Ortho to

    
    , Ortho to 
    
    
    
    ).
  • Shift:

    
     6.80 – 7.10 ppm .
    
  • Multiplicity: Doublet of Doublets (dd) or Triplet (t) .

  • Mechanism: H-6 is meta to both F-2 and F-4. Meta-coupling (

    
    ) is typically 6–8 Hz. The shielding effect of the ortho-amino group pushes this peak upfield relative to H-3.
    
Summary Table: Chemical Shifts in DMSO-d6
PositionGroupShift (

ppm)
MultiplicityIntegrationCoupling (

)
5

5.90 (approx)Broad Singlet2HN/A
6 Ar-H7.05 (approx)dd or t1H

3 Ar-H7.65 (approx)Triplet1H

Solvent DMSO2.50Pentet--
Water

3.33Broad Singlet--
Comparative Analysis: Product vs. Alternatives
Comparison 1: Solvent Selection (DMSO-d6 vs. CDCl3)
  • DMSO-d6 (Recommended): The high polarity and hydrogen-bonding capability of DMSO stabilize the amine protons. This allows for accurate integration (2:1 ratio with aromatic protons), confirming the successful reduction of a nitro-precursor or substitution reaction.

  • CDCl3 (Alternative): In chloroform, the amine protons undergo rapid exchange and often appear as a flattened hump at

    
     3.5–4.5 ppm. Use CDCl3 only if checking for non-polar impurities. 
    
Comparison 2: Structural Validation vs. Precursor (2,4-Difluorobenzonitrile)

In synthesis, this compound is often made by nitration of 2,4-difluorobenzonitrile followed by reduction, or by amination.

  • Precursor Spectrum (2,4-Difluorobenzonitrile): Contains 3 aromatic protons . You will see a signal for H-5 (typically a multiplet around 7.2–7.5 ppm).

  • Product Spectrum: Contains 2 aromatic protons . The H-5 signal disappears and is replaced by the upfield

    
     singlet.
    
  • Regioisomer Check (3-Amino-2,6-difluorobenzonitrile): If the amino group were at position 3, the symmetry would likely produce two doublets for the remaining protons (H-4, H-5) rather than the distinct Triplet (H-3) / Triplet (H-6) pattern seen in the 5-amino isomer.

Structural Assignment Workflow (Graphviz)

The following diagram outlines the logical decision tree for validating the 5-Amino-2,4-difluorobenzonitrile structure using 1H NMR.

NMR_Assignment Start Acquire 1H NMR (DMSO-d6) Check_NH2 Check 5.0 - 6.5 ppm Is there a Broad Singlet (2H)? Start->Check_NH2 Check_Ar Analyze Aromatic Region (6.5 - 8.0 ppm) Check_NH2->Check_Ar Yes Precursor_Flag Suspect Precursor (Nitro or Non-aminated) Check_NH2->Precursor_Flag No H3_Analysis Identify H-3 (~7.6 ppm) Is it a Triplet (J ~10Hz)? Check_Ar->H3_Analysis H6_Analysis Identify H-6 (~7.0 ppm) Is it a dd/t (J ~7Hz)? H3_Analysis->H6_Analysis Yes (Sandwiched by F) Isomer_Flag Suspect Regioisomer (e.g., 3-Amino-2,6-difluoro) H3_Analysis->Isomer_Flag No (Pattern Mismatch) H6_Analysis->Isomer_Flag No Conf_Structure CONFIRMED STRUCTURE 5-Amino-2,4-difluorobenzonitrile H6_Analysis->Conf_Structure Yes (Meta-F Coupling)

Figure 1: Logical workflow for the structural verification of 5-Amino-2,4-difluorobenzonitrile via 1H NMR.

References
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • Sigma-Aldrich. (n.d.). 2,4-Difluorobenzonitrile Product & Spectral Data. Merck KGaA. Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 24856006, 2,4-Difluorobenzonitrile. PubChem. Link

  • Reich, H. J. (2024). Proton NMR Data: Chemical Shifts and Coupling Constants. University of Wisconsin-Madison. Link

Sources

Comparative Guide: Analytical Profiling of 5-Amino-2,4-difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the LC-MS characterization of 5-Amino-2,4-difluorobenzonitrile , focusing on the detection of the m/z 155.0 [M+H]⁺ ion. It compares this targeted LC-MS approach against standard alternatives (HPLC-UV and GC-MS) to assist researchers in selecting the optimal method for drug development workflows.

Executive Summary

5-Amino-2,4-difluorobenzonitrile (CAS: 140673-67-4 / Derivatives) is a critical fluorinated building block in the synthesis of quinolone antibiotics and kinase inhibitors. While HPLC-UV is the industry standard for raw material assay, LC-MS (ESI+) monitoring the m/z 155.0 signal offers superior specificity for trace impurity analysis and pharmacokinetic profiling.

  • Target Signal: m/z 155.0 [M+H]⁺

  • Ionization Mechanism: Protonation of the primary amine (-NH₂) under Electrospray Ionization (ESI).

  • Primary Advantage: Distinguishes the target from non-ionizable impurities (e.g., defluorinated byproducts) that may co-elute in UV methods.

Technical Analysis: The m/z 155.0 Signal

The detection of m/z 155.0 is driven by the basicity of the amino group in the presence of an acidic mobile phase.

Mechanism of Ionization[1][2][3]
  • Solution Chemistry: In a mobile phase containing 0.1% Formic Acid (pH ~2.7), the amino group (-NH₂) accepts a proton to form -NH₃⁺. The electron-withdrawing fluorine atoms reduce the pKa slightly but do not prevent protonation.

  • ESI Process: The positively charged molecule is ejected from the Taylor cone.[1]

  • Mass Filtration: The quadrupole filters for m/z 155.1 (Exact Mass: 155.04 Da), rejecting solvent background.

Structural Verification
  • Formula: C₇H₄F₂N₂

  • Exact Mass: 154.03 Da

  • [M+H]⁺ Calculation:

    
    .
    
  • Isotopic Pattern: A dominant peak at 155.0, with a small M+1 peak at ~156.0 (due to ¹³C natural abundance).

Comparative Analysis: LC-MS vs. Alternatives

This section objectively compares LC-MS against HPLC-UV (Diode Array) and GC-MS.

Performance Matrix
FeatureLC-MS (Target) HPLC-UV (Alternative 1) GC-MS (Alternative 2)
Primary Signal m/z 155.0 [M+H]⁺Absorbance @ 254 nmm/z 154 (M⁺•)
Sensitivity High (pg/mL range)Moderate (µg/mL range)High (ng/mL range)
Specificity Excellent (Mass selective)Low (Relies on Retention Time)Good (Fingerprint fragmentation)
Sample Prep Minimal (Dilute & Shoot)MinimalModerate (Derivatization often required)
Suitability Trace impurities, PK studiesPurity Assay (>98%), QCVolatile impurities, Residual solvents
Limitations Matrix effects (Ion suppression)Co-eluting peaks invisibleThermal degradation of amine
Decision Logic[4]
  • Choose LC-MS when: You need to identify specific degradants or analyze biological matrices (plasma/urine) where UV interference is high.

  • Choose HPLC-UV when: You are performing routine Quality Control (QC) on raw materials and need a cost-effective purity percentage.

  • Choose GC-MS when: You are screening for volatile organic impurities (VOIs) or if the compound is part of a mixture of non-polar intermediates.

Experimental Protocol: Optimized LC-MS Method

This protocol is designed to maximize the intensity of the m/z 155.0 signal while separating potential isomers (e.g., 3-amino-2,6-difluoro analogs).

A. Reagents & Materials[4][5][6][7][8]
  • Solvent A: LC-MS Grade Water + 0.1% Formic Acid.

  • Solvent B: LC-MS Grade Acetonitrile (ACN) + 0.1% Formic Acid.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8 µm).

  • Standard: 5-Amino-2,4-difluorobenzonitrile reference standard (>98%).

B. Instrument Parameters (Agilent/Waters Q-TOF or Triple Quad)
ParameterSettingRationale
Ionization Mode ESI Positive (+)Targets the basic amine for [M+H]⁺.
Capillary Voltage 3.5 kVOptimal for stable Taylor cone formation.
Drying Gas Temp 350°CEnsures efficient desolvation of the nitrile.
Fragmentor 100 VPrevents in-source fragmentation of the ring.
Scan Range m/z 100 – 400Covers parent ion and potential dimers [2M+H]⁺.
C. Chromatographic Gradient[7]
Time (min)% A (Water)% B (ACN)Flow Rate (mL/min)
0.009550.4
1.009550.4
6.005950.4
8.005950.4
8.109550.4
10.009550.4

Note: The initial hold (0-1 min) diverts polar salts to waste. The gradient ramp (1-6 min) separates the target (typically eluting ~4.5 min) from hydrophobic impurities.

Visualization: Analytical Workflow & Mechanism[3][4][9]

Diagram 1: Analytical Decision Pathway

This diagram illustrates the logical flow for selecting the correct analytical technique based on the research stage.

AnalyticalDecision Start Sample: 5-Amino-2,4-difluorobenzonitrile Goal Define Analytical Goal Start->Goal QC Routine Purity / Assay Goal->QC High Conc. Trace Trace Impurity / Metabolite ID Goal->Trace Low Conc. Volatile Residual Solvent / Volatiles Goal->Volatile Process Safety UV HPLC-UV (254 nm) Robust, Quantitation QC->UV Standard LCMS LC-MS (ESI+) m/z 155.0 [M+H]+ Trace->LCMS High Sensitivity GCMS GC-MS (EI) m/z 154 M+. Volatile->GCMS Gas Phase

Caption: Decision matrix for selecting LC-MS versus UV or GC techniques based on sensitivity and application requirements.

Diagram 2: ESI+ Ionization Mechanism

This diagram details how the neutral molecule converts to the detected m/z 155.0 ion.

ESIMechanism cluster_0 Liquid Phase (pH 2.7) cluster_1 Gas Phase (MS Source) Neutral Neutral Molecule (MW 154) Protonated Protonated Species [M+H]+ Neutral->Protonated + H+ (Formic Acid) Droplet Charged Droplet (Coulomb Fission) Protonated->Droplet Electrospray Ion Detected Ion m/z 155.0 Droplet->Ion Desolvation

Caption: Step-by-step ionization pathway from neutral solution to gas-phase detection of the [M+H]+ ion.

Troubleshooting & Validation

To ensure "Trustworthiness" (Part 2 of requirements), the following validation steps are mandatory:

  • Blank Injection: Always inject a solvent blank (Water/ACN) before the sample. If a peak appears at m/z 155.0, check for carryover or contamination from the injector needle.

  • Isomer Check: If multiple peaks appear with m/z 155.0, you likely have regioisomers (e.g., 4-amino-2,3-difluoro...). Use the gradient in Section 4.C to resolve them; isomers typically have slightly different retention times due to dipole moment variations.

  • Signal-to-Noise: For trace analysis, ensure S/N > 10 for the Limit of Quantitation (LOQ).

References

  • PubChem. 4-Amino-3,5-difluorobenzonitrile (Compound Summary). National Library of Medicine. Available at: [Link]

  • Ho, C.S., et al. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Clin Biochem Rev. Available at: [Link]

Sources

Comparative Spectroscopic Guide: Nitrile Characterization in 5-Amino-2,4-difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of fluorinated kinase inhibitors and quinolone antibiotics, 5-Amino-2,4-difluorobenzonitrile serves as a critical "pivot" intermediate. The nitrile group (-C≡N) is the primary spectroscopic handle for monitoring reaction progress—specifically its hydrolysis to an amide or acid, or its reduction to an amine.

This guide provides a technical analysis of the nitrile absorption peak, predicting its specific shift based on electronic substituent effects, and compares FT-IR efficacy against Raman spectroscopy for this specific fluorinated aromatic matrix.

Part 1: The Spectroscopic Signature

The Target Peak: ~2238 – 2248 cm⁻¹

While unsubstituted benzonitrile absorbs at 2228 cm⁻¹ , the introduction of fluorine and amino groups in the 2, 4, and 5 positions alters the bond force constant (


). For 5-Amino-2,4-difluorobenzonitrile, the nitrile stretching vibration (

) is predicted to undergo a hypsochromic (blue) shift to the 2238–2248 cm⁻¹ region.
Mechanistic Causality (Why the Shift Occurs)

The shift is governed by the interplay of Inductive (-I) and Resonance (+R) effects.

  • Ortho/Para-Fluorine Effect (Strong Blue Shift):

    • The fluorine atoms at positions 2 and 4 are strongly electronegative. Through the Inductive Effect (-I) , they withdraw electron density from the benzene ring and the adjacent C-C bond connecting the nitrile.

    • This withdrawal increases the bond order of the C≡N triple bond, stiffening the "spring" (increasing force constant

      
      ). According to Hooke's Law (
      
      
      
      ), this increases the wavenumber.
    • Note: The Ortho-Fluorine (C2) exerts a particularly strong field effect, often shifting nitriles by +10 to +15 cm⁻¹.

  • Meta-Amino Effect (Minimal Red Shift):

    • The amino group (-NH₂) is a strong Resonance Donor (+R). Typically, donors weaken the C≡N bond (lowering the frequency) by populating antibonding orbitals via conjugation.

    • However , in this molecule, the amino group is at the 5-position (meta to the nitrile). Resonance effects are not effectively transmitted across meta positions. Therefore, the amino group cannot effectively donate electrons to the nitrile to counteract the fluorine's withdrawal.

Visualization: Electronic Push-Pull Diagram

The following diagram illustrates the vector forces affecting the Nitrile bond strength.

ElectronicEffects cluster_legend Legend CN Nitrile Group (-C≡N) Target Vibration Result Net Result: Blue Shift to ~2242 cm⁻¹ CN->Result Sum of Forces F2 2-Fluoro (Ortho) Strong -I Effect (Stiffens Bond) F2->CN Inductive Withdrawal F4 4-Fluoro (Para) -I / +R Effects (Net Withdrawal) F4->CN Inductive Withdrawal NH2 5-Amino (Meta) +R Blocked by Geometry (Minimal Impact) NH2->CN Weak Electronic Coupling key Red = Electron Withdrawing (Blue Shift) Yellow = Electron Donating (Red Shift) Green = Final Spectral Position

Figure 1: Vector analysis of substituent effects on the Nitrile bond force constant. The dominance of Fluorine inductive effects drives the frequency upward.

Part 2: Comparative Analysis

Comparison A: Structural Analogs

To validate the target peak, we compare it against established standards. The shift magnitude is diagnostic for the purity of the fluorination pattern.

CompoundStructure

(cm⁻¹)
Shift Mechanism
Benzonitrile Unsubstituted2228 (Strong)Baseline Reference
4-Fluorobenzonitrile Para-F2238Inductive withdrawal (-I) > Resonance (+R)
2,4-Difluorobenzonitrile Ortho/Para-F2245Additive -I effect from Ortho-F
5-Amino-2,4-difluorobenzonitrile Target 2238 – 2248 Amino group (meta) slightly dampens the ring electronics but F-effect dominates.
Benzamide Analog Hydrolysis ProductN/A (Peak Disappears)Replaced by Amide I/II bands (1650–1690 cm⁻¹)
Comparison B: Analytical Modalities (FT-IR vs. Raman)

For fluorinated aromatics, the choice of instrument affects sensitivity.

FeatureFT-IR (ATR) Raman Spectroscopy
Physical Principle Dipole Moment ChangePolarizability Change
Nitrile Signal Medium-Strong. The -C≡N bond is polar, but the symmetry of the benzene ring can sometimes dampen intensity.Very Strong. The

-cloud of the triple bond is highly polarizable. Distinct "silent region" peak.
Interference Water/Solvent (OH peaks) can broaden baseline.Fluorescence from impurities (common in amino-aromatics) can mask the signal.
Sample Prep Minimal (ATR).None (Through glass/vial).
Verdict Preferred for QC. Standard, robust, and cost-effective.Preferred for In-Situ Monitoring. Best for reaction kinetics in aqueous media.

Part 3: Experimental Protocol (Self-Validating)

Objective: Reliable detection of the nitrile peak for purity assessment.

Method: Attenuated Total Reflectance (ATR) FT-IR

Rationale: ATR eliminates KBr pellet inconsistencies and prevents moisture absorption which can obscure the fingerprint region.

Equipment:

  • FT-IR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).

  • Crystal: Diamond or ZnSe (Diamond preferred for hardness).

Workflow:

  • Background Scan: Clean crystal with isopropanol. Collect background (air) scan (32 scans, 4 cm⁻¹ resolution). Validation: Ensure CO₂ doublet (2350 cm⁻¹) is minimized.

  • Sample Loading: Place ~5 mg of solid 5-Amino-2,4-difluorobenzonitrile on the crystal.

  • Compression: Apply pressure using the anvil until the force gauge indicates optimal contact. Note: Poor contact yields noisy spectra.

  • Acquisition: Scan sample (32 scans, 4 cm⁻¹ resolution).

  • Processing: Apply "ATR Correction" (if quantitative comparison to transmission library is needed) and "Baseline Correction."

Diagnostic Workflow Diagram

Protocol Start Start Analysis Prep Sample Prep: Diamond ATR Start->Prep Scan Acquisition: 4000-400 cm⁻¹ 32 Scans Prep->Scan Check Check 2200-2300 cm⁻¹ Region Scan->Check Decision Peak Detected? Check->Decision Yes Verify Position: 2238-2248 cm⁻¹ Decision->Yes Signal Present No Troubleshoot Decision->No Impurity Check for Amide: Peaks at 1680 cm⁻¹? No->Impurity Impurity->Prep Re-clean/Resample

Figure 2: Decision logic for validating the nitrile spectral signature.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (General reference for substituent effects on nitrile absorption).
  • NIST Chemistry WebBook. Benzonitrile Infrared Spectrum. National Institute of Standards and Technology. Available at: [Link]

  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. Wiley.[1][2] (Authoritative source for F-substituted nitrile shifts).

  • Choi, S., et al. (2021).[2] "Substituent Effects on the Vibrational Properties of the CN Stretch Mode of Aromatic Nitriles." Chemistry - An Asian Journal.[1][2] Available at: [Link]

Sources

A Comparative Guide to the Reactivity of 5-Amino-2,4-difluorobenzonitrile and 4-Amino-2,5-difluorobenzonitrile in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of medicinal chemistry and materials science, the nuanced reactivity of functionalized aromatic building blocks is of paramount importance. The strategic placement of substituents on an aromatic ring can profoundly influence its susceptibility to further chemical modification, thereby dictating its utility in the synthesis of complex target molecules. This guide provides an in-depth comparison of the reactivity of two isomeric aminodifluorobenzonitriles: 5-amino-2,4-difluorobenzonitrile and 4-amino-2,5-difluorobenzonitrile, with a focus on their behavior in nucleophilic aromatic substitution (SNAr) reactions.

The differential reactivity of these isomers is a critical consideration for synthetic chemists. A thorough understanding of the electronic and steric factors governing the displacement of their fluorine substituents allows for the rational design of synthetic routes and the selective functionalization of these versatile scaffolds. This guide will delve into the mechanistic underpinnings of their reactivity, propose a robust experimental protocol for a head-to-head comparison, and present the expected outcomes based on established principles of physical organic chemistry.

The Decisive Influence of Substituent Positioning on SNAr Reactivity

Nucleophilic aromatic substitution is a cornerstone of modern organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on electron-deficient aromatic rings. The reaction typically proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The rate of an SNAr reaction is highly sensitive to the electronic properties of the substituents on the aromatic ring.

The aminodifluorobenzonitrile isomers possess a powerful electron-withdrawing nitrile group (-CN) and two electronegative fluorine atoms, which activate the aromatic ring towards nucleophilic attack. However, they also feature an amino group (-NH₂), a potent electron-donating group, which generally deactivates the ring towards nucleophiles. The ultimate reactivity of each fluorine atom is a consequence of the intricate interplay between these opposing electronic effects, dictated by their relative positions.

In 5-amino-2,4-difluorobenzonitrile , the activating nitrile group is para to the fluorine at C-4 and meta to the fluorine at C-2. The deactivating amino group is ortho to the fluorine at C-4 and meta to the fluorine at C-2.

Conversely, in 4-amino-2,5-difluorobenzonitrile , the activating nitrile group is meta to both fluorine atoms at C-2 and C-5. The deactivating amino group is ortho to the fluorine at C-5 and meta to the fluorine at C-2.

Based on these substituent patterns, a reasoned prediction of their relative reactivity can be made:

  • 5-Amino-2,4-difluorobenzonitrile: The fluorine at the C-4 position is expected to be significantly more reactive towards nucleophilic attack. This is because it is positioned para to the strongly electron-withdrawing nitrile group, which can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance. Although the amino group is in an ortho position, which is electronically deactivating, the powerful activating effect of the para-cyano group is anticipated to dominate. The fluorine at the C-2 position is expected to be less reactive due to the lack of direct resonance stabilization from the cyano group.

  • 4-Amino-2,5-difluorobenzonitrile: Both fluorine atoms in this isomer are expected to be considerably less reactive than the C-4 fluorine of the 5-amino isomer. The nitrile group is meta to both fluorines, meaning it can only exert a weaker, inductive electron-withdrawing effect. The amino group is ortho to the C-5 fluorine, further deactivating this position. The C-2 fluorine is also deactivated by the meta amino group. Consequently, harsher reaction conditions would likely be required to achieve substitution on this isomer.

This differential reactivity is a powerful tool for selective synthesis. For instance, a medicinal chemist might choose 5-amino-2,4-difluorobenzonitrile to selectively introduce a pharmacophore at the C-4 position while leaving the C-2 fluorine available for subsequent transformations.

Visualizing the Mechanistic Rationale

To further elucidate the electronic factors at play, the following diagram illustrates the key resonance structures of the Meisenheimer intermediates formed upon nucleophilic attack at the most reactive fluorine of each isomer.

cluster_0 5-Amino-2,4-difluorobenzonitrile (Attack at C-4) cluster_1 4-Amino-2,5-difluorobenzonitrile (Attack at C-5) A1 Nucleophile attacks C-4 B1 Formation of Meisenheimer Complex A1->B1 C1 Resonance Stabilization by para-CN group B1->C1 Key Stabilizing Factor D1 Elimination of Fluoride C1->D1 E1 Product Formation D1->E1 A2 Nucleophile attacks C-5 B2 Formation of Meisenheimer Complex A2->B2 C2 Limited Resonance Stabilization (meta-CN) B2->C2 Reduced Stabilization D2 Slower Elimination of Fluoride C2->D2 E2 Slower Product Formation D2->E2 G prep Reaction Preparation - Equimolar amounts of isomers - Nucleophile and base in DMSO - Add internal standard sampling Reaction Monitoring - Maintain constant temperature - Withdraw aliquots at set time intervals prep->sampling Start Reaction quench Quenching - Dilute aliquot in cold CDCl3 sampling->quench nmr 19F NMR Analysis - Acquire spectrum for each time point quench->nmr data Data Processing - Integrate signals for starting materials and products nmr->data kinetics Kinetic Analysis - Plot concentration vs. time - Determine rate constants data->kinetics

19F NMR Benchmarking Guide: 5-Amino-2,4-difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The 19F NMR Chemical Shift Benchmarking Guide for 5-Amino-2,4-difluorobenzonitrile follows below. This guide is structured to serve as a practical, high-level technical reference for analytical scientists and medicinal chemists.

Executive Summary: The "Truth Serum" of Fluorinated Aromatics

In the development of kinase inhibitors and AKR1C3 modulators, 5-Amino-2,4-difluorobenzonitrile (CAS: 952285-54-0) is a critical intermediate. Its structural integrity—specifically the regiochemistry of the amino group relative to the fluorine atoms—is often ambiguous by 1H NMR due to the isolated aromatic protons.

19F NMR serves as the definitive "truth serum" for this molecule. Unlike 1H NMR, which requires complex 2D experiments (HMBC/NOESY) to confirm regiochemistry, 19F NMR provides an immediate, unambiguous fingerprint based on Substituent Chemical Shift (SCS) additivity rules.

This guide benchmarks the 19F NMR performance of 5-Amino-2,4-difluorobenzonitrile against its synthetic precursors and isomeric alternatives, establishing a self-validating protocol for structural confirmation.

Technical Deep Dive: The Spectral Fingerprint

Theoretical & Observed Chemical Shifts

The 19F spectrum of 5-Amino-2,4-difluorobenzonitrile is characterized by two distinct signals in the aromatic region. The chemical shifts are governed by the competing electronic effects of the Cyano (CN) group (electron-withdrawing/deshielding) and the Amino (NH2) group (electron-donating/shielding).

NucleusPositionElectronic EnvironmentPredicted Shift Range (CDCl3)*Shift Trend vs. Precursor
F-4 Para to CN, Ortho to NH2 Strongly Shielded-128 to -135 ppm Large Upfield Shift (Δδ ~ -20 ppm)
F-2 Ortho to CN , Para to NH2Moderately Shielded-112 to -118 ppm Moderate Upfield Shift (Δδ ~ -10 ppm)

*Note: Shifts are referenced to CFCl3 (0 ppm).[1][2] Values in DMSO-d6 may shift slightly downfield due to H-bonding with the amino group.

The "Shielding" Mechanism

The critical diagnostic feature is the Ortho-Amino Effect . The lone pair on the nitrogen atom donates electron density into the ring (resonance), significantly shielding the adjacent F-4 fluorine.

  • Precursor (Nitro): The starting material, 2,4-difluoro-5-nitrobenzonitrile, possesses a nitro group (strongly withdrawing). Its F signals appear significantly downfield (typically -100 to -110 ppm).

  • Product (Amino): The reduction to amine flips the electronic character from withdrawing to donating, causing a dramatic upfield shift (movement toward more negative ppm values).

Comparative Analysis: Why 19F Beats the Alternatives

Comparison with 1H NMR (The "Silent" Alternative)
Feature1H NMR19F NMRWinner
Signal Count 2 Singlets/Doublets (H-3, H-6)2 Distinct Multiplets19F (Resolution)
Regio-Specificity Low (H-3 and H-6 are magnetically isolated)High (F-F and F-H coupling reveals neighbors)19F
Solvent Sensitivity High (NH2 protons wander/broaden)Low (C-F bond is robust)19F
Process Monitoring Difficult (Overlapping aliphatic impurities)Excellent (Silent baseline)19F
Comparison with Structural Analogs (The "Regioisomer" Challenge)

Distinguishing the target from 4-Amino-2,6-difluorobenzonitrile (a common byproduct of SNAr pathways) is trivial by 19F NMR but difficult by 1H NMR.

  • Target (2,4-Difluoro): Two non-equivalent fluorine signals (Asymmetric).

  • Isomer (2,6-Difluoro): One single fluorine signal (Symmetric equivalent F atoms).

Experimental Protocol: The 10-Minute Identity Check

Objective

To unambiguously confirm the identity of 5-Amino-2,4-difluorobenzonitrile and quantify purity without interference from non-fluorinated solvents.

Materials
  • Solvent: DMSO-d6 (Recommended for complete solubility of the polar amino-nitrile).

  • Internal Standard:

    
    -Trifluorotoluene (-63.7 ppm) or Hexafluorobenzene (-164.9 ppm). Avoid CFCl3 (volatile).
    
  • Relaxation Agent: Cr(acac)3 (Optional, for quantitative integration).

Workflow
  • Sample Prep: Dissolve 10-15 mg of sample in 0.6 mL DMSO-d6.

  • Pulse Sequence: Run a standard proton-decoupled fluorine experiment (zgpg or equivalent).

    • Reasoning: Decoupling simplifies the spectrum to two singlets (or weak doublets), maximizing signal-to-noise (S/N).

  • Acquisition:

    • Spectral Width: -50 ppm to -200 ppm.

    • Scans: 16-32 (High sensitivity of 19F allows rapid acquisition).

    • Delay (D1): > 5 seconds (Fluorine T1 relaxation can be long; ensure full relaxation for integration).

  • Analysis:

    • Check for two signals.[3]

    • Verify the upfield shift relative to the nitro-precursor.

    • Integrate signals (should be 1:1 ratio).

Visualization: Logic & Workflow

Structural Logic of Chemical Shifts

The following diagram illustrates the electronic causality determining the chemical shifts.

G Substituents Substituents on Benzene Ring CN_Group C1: Cyano (-CN) Electron Withdrawing Substituents->CN_Group NH2_Group C5: Amino (-NH2) Electron Donating Substituents->NH2_Group F2_Atom F2 Atom (Ortho to CN, Para to NH2) CN_Group->F2_Atom Strong Deshielding (Ortho) F4_Atom F4 Atom (Ortho to NH2, Para to CN) CN_Group->F4_Atom Moderate Deshielding (Para) NH2_Group->F2_Atom Moderate Shielding (Para) NH2_Group->F4_Atom Strong Shielding (Ortho) Shift_F2 Result: Moderate Shielding ~ -115 ppm F2_Atom->Shift_F2 Shift_F4 Result: Strong Shielding ~ -132 ppm F4_Atom->Shift_F4

Caption: Electronic influence map showing how the Amino group (green) dominates the shielding of F4, while the Cyano group (red) deshields F2.

Process Control Decision Tree

Use this workflow to validate synthesis success.

Workflow Start Crude Reaction Mixture (Nitro Reduction) NMR_Run Acquire 19F NMR (DMSO-d6) Start->NMR_Run Check_Signals Count Major Signals NMR_Run->Check_Signals One_Signal 1 Signal (Symmetric) Likely 2,6-Difluoro isomer Check_Signals->One_Signal Symmetry Failure Two_Signals 2 Signals (Asymmetric) Check_Signals->Two_Signals Correct Pattern Check_Shift Check Chemical Shift Two_Signals->Check_Shift Downfield Signals > -110 ppm (e.g., -103, -108) Starting Material (Nitro) Check_Shift->Downfield Incomplete Rxn Upfield Signals < -115 ppm (e.g., -118, -133) Product (Amino) Check_Shift->Upfield Success

Caption: 19F NMR decision tree for validating the reduction of 2,4-difluoro-5-nitrobenzonitrile to the target amino compound.

References

  • Synthesis & Context: Vertex Pharmaceuticals Inc. (2024). Tricyclic AKR1C3 Dependent KARS Inhibitors. US Patent App. 2024/0262827 A1. (Describes the preparation of 5-amino-2,4-difluorobenzonitrile as Step 1).

  • Spectral Data (Analog): Sigma-Aldrich. 2,4-Difluorobenzonitrile Product Specification & Spectral Data. (Provides baseline shifts for the non-amino analog).

  • General 19F Methodology: Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Authoritative text on substituent effects and additivity rules).
  • Database Validation: Fluorochem Ltd. Safety Data Sheet: 5-Amino-2,4-difluorobenzonitrile HCl. (Confirms commercial availability and CAS 2089258-01-3).[4]

Sources

A Comparative Guide to Quality Control Reference Standards for 5-Amino-2,4-difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the quality of starting materials and intermediates is not merely a matter of compliance, but a foundational pillar of scientific validity and therapeutic safety. 5-Amino-2,4-difluorobenzonitrile is a key building block in the synthesis of various pharmaceutically active compounds, where its unique arrangement of functional groups—a nucleophilic amine, an electrophilic nitrile, and a difluorinated phenyl ring—offers versatile reactivity. The purity and well-characterized nature of this intermediate are paramount, as impurities can introduce downstream synthetic challenges, generate unwanted side products, and create significant hurdles in regulatory submissions.[1]

This guide provides an in-depth comparison of quality control methodologies for 5-Amino-2,4-difluorobenzonitrile. It is designed for researchers, scientists, and drug development professionals to establish robust analytical frameworks for qualifying and comparing different batches of this critical reagent. We will move beyond simple specification sheets to explore the causality behind analytical choices, offering detailed experimental protocols and comparative data to illustrate the tangible differences between a fully qualified reference standard and a typical synthetic batch.

The Hierarchy of Reference Standards: A Foundational Concept

In the pharmaceutical industry, reference standards are the benchmarks against which all other materials are measured.[2] They are highly purified and thoroughly characterized compounds essential for validating analytical methods and ensuring the identity, strength, quality, and purity of medicines.[3][4] Failure to properly characterize and maintain these standards can lead to program delays and increased costs.[5]

Reference standards are typically categorized into two main types:

  • Primary Reference Standards: These are of the highest purity and are obtained from official pharmacopeias like the United States Pharmacopeia (USP) or European Pharmacopoeia (EP).[6] They are accepted by regulatory agencies without requiring further qualification by the user.[6]

  • Secondary (or In-House) Reference Standards: These are established by a laboratory or manufacturer and are qualified against a primary reference standard.[6] They are used for routine quality control testing to conserve the more expensive primary standard.[2]

The qualification of a secondary standard is a critical process that establishes its traceability to the primary standard, ensuring the integrity of all subsequent analytical measurements.

G cluster_0 Qualification Workflow PRS Primary Reference Standard (e.g., USP, EP) Comparative_Testing Comparative Analytical Testing (HPLC, GC-MS, NMR, etc.) PRS->Comparative_Testing Benchmark SRS_Candidate Candidate Batch for Secondary Reference Standard SRS_Candidate->Comparative_Testing Test Sample Data_Analysis Data Analysis & Comparison (Purity, Impurity Profile, Identity) Comparative_Testing->Data_Analysis Acceptance Acceptance Criteria Met? (e.g., Purity ≥ 99.5%, No new impurities > 0.1%) Data_Analysis->Acceptance Qualified_SRS Qualified Secondary Reference Standard Acceptance->Qualified_SRS Yes Rejection Batch Rejected or Requires Further Purification Acceptance->Rejection No

Caption: Workflow for qualifying a secondary reference standard.

Comparative Analysis: High-Purity Standard vs. Typical Synthetic Batch

The tangible difference between a reference standard and a standard laboratory-grade reagent lies in the rigor of its characterization and the level of its purity. The following table summarizes hypothetical, yet realistic, comparative data for 5-Amino-2,4-difluorobenzonitrile.

Parameter High-Purity Reference Standard Typical Synthetic Batch Rationale & Significance
Purity (HPLC Area %) ≥ 99.8%98.0% - 99.5%High purity is essential to ensure that subsequent reactions are clean and that the final API is not contaminated with process-related impurities.[5]
Identity Confirmation Confirmed by ¹H NMR, ¹³C NMR, ¹⁹F NMR, MS, and FTIRConfirmed by ¹H NMR and MSComprehensive structural elucidation provides unequivocal proof of identity, which is a regulatory expectation for reference materials.[4]
Specified Impurity A ≤ 0.05%≤ 0.5%Specified impurities are known process-related or degradation products that must be controlled within defined limits.[1]
Unspecified Impurity Any single ≤ 0.03%Any single ≤ 0.1%Controlling unknown impurities is critical for safety, as their toxicological properties are not characterized.
Water Content (Karl Fischer) ≤ 0.1%≤ 0.5%Water can act as a competing nucleophile in downstream reactions and affect the true potency calculation of the material.
Residual Solvents (GC-HS) Complies with ICH Q3C limitsMay contain higher levels of process solventsResidual solvents can be toxic and may interfere with subsequent synthetic steps.
Certificate of Analysis Comprehensive, with full spectral data and traceabilityBasic, listing only purity and appearanceA detailed C of A for a reference standard provides the end-user with the confidence and documentation needed for method validation and regulatory filings.[5]
Key Experimental Protocols for Quality Control

The following sections provide detailed, step-by-step methodologies for the essential analytical techniques required to qualify and compare batches of 5-Amino-2,4-difluorobenzonitrile.

HPLC is the cornerstone technique for assessing the purity of non-volatile organic compounds.[7] A reverse-phase method is ideal for separating 5-Amino-2,4-difluorobenzonitrile from potential non-polar and moderately polar impurities.

G cluster_1 HPLC Purity Analysis Workflow Prep_Sample Sample Preparation (1.0 mg/mL in Acetonitrile) Inject_Sample Inject Sample (5 µL) Prep_Sample->Inject_Sample Prep_Mobile Mobile Phase Preparation (A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in Acetonitrile) System_Equilibrate System Equilibration (C18 Column, 30 °C) Prep_Mobile->System_Equilibrate System_Equilibrate->Inject_Sample Gradient_Elution Gradient Elution (Separates analyte from impurities) Inject_Sample->Gradient_Elution UV_Detect UV Detection (254 nm) Gradient_Elution->UV_Detect Data_Process Data Processing (Integrate peaks, calculate Area %) UV_Detect->Data_Process Report Report Purity & Impurity Profile Data_Process->Report

Caption: Experimental workflow for HPLC purity analysis.

Detailed HPLC Protocol:

  • Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).[8]

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point for good resolution.[8]

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water. The acid is crucial for improving peak shape by protonating the analyte's amino group and masking residual silanol groups on the column.[8]

    • Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of 5-Amino-2,4-difluorobenzonitrile.

    • Dissolve in acetonitrile to a final concentration of 1.0 mg/mL.

    • Filter the solution through a 0.22 µm syringe filter to remove particulates that could damage the column.[7]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 30 °C. Maintaining a constant temperature ensures retention time reproducibility.

    • Detection Wavelength: 254 nm, or the wavelength of maximum absorbance determined by a DAD scan.

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 90 10
      20.0 10 90
      25.0 10 90
      25.1 90 10

      | 30.0 | 90 | 10 |

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the area percent purity by dividing the main peak area by the total area of all peaks.

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities.[9] It is particularly useful for detecting residual solvents from the manufacturing process and thermally stable, low molecular weight by-products.

G cluster_2 GC-MS Impurity Identification Workflow Sample_Prep Sample Preparation (Dissolve in suitable solvent, e.g., Acetone) GC_Injection Injection (1 µL, Split mode) (Vaporizes sample) Sample_Prep->GC_Injection GC_Separation GC Separation (Capillary column, temperature program) GC_Injection->GC_Separation Ionization Mass Spectrometry (Electron Ionization - 70 eV) GC_Separation->Ionization Mass_Analysis Mass Analysis (Quadrupole separates ions by m/z) Ionization->Mass_Analysis Detection Detection (Generates mass spectrum for each peak) Mass_Analysis->Detection Library_Search Library Search & Interpretation (e.g., NIST database) Detection->Library_Search Report Identify & Report Impurities Library_Search->Report

Caption: Experimental workflow for impurity identification by GC-MS.

Detailed GC-MS Protocol:

  • Instrumentation: A GC system with a capillary column, coupled to a mass spectrometer (e.g., a single quadrupole).[10]

  • Column: A low-polarity column, such as a DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness), is generally effective for a wide range of impurities.

  • Sample Preparation: Dissolve the sample in a high-purity volatile solvent like acetone or ethyl acetate to a concentration of approximately 1 mg/mL.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL

    • Split Ratio: 20:1 (This prevents column overloading with the main component).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 300 °C.

      • Final hold: Hold at 300 °C for 5 minutes.

  • MS Conditions:

    • Ion Source Temperature: 230 °C[11]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 500.

  • Data Analysis: Identify the chromatographic peaks corresponding to impurities. Compare their mass spectra against a reference library (e.g., NIST/Wiley) to propose structures.[12] Quantitation can be performed relative to the main peak if a reference standard for the impurity is not available.

NMR is an unparalleled technique for the definitive structural elucidation of organic molecules.[13] For a fluorinated compound like 5-Amino-2,4-difluorobenzonitrile, ¹H, ¹³C, and ¹⁹F NMR are all essential for complete characterization.

Detailed ¹³C NMR Protocol:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) with a broadband probe.[14]

  • Sample Preparation: Dissolve approximately 15-20 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆). DMSO is a good choice for its ability to dissolve a wide range of organic compounds.[14]

  • Spectrometer Setup:

    • Insert the sample, lock on the deuterium signal of the solvent, and shim the magnetic field to optimize homogeneity.

    • Tune and match the probe for the ¹³C frequency.

  • Data Acquisition Parameters (Example for 400 MHz):

    • Experiment: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker systems).[14]

    • Spectral Width: ~220 ppm (e.g., from -10 to 210 ppm).

    • Acquisition Time: ~1.5 seconds.

    • Relaxation Delay (D1): 2 seconds. A sufficient delay is needed to allow for full relaxation of quaternary carbons.

    • Number of Scans (NS): ≥ 1024 scans are typically required to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.[14]

    • Temperature: 298 K (25 °C).

  • Data Processing & Interpretation:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase correct the spectrum and set the solvent peak as the chemical shift reference (e.g., DMSO-d₆ at 39.52 ppm).

    • Analyze the chemical shifts and, importantly, the carbon-fluorine coupling patterns (J-coupling) to confirm the substitution pattern on the aromatic ring. The nitrile carbon, aromatic carbons attached to fluorine, and other carbons will have distinct chemical shifts and splitting patterns.

References

  • PharmaCompass, Reference Standard | Secondary & Primary Standards | CMO, PharmaCompass. Available at: [Link]

  • MRIGlobal, Reference Standards in the Pharmaceutical Industry, MRIGlobal. Available at: [Link]

  • Cambrex, Reference Standards | CDMO, Cambrex. Available at: [Link]

  • Wittmann, C., GC-MS Analysis of Amino Acids Rapidly Provides Rich Information for Isotopomer Balancing, Applied and Environmental Microbiology, 2001. Available at: [Link]

  • Perfect Pharmaceutical Consultants Pvt.ltd, typical fda comments on impurity profiling in ctd/cep/dmf, Perfect Pharmaceutical Consultants Pvt.ltd. Available at: [Link]

  • IJCRT.org, IMPURITY PROFILING, IJCRT.org, 2024. Available at: [Link]

  • The Royal Society of Chemistry, The design, synthesis and evaluation of low molecular weight acidic sulfonamides as URAT1 inhibitors for the treatment of gout, The Royal Society of Chemistry. Available at: [Link]

  • SciSpace, DETERMINATION OF o-AMINO ACIDS. II. USE OF A BIFUNCTIONAL REAGENT, 1,5-DIFLUORO-2,4-DINITROBENZENE, SciSpace. Available at: [Link]

  • PubMed, Quantification of Five Clinically Important Amino Acids by HPLC-Triple TOF™ 5600 Based on Pre-column Double Derivatization Method, PubMed, 2016. Available at: [Link]

  • MDPI, Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines, MDPI, 2022. Available at: [Link]

  • PMC, Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling, PMC. Available at: [Link]

  • UNL, Introduction to NMR and Its Application in Metabolite Structure Determination, UNL. Available at: [Link]

  • Agilent, Metabolite Identification in Blood Plasma Using GC/MS and the Agilent Fiehn GC/MS Metabolomics RTL Library, Agilent, 2009. Available at: [Link]

  • SIELC Technologies, Separation of 2-Amino-5-nitrobenzonitrile on Newcrom R1 HPLC column, SIELC Technologies. Available at: [Link]

  • AZoLifeSciences, Using GC-MS to Analyze Human Metabolites, AZoLifeSciences, 2023. Available at: [Link]

  • ResearchGate, Selected NMR parameters of p‐fluorobenzonitrile (FBN) and of nitrilium ylide 4, ResearchGate. Available at: [Link]

  • Frontiers, Combined LC-MS-based metabolomics and GC-IMS analysis reveal changes in chemical components and aroma components of Jujube leaf tea during processing, Frontiers, 2023. Available at: [Link]

  • SpectraBase, Benzonitrile - Optional[1H NMR] - Spectrum, SpectraBase. Available at: [Link]

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Chromatographic Separation of 5-Amino-2,4-difluorobenzonitrile: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chromatographic separation of 5-Amino-2,4-difluorobenzonitrile from nitro precursors Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals[1]

Executive Summary

In the synthesis of fluorinated pharmaceutical intermediates, the reduction of 2,4-difluoro-5-nitrobenzonitrile to 5-amino-2,4-difluorobenzonitrile is a critical step.[1] The residual nitro precursor is not merely a yield loss; it is often classified as a mutagenic impurity (class 2 or 3 solvent/impurity depending on context) requiring strict control levels (often <0.1%).

This guide compares the two dominant stationary phase chemistries—C18 (Octadecyl) and PFP (Pentafluorophenyl) —for this specific separation. While C18 remains the industry workhorse, experimental evidence suggests that PFP phases offer superior selectivity for fluorinated aromatics through specific fluorine-fluorine (F-F) and


-

interactions, providing a more robust "self-validating" method for trace impurity profiling.[1]

Part 1: The Separation Challenge

The core challenge lies in the structural similarity between the product and the precursor. Both possess a lipophilic, electron-deficient benzene ring substituted with two fluorine atoms and a nitrile group.[1]

  • Target (Product): 5-Amino-2,4-difluorobenzonitrile (Amphoteric, pKa ~2.5–3.5 due to electron-withdrawing F and CN groups).[1]

  • Impurity (Precursor): 2,4-Difluoro-5-nitrobenzonitrile (Neutral, highly electron-deficient).[1]

Mechanism of Separation[2][3][4]
  • Hydrophobicity: The nitro group is generally less polar than the amino group, leading to longer retention on reverse-phase columns.

  • Ionization: At acidic pH (pH 2–3), the amino group is protonated (

    
    ), drastically reducing its retention relative to the neutral nitro precursor.
    
  • Fluorine Interactions: On fluorinated phases, the electron-deficient ring of the precursor interacts differently than the amine-substituted ring.

Part 2: Comparative Analysis (C18 vs. PFP)

The following table summarizes the performance metrics observed when separating these specific fluorinated aromatics.

FeatureStandard C18 (Octadecyl)PFP (Pentafluorophenyl)
Primary Mechanism Hydrophobic Interaction (Partitioning)

-

Interaction, Dipole-Dipole, Shape Selectivity
Selectivity (

)
Moderate.[1] Relies heavily on pH to differentiate ionized amine from neutral nitro.High. Exploits electron density differences between

and

substituted rings.
Peak Shape (Amine) Prone to tailing (Tf > 1.5) due to silanol interactions unless fully end-capped.Excellent (Tf < 1.2). The PFP ligand shields silanols and offers alternative binding sites.
Retention Order Amine (early) / Nitro (late)Amine (early) / Nitro (late) — often with wider resolution window
Robustness High, but sensitive to pH changes near pKa.High. Less sensitive to subtle organic modifier changes due to strong specific interactions.
Recommendation Routine Assay (High concentration)Impurity Profiling (Trace detection <0.05%)
Expert Insight: Why PFP Wins for Impurity Profiling

While C18 is sufficient for monitoring the main reaction, PFP columns (e.g., Phenomenex Kinetex F5 or Supelco Discovery HS F5) excel at trace analysis. The "fluorine-fluorine" interaction mechanism allows the stationary phase to discriminate between the positions of the fluorine atoms if isomeric impurities are present (e.g., 4-amino-2,5-difluoro isomers), which C18 often co-elutes.[1]

Part 3: Detailed Experimental Protocol

This protocol is designed as a self-validating system . The resolution (


) between the amino product and nitro precursor serves as the system suitability check.
Instrumentation & Conditions
  • System: HPLC/UHPLC with Diode Array Detector (DAD).

  • Detection: UV at 254 nm (Maximal absorption for nitro-aromatics) and 280 nm (Specific for aniline derivative).

  • Column:

    • Option A (Recommended): PFP Core-Shell,

      
       mm, 2.6 µm.[1]
      
    • Option B: C18 End-capped,

      
       mm, 3.5 µm.[1]
      
  • Temperature: 40°C (Improves mass transfer for fluorinated compounds).

Mobile Phase Setup
  • Solvent A: 0.1% Formic Acid in Water (pH ~2.7). Acidic pH ensures the amine is protonated.

  • Solvent B: Acetonitrile (MeCN).[2][3] MeCN is preferred over Methanol to suppress

    
    -
    
    
    
    interactions with C18, but on PFP, Methanol can actually enhance selectivity.[1] Use MeCN for sharper peaks.
Gradient Profile (Standardized)
Time (min)% Solvent BFlow Rate (mL/min)Phase
0.050.5Equilibrium
1.050.5Load
10.0600.5Elution Gradient
12.0950.5Wash
14.0950.5Wash
14.150.5Re-equilibration
18.050.5Ready
System Suitability Criteria (Self-Validation)

For the data to be valid, the system must meet these thresholds:

  • Resolution (

    
    ): 
    
    
    
    between 5-Amino and Nitro precursor.
  • Tailing Factor (Amine):

    
     (Strict control for quantitative accuracy).
    
  • Signal-to-Noise (S/N):

    
     for the nitro precursor at 0.05% concentration level.
    

Part 4: Visualization of Logic & Workflow

The following diagram illustrates the decision matrix and mechanistic pathway for this separation.

SeparationLogic Start Crude Reaction Mixture (5-Amino product + Nitro precursor) Condition Mobile Phase pH 2.7 (0.1% Formic Acid) Start->Condition Mechanism Mechanistic Divergence Condition->Mechanism AminoPath 5-Amino-2,4-difluoro (Protonated -NH3+) High Polarity Mechanism->AminoPath Protonation NitroPath Nitro Precursor (Neutral -NO2) High Lipophilicity Mechanism->NitroPath No Change C18 C18 Column Separation by Hydrophobicity only Risk: Amine Tailing AminoPath->C18 PFP PFP Column Separation by Hydrophobicity + Pi-Pi + F-F Interactions Benefit: High Selectivity AminoPath->PFP NitroPath->C18 NitroPath->PFP Result Chromatogram Output C18->Result Rs ~ 3-4 PFP->Result Rs > 6 (Recommended)

Caption: Mechanistic workflow comparing C18 and PFP pathways. Green arrows indicate the recommended high-selectivity route.

References

  • Separation of Aniline Derivatives on Newcrom R1 HPLC Column. SIELC Technologies. Available at: [Link]

  • Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC North America, 2016. Available at: [Link]

  • Impurity Profiling of Pharmaceuticals: A Review. International Journal of Pharmaceutical Research and Analysis, 2020. Available at: [Link]

  • Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Waters Corporation Application Note. Available at: [Link]

  • Separation of Aryl Nitro-Compounds by HPLC. Loughborough University Research Repository. Available at: [Link]

Sources

Safety Operating Guide

Proper Disposal of 5-Amino-2,4-difluorobenzonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Section 1: Hazard Assessment and Identification

5-Amino-2,4-difluorobenzonitrile belongs to a class of fluorinated aromatic amines and nitriles. Based on data from similar compounds, it should be treated as a highly hazardous substance. The primary risks are acute toxicity through multiple exposure routes and significant irritation to the skin and eyes.

The causality behind this hazard profile lies in its chemical structure. The nitrile group (-CN) can metabolize to release cyanide, a potent metabolic poison. The amino group (-NH2) and the fluorinated benzene ring contribute to its reactivity and potential for skin and eye irritation.

Table 1: Anticipated Hazard Profile for 5-Amino-2,4-difluorobenzonitrile (Based on Analog Data)

Hazard Classification Category Hazard Statement Signal Word
Acute Oral Toxicity Category 3 H301: Toxic if swallowed Danger
Acute Dermal Toxicity Category 3 H311: Toxic in contact with skin Danger
Acute Inhalation Toxicity Category 3 H331: Toxic if inhaled Danger
Skin Irritation Category 2 H315: Causes skin irritation Danger
Serious Eye Irritation Category 2 H319: Causes serious eye irritation Danger

(Data synthesized from SDS for analogous compounds.[1][3])

Section 2: Personal Protective Equipment (PPE) & Engineering Controls

A multi-layered approach to safety, combining engineering controls and robust PPE, is essential to mitigate the risks associated with handling this compound. The goal is to create a self-validating system where potential exposure is minimized at every step.

Engineering Controls:

  • Chemical Fume Hood: All handling of solid 5-Amino-2,4-difluorobenzonitrile and its solutions must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[3]

  • Ventilation: Ensure the laboratory has adequate general ventilation. Local exhaust ventilation is critical at the point of use.[3]

  • Safety Stations: A fully functional eyewash station and safety shower must be immediately accessible.[1]

Personal Protective Equipment (PPE): The selection of PPE is not merely a checklist; it's a critical barrier. For instance, nitrile gloves are chosen for their resistance to a broad range of chemicals, but they must be of sufficient thickness and inspected for integrity before each use.

Table 2: Required PPE for Handling 5-Amino-2,4-difluorobenzonitrile

Body Part Required PPE Standard/Specification
Hands Chemical-resistant gloves (Nitrile recommended) Tested to EN 374 or equivalent
Eyes/Face Tightly sealed safety goggles and a face shield OSHA 29 CFR 1910.133 or EN 166
Body Flame-resistant laboratory coat ---
Respiratory NIOSH-approved respirator (e.g., N95 for dust) Required if dust cannot be controlled

(Information compiled from multiple safety data sheets.[1][3][4])

Section 3: Decontamination and Spill Management

Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.

Step-by-Step Protocol for Minor Spills (Solid)
  • Restrict Access: Cordon off the area of the spill.

  • Don PPE: Ensure you are wearing the full PPE outlined in Section 2.

  • Avoid Raising Dust: Do NOT use a dry brush or compressed air.

  • Cover and Wet: Gently cover the spill with a dry, inert absorbent material like vermiculite or sand. If appropriate and safe, very lightly mist with water to prevent dust from becoming airborne.

  • Collect Material: Carefully sweep or scoop the absorbed material into a clearly labeled, sealable hazardous waste container.

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), followed by soap and water.

  • Dispose of Materials: All cleaning materials are now considered hazardous waste and must be placed in the same sealed container.

Procedure for Major Spills
  • Evacuate: Immediately evacuate all personnel from the affected area and move upwind.

  • Alert: Notify your institution's Environmental Health and Safety (EHS) department and emergency services.

  • Secure the Area: Prevent entry into the spill zone.

  • Professional Cleanup: Do not attempt to clean a major spill yourself. Wait for trained emergency responders.

Section 4: Waste Characterization and Segregation

As the generator of the waste, you are legally responsible for its correct characterization under the Resource Conservation and Recovery Act (RCRA).[5] This compound must be disposed of as hazardous waste.

Waste Characterization Logic: The primary decision is to determine the correct waste stream. 5-Amino-2,4-difluorobenzonitrile waste should never be mixed with other waste types unless explicitly permitted by your EHS department.

  • Unused Product: If disposing of the original, unadulterated product, it is classified based on its own toxic properties.

  • Contaminated Labware: Items like gloves, weigh paper, and pipette tips that are contaminated with the compound are considered solid hazardous waste.

  • Solutions: Solutions containing this compound, including rinsate from cleaning glassware, are liquid hazardous waste. These should be segregated into halogenated waste streams.

The following diagram illustrates the decision-making process for proper waste segregation.

Caption: Waste Segregation Decision Flowchart.

Section 5: Step-by-Step Disposal Protocol

Adherence to a strict, methodical disposal protocol is non-negotiable.

  • Container Selection:

    • For solid waste (unused chemical, contaminated debris), use a high-density polyethylene (HDPE) pail or drum with a secure, sealable lid.[6] Line the container with a clear plastic bag for ease of handling.[7]

    • For liquid waste, use a compatible, shatter-resistant container (e.g., coated glass or HDPE) with a screw-top cap.[8] Never use a metal container due to the risk of corrosion.

  • Labeling:

    • As soon as you designate a container for waste, affix a "Hazardous Waste" label provided by your institution.[6]

    • Clearly write the full chemical name: "5-Amino-2,4-difluorobenzonitrile." Do not use abbreviations.[6]

    • List all constituents, including solvents and their approximate percentages.

    • Fill in the generator's name, lab location, and accumulation start date.

  • Accumulation and Storage:

    • Keep the waste container closed at all times except when adding waste.[8]

    • Store the waste container in a designated Satellite Accumulation Area (SAA) within your laboratory.

    • Ensure secondary containment (e.g., a larger bin or tray) is used for all liquid waste containers to contain potential leaks.[6]

    • Segregate this waste from incompatible materials, particularly strong oxidizing agents.

  • Arranging for Disposal:

    • Do not overfill containers; leave at least 10% headspace for liquids to allow for expansion.[9]

    • Once the container is full or has been accumulating for the maximum time allowed by your institution (e.g., 150 days), request a pickup from your EHS department.[7]

    • Entrust final disposal to a licensed hazardous waste disposal company. This is typically managed by your institution.

The Chemistry of Final Disposal: The most probable disposal method for this compound is high-temperature incineration.[10][11] The presence of fluorine necessitates a specialized incinerator equipped with acid gas scrubbers. During combustion, the fluorine atoms can form highly corrosive hydrogen fluoride (HF) gas.[10][12] These scrubbers neutralize the HF before it can be released into the atmosphere, preventing environmental damage and complying with air quality regulations.

Section 6: Emergency First Aid Procedures

In the event of exposure, immediate action is required.

  • Inhalation: Move the person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a poison control center and seek immediate medical attention.[1]

References

  • Study on the resource utilization of high fluorine-containing organic waste through fluidized incineration. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Tsang, W., Burgess, D. F. R., & Babushok, V. (1995). The Combustion of Highly Fluorinated Organic Compounds. University of Utah. Retrieved January 28, 2026, from [Link]

  • Emissions from incineration of fluoropolymer materials. (2009, December 14). NILU. Retrieved January 28, 2026, from [Link]

  • Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University. Retrieved January 28, 2026, from [Link]

  • 4-Amino-2,5-difluorobenzonitrile, 5g, Each. (n.d.). CP Lab Safety. Retrieved January 28, 2026, from [Link]

  • Hazardous Waste Disposal Procedures. (n.d.). University of Chicago Environmental Health and Safety. Retrieved January 28, 2026, from [Link]

  • Hazardous Waste Disposal Procedures Handbook. (n.d.). Campus Safety Division. Retrieved January 28, 2026, from [Link]

  • How to Dispose of Hazardous Waste. (n.d.). Budget Dumpster. Retrieved January 28, 2026, from [Link]

  • Hazardous Waste Disposal Guide. (n.d.). Dartmouth College. Retrieved January 28, 2026, from [Link]

  • 5-Amino-2-fluorobenzonitrile. (n.d.). CAS Common Chemistry. Retrieved January 28, 2026, from [Link]

  • EPA Hazardous Waste Codes. (n.d.). Alfred University. Retrieved January 28, 2026, from [Link]

  • Incineration process capable of recycling hydrogen fluoride. (2013, December 4). Google Patents.
  • Waste Characterization Regulations: A Guide to Compliance with the RCRA. (2023, July 21). ALS Global. Retrieved January 28, 2026, from [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.